GSK3368715 trihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2.3ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;;;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFPGRMCKLUHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK3368715 Trihydrochloride: A Deep Dive into the Mechanism of a First-in-Class Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is an orally active and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that play a critical role in cellular processes by catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins.[3] This post-translational modification is integral to the regulation of gene expression, RNA processing, DNA damage repair, and signal transduction.[3] The dysregulation of Type I PRMTs, particularly PRMT1, has been implicated in the pathology of various solid and hematopoietic cancers, making them a compelling therapeutic target.[3][4] GSK3368715 emerged as a potent, first-in-class inhibitor with significant anti-tumor activity in preclinical models.[5][6] This technical guide provides a comprehensive overview of the core mechanism of action of GSK3368715, supported by quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental applications.
Core Mechanism of Action
GSK3368715 functions as a potent and selective, S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][7] These enzymes are responsible for the asymmetric dimethylation of arginine residues (ADMA) on substrate proteins. By inhibiting Type I PRMTs, GSK3368715 blocks the formation of ADMA.[3] This leads to a subsequent shift in arginine methylation states, characterized by a global reduction in ADMA levels and an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs.[7][8]
This alteration of the cellular methyl-arginine landscape disrupts oncogenic signaling pathways and impairs DNA damage repair mechanisms, ultimately suppressing tumor cell proliferation and survival.[3][9] Preclinical studies have demonstrated that GSK3368715 induces anti-proliferative effects across a broad range of cancer cell lines and can lead to tumor growth inhibition or even regression in in vivo models.[2][7]
Quantitative Data
The potency and selectivity of GSK3368715 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Inhibitory Activity
GSK3368715 demonstrates potent inhibition of several Type I PRMTs, with a particularly high affinity for PRMT1, PRMT6, and PRMT8.[1][2]
| Target | IC50 (nM) | Ki app (nM) |
| PRMT1 | 3.1[1][2] | 1.5[7] |
| PRMT3 | 48[1][2] | 81[7] |
| PRMT4 (CARM1) | 1148[1][2] | - |
| PRMT6 | 5.7[1][2] | - |
| PRMT8 | 1.7[1][2] | - |
Preclinical In Vivo Efficacy
The anti-tumor activity of GSK3368715 has been evaluated in various preclinical cancer models, demonstrating significant dose-dependent tumor growth inhibition.
| Cancer Model | Dose | Outcome |
| Toledo DLBCL Xenograft | >75 mg/kg | Tumor regression[2] |
| BxPC3 Pancreatic Xenograft | 150 mg/kg | 78% tumor growth reduction[1][2] |
| 300 mg/kg | 97% tumor growth reduction[1][2] | |
| Clear Cell Renal Carcinoma Xenograft | 150 mg/kg | 98% tumor growth inhibition[2] |
| Triple-Negative Breast Cancer Xenograft | 150 mg/kg | 85% tumor growth inhibition[2] |
| Pancreatic Adenocarcinoma PDX | 300 mg/kg | >90% tumor growth inhibition in a subset of animals[2] |
Experimental Protocols
In-Cell Western Blot for Cellular PRMT1 Activity
This protocol outlines a method to assess the effect of GSK3368715 on PRMT1 activity within cells by measuring the levels of asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a), a known substrate of PRMT1.
1. Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., RKO or MCF7) in a 384-well or 96-well plate and allow them to adhere overnight.[3][7]
-
Treat the cells with a dose range of GSK3368715 (e.g., 0.03 nM to 29,325.5 nM) or DMSO as a vehicle control.[7]
2. Cell Fixation and Permeabilization:
-
Fix the cells with ice-cold methanol (B129727) for 30 minutes or with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.[3][7]
-
If using formaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.[3]
3. Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1 to 1.5 hours at room temperature.[3][7]
-
Incubate the cells overnight at 4°C with a primary antibody specific for asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a) and a normalization antibody (e.g., total histone H4).[3]
-
Wash the cells with PBS containing 0.1% Tween 20.[3]
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.[3]
4. Signal Detection and Analysis:
-
Read the plate using an appropriate imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for H4R3me2a and normalize it to the intensity of the total histone H4 signal to determine the relative inhibition of PRMT1 activity.
Clinical Development and Future Directions
A first-in-human, Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in participants with relapsed/refractory solid tumors and diffuse large B-cell lymphoma.[4][10] The study involved dose escalation, starting at 50 mg and moving to 100 mg and 200 mg once daily.[10] However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events.[10] While the best response observed was stable disease in 29% of patients, the lack of significant clinical efficacy at tolerable doses, combined with the safety concerns, led to the discontinuation of its development.[10]
Despite its clinical outcome, the study of GSK3368715 has provided invaluable insights into the therapeutic potential and challenges of targeting PRMT1 in cancer.[3] The potent preclinical activity highlights the biological significance of this pathway. Furthermore, research has suggested that the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which leads to the accumulation of an endogenous PRMT5 inhibitor, correlates with sensitivity to GSK3368715.[6][11] This suggests a potential biomarker strategy for patient selection in future trials of Type I PRMT inhibitors and points towards synergistic opportunities with PRMT5 inhibitors.[6]
Conclusion
GSK3368715 trihydrochloride is a potent and selective inhibitor of Type I PRMTs that effectively modulates arginine methylation, leading to anti-proliferative effects in a variety of preclinical cancer models. While its clinical development was halted, the extensive preclinical data and the knowledge gained from its investigation serve as a crucial resource for the ongoing exploration of PRMT inhibitors in oncology. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide are intended to facilitate further research into the role of protein arginine methylation in disease and the development of novel therapeutic agents targeting this critical pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of GSK3368715: A First-in-Class Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent, orally bioavailable, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes crucial for various cellular processes, including gene transcription, RNA splicing, and DNA repair, through the post-translational modification of proteins via arginine methylation.[3] The dysregulation of Type I PRMT activity, particularly PRMT1, has been implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[2][4] GSK3368715 acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, demonstrating high potency and selectivity for Type I PRMTs.[3][5] Preclinical studies have highlighted its anti-proliferative effects across a wide array of cancer cell lines and significant anti-tumor activity in various xenograft models.[1][3] However, its clinical development was halted in Phase I due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at tolerable doses.[6] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and key preclinical data for GSK3368715.
Chemical and Physical Properties
GSK3368715 has been synthesized and studied in its parent form as well as its hydrochloride and trihydrochloride salts.[3]
| Identifier | Value |
| IUPAC Name | N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine[3] |
| CAS Number | 1629013-22-4 (Parent)[3] |
| 2227587-25-7 (HCl)[3] | |
| 2227587-26-8 (3HCl)[3] | |
| Molecular Formula | C₂₀H₃₈N₄O₂ (Parent)[3] |
| C₂₀H₃₉ClN₄O₂ (HCl)[3] | |
| C₂₀H₄₁Cl₃N₄O₂ (3HCl)[3] | |
| Molecular Weight | 366.54 g/mol (Parent)[3] |
| 403.0 g/mol (HCl)[3] | |
| 475.92 g/mol (3HCl)[3] | |
| Appearance | Solid[3] |
| Solubility | DMSO: 40 mg/mL (HCl), 81 mg/mL (3HCl)[3] |
| Water: 81 mg/mL (3HCl)[3] | |
| Ethanol: 81 mg/mL (3HCl)[3] | |
| Storage | Pure form: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[7] |
Synthesis Pathway
The synthesis of GSK3368715 involves the construction of a substituted pyrazole (B372694) core followed by functional group modifications. A general synthetic route for this class of compounds is outlined in patent literature. The following represents a plausible pathway for the synthesis of GSK3368715.
References
- 1. WO2014178954A1 - Pyrazole derivatives as arginine methyltransferase inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Patents and Publications — Medicine Designs and Development [mddconsult.com]
- 3. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 4. GSK-3368715 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. US5569769A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
Type I PRMT inhibitor GSK3368715 cellular targets
An In-Depth Technical Guide to the Cellular Targets of the Type I PRMT Inhibitor GSK3368715
Introduction
GSK3368715, also known as EPZ019997, is a potent, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone protein substrates.[1][3] This post-translational modification is critical for regulating numerous cellular processes, including gene transcription, RNA processing, DNA repair, and signal transduction.[1][4] Type I PRMTs are responsible for the majority of asymmetric dimethylarginine (ADMA) formation in cells.[1][5] The dysregulation and overexpression of Type I PRMTs, particularly PRMT1, have been implicated in the development and progression of various solid and hematopoietic cancers, making them attractive therapeutic targets.[4][6][7]
GSK3368715 acts as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, binding to the protein substrate binding pocket of Type I PRMTs.[1][4] This inhibition blocks the formation of ADMA, leading to a global shift in cellular arginine methylation states, characterized by an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[1][8][9] This guide provides a comprehensive overview of the cellular targets of GSK3368715, detailing its inhibitory activity, downstream effects, and the experimental protocols used for its characterization.
Core Target Proteins and Inhibitory Activity
The primary molecular targets of GSK3368715 are the Type I PRMTs: PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[2][8] It exhibits high potency, with inhibitory constants in the low nanomolar range for most Type I enzymes.[10][11]
| Enzyme | IC50 (nM) [12][13] | Apparent Ki (nM) [8] | Description |
| PRMT1 | 3.1 | 1.5 - 4 | The predominant Type I PRMT, responsible for ~85% of cellular ADMA formation.[5] |
| PRMT3 | 48 | 81 | Involved in ribosome biogenesis. |
| PRMT4 | 1148 | - | Also known as CARM1, a transcriptional coactivator. |
| PRMT6 | 5.7 | 4 | Plays a role in transcriptional repression and DNA repair. |
| PRMT8 | 1.7 | 2 | A neuron-specific PRMT. |
Cellular Effects and Downstream Pathways
By inhibiting Type I PRMTs, GSK3368715 modulates the methylation status of a wide array of protein substrates, impacting fundamental cellular functions.[9]
-
Global Methylation Shift : The primary pharmacodynamic effect is a dose-dependent decrease in global ADMA levels and a corresponding increase in MMA and SDMA levels.[9][10] This shift disrupts the normal function of proteins that rely on asymmetric arginine methylation for their activity, localization, and interactions.
-
Impact on Gene Expression : PRMT1-mediated methylation of histones, particularly the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), is a key epigenetic mark associated with transcriptional activation.[7] Inhibition by GSK3368715 can alter gene expression programs that drive cancer cell proliferation.[4][6]
-
RNA Processing and Splicing : Type I PRMTs methylate numerous RNA-binding proteins, including heterogeneous nuclear ribonucleoproteins (hnRNPs).[4][6] This modification is crucial for RNA splicing, stability, and transport. GSK3368715 has been shown to alter exon usage, indicating an impact on RNA splicing.[11][14] Asymmetric methylation of hnRNP-A1 has been identified as a key pharmacodynamic biomarker for target engagement of GSK3368715.[4]
-
Signaling Pathways : The inhibitor affects critical signaling pathways often dysregulated in cancer.[2] This includes the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways, where PRMT1-mediated methylation of key components is known to play a regulatory role.[2]
-
DNA Damage Response : PRMTs methylate proteins involved in the DNA damage response, and their inhibition can sensitize cancer cells to DNA-damaging agents.[10]
Anti-Proliferative and Anti-Tumor Activity
GSK3368715 demonstrates potent anti-proliferative effects across a broad spectrum of cancer cell lines and shows significant anti-tumor efficacy in preclinical xenograft models.[8][10]
In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | gIC50 (nM) | Effect |
| Toledo | Diffuse Large B-Cell Lymphoma (DLBCL) | 59 | Cytotoxic[12] |
| OCI-Ly1 | Diffuse Large B-Cell Lymphoma (DLBCL) | - | Cytostatic[12] |
| ACHN | Clear Cell Renal Carcinoma | - | Anti-proliferative[8] |
| BxPC-3 | Pancreatic Cancer | - | Anti-proliferative[8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | Anti-proliferative[8] |
| RKO | Colorectal Carcinoma | - | Anti-proliferative[8] |
In Vivo Anti-Tumor Efficacy
| Cancer Model | Xenograft Type | Dosage (mg/kg, oral) | Tumor Growth Inhibition (TGI) |
| DLBCL | Toledo | 75 | Tumor Regression[12][15] |
| Pancreatic Cancer | BxPC-3 | 150 | 78%[12][15] |
| Pancreatic Cancer | BxPC-3 | 300 | 97%[12][15] |
| Clear Cell Renal Carcinoma | ACHN | 150 | 98%[12] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 | 85%[12] |
| Pancreatic Adenocarcinoma | Patient-Derived | 300 | >90% in a subset[12] |
Synergistic Activity with PRMT5 Inhibition
A key finding is the synergistic anti-tumor effect observed when GSK3368715 is combined with inhibitors of PRMT5, the primary Type II PRMT.[16][17] This synergy is particularly pronounced in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[15][17] MTAP deficiency leads to the accumulation of the metabolite 2-methylthioadenosine, an endogenous inhibitor of PRMT5, which sensitizes these cancer cells to Type I PRMT inhibition by GSK3368715.[14][17]
Experimental Protocols
In-Cell Western Assay for Cellular Proliferation
This method quantifies cell number to assess the anti-proliferative effects of GSK3368715.
-
Cell Seeding : Seed cancer cells (e.g., RKO) in a 384-well clear-bottom plate and allow them to adhere.[8]
-
Compound Treatment : Treat cells with a serial dilution of GSK3368715 (e.g., 0.03 nM to 30 µM) or DMSO as a vehicle control.[8]
-
Incubation : Incubate the plates for 3-7 days at 37°C in a 5% CO₂ incubator.[8]
-
Fixation : Fix the cells with ice-cold methanol (B129727) for 30 minutes at room temperature.[8]
-
Blocking : Wash with Phosphate Buffered Saline (PBS) and block with Odyssey blocking buffer for 1 hour.[8][10]
-
Staining : Incubate with a primary antibody for a housekeeping protein (to normalize for cell number), followed by a fluorescently labeled secondary antibody.[10]
-
Signal Detection : Read the plate using an imaging system like the LI-COR Odyssey to quantify fluorescence, which is proportional to the cell number.[10]
Western Blot for Arginine Methylation Marks
This assay validates the on-target effect of GSK3368715 by measuring changes in ADMA and MMA levels.[1]
-
Cell Treatment & Lysis : Treat cells with GSK3368715 for a specified time (e.g., 72 hours). Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[1]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1]
-
Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1]
-
Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for ADMA (e.g., anti-dimethyl Arginine, asymmetric) and MMA. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[1][16]
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.[1][16]
-
Analysis : Quantify band intensities using densitometry software to determine the relative changes in ADMA and MMA levels, normalized to the loading control.[16]
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of GSK3368715 in an animal model.[2][15]
-
Cell Implantation : Subcutaneously inject cancer cells (e.g., 5 x 10⁶ Toledo cells) mixed with Matrigel into the flank of female immunodeficient mice (e.g., NOD-SCID).[15]
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a mean volume of approximately 200 mm³, randomize the mice into treatment and vehicle control groups.[15]
-
Compound Administration : Administer GSK3368715 orally via gavage daily at the desired doses (e.g., 75, 150, 300 mg/kg). The control group receives the vehicle (e.g., 0.5% methylcellulose).[10][15]
-
Monitoring : Measure tumor volume with calipers twice a week and monitor the body weight of the mice as an indicator of general toxicity.[10]
-
Endpoint Analysis : At the end of the study (defined by tumor size limits or a set time point), euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).[2]
Visualizations
PRMT1 signaling pathway and its inhibition by GSK3368715.
Experimental workflow for Western blot target validation.
Clinical Development and Conclusion
GSK3368715 entered a Phase 1 clinical trial for patients with advanced solid tumors and diffuse large B-cell lymphoma (NCT03666988).[18][19] However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events at higher doses and limited, variable target engagement in tumor biopsies at lower doses, coupled with a lack of observed clinical efficacy.[4][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of PRMT1 modulators: Inhibitors and degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. researchgate.net [researchgate.net]
- 14. librarysearch.colby.edu [librarysearch.colby.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK3368715 in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues on histone and non-histone proteins, a post-translational modification critical in regulating numerous cellular processes.[1] Dysregulation of Type I PRMT activity, particularly PRMT1, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3] This technical guide provides an in-depth overview of the mechanism of action of GSK3368715, its impact on key cell signaling pathways, and detailed protocols for relevant experimental validation.
Core Mechanism of Action
GSK3368715 primarily targets Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues (ADMA).[1] Its S-adenosyl-L-methionine (SAM)-uncompetitive mechanism of action means it binds to the enzyme-substrate complex, effectively locking it in an inactive state.[1] This inhibition leads to a global reduction in ADMA and a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2][4]
Quantitative Inhibitory Activity of GSK3368715
The inhibitory potency of GSK3368715 against a panel of Type I PRMTs has been characterized through various biochemical assays. The half-maximal inhibitory concentration (IC50) and apparent inhibition constant (Kiapp) values are summarized below.
| Target PRMT | IC50 (nM)[1][5] | Kiapp (nM)[1][4] |
| PRMT1 | 3.1 | 1.5 |
| PRMT3 | 48 | 81 |
| PRMT4 (CARM1) | 1148 | N/A |
| PRMT6 | 5.7 | N/A |
| PRMT8 | 1.7 | N/A |
Modulation of Key Signaling Pathways
Inhibition of Type I PRMTs by GSK3368715 has been shown to significantly impact several signaling pathways that are frequently dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
PRMT1 has been demonstrated to regulate the EGFR signaling pathway.[1] By inhibiting PRMT1, GSK3368715 can modulate the activity of this pathway, which is a critical driver of cell proliferation, survival, and metastasis in many cancers.[6][7] The downstream effects of EGFR signaling include the activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[7]
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[3][8] PRMT1 has been identified as an activator of the canonical Wnt pathway.[3] Inhibition of PRMT1 with GSK3368715 has been shown to decrease Wnt signaling activity, leading to reduced expression of Wnt target genes such as AXIN2, APCDD1, and NKD1.[3]
RNA Metabolism and DNA Damage Response
Recent studies have highlighted the critical role of PRMT1 in regulating RNA metabolism, including RNA splicing, alternative polyadenylation, and transcription termination.[9][10] Inhibition of PRMT1 by GSK3368715 disrupts these processes, leading to a robust downregulation of multiple pathways involved in the DNA damage response.[9][10] This impairment of the DNA damage response can promote genomic instability and inhibit tumor growth, particularly in cancers with existing vulnerabilities in this area.[9]
Anti-Tumor Activity of GSK3368715
GSK3368715 has demonstrated potent anti-proliferative activity across a broad range of hematological and solid tumor cell lines in vitro and has shown the ability to inhibit tumor growth or induce regression in in vivo models.[4][11]
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | Key Findings |
| Toledo | Diffuse Large B-cell Lymphoma | Potent anti-proliferative effects as a monotherapy.[4] |
| BxPC3, MiaPaca-2 | Pancreatic Cancer | Inhibition of cell proliferation.[4] |
| ACHN | Renal Cell Carcinoma | Anti-proliferative activity.[4] |
| MDA-MB-468 | Breast Cancer | Decreased cell proliferation.[3] |
| RKO | Colorectal Cancer | Induction of anti-proliferative effects.[4] |
In Vivo Anti-tumor Efficacy
| Xenograft Model | Cancer Type | Treatment | Key Findings |
| MDA-MB-468 | Triple-Negative Breast Cancer | GSK3368715 | Significantly slowed tumor growth.[3] |
| Toledo | Diffuse Large B-cell Lymphoma | GSK3368715 | Complete tumor growth inhibition or regression.[11] |
Synergistic Interactions
A particularly promising therapeutic strategy involves the combination of GSK3368715 with inhibitors of PRMT5, the predominant Type II PRMT.[12][13] This combination has shown synergistic cancer cell growth inhibition, especially in tumors with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[12][14] MTAP deficiency leads to the accumulation of the endogenous PRMT5 inhibitor 2-methylthioadenosine, sensitizing these cancer cells to Type I PRMT inhibition by GSK3368715.[12]
Experimental Protocols
In Vitro PRMT1 Enzymatic Assay (Radioactive)
This protocol describes a common method for determining the IC50 of a compound against PRMT enzymes.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide substrate (biotinylated)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
GSK3368715
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA)
-
Stop solution (e.g., trichloroacetic acid)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of GSK3368715 in assay buffer.
-
In a 96-well plate, add PRMT1 enzyme to each well.
-
Add the diluted GSK3368715 or vehicle control (DMSO) to the respective wells and incubate for 15-60 minutes at room temperature.[15][16]
-
Initiate the reaction by adding a mixture of the histone H4 peptide substrate and [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).[16]
-
Stop the reaction by adding a quenching solution.[16]
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and quantify the incorporated [³H]-methyl groups using a scintillation counter.
Cellular Target Engagement Assay (In-Cell Western Blot)
This assay assesses the levels of specific arginine methylation marks in cells treated with GSK3368715.
Materials:
-
Cancer cell line (e.g., MCF7, RKO)
-
GSK3368715
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-asymmetric dimethylarginine (ADMA), anti-H4R3me2a, anti-total Histone H4, anti-GAPDH (loading control)
-
Fluorophore-conjugated secondary antibodies
-
96-well plates
-
Triton X-100
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of GSK3368715 for a specified duration (e.g., 48-72 hours).
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[15]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.[15]
-
Block non-specific binding with a blocking buffer for 1.5 hours at room temperature.[15]
-
Incubate the cells overnight at 4°C with primary antibodies specific for the methylation mark of interest (e.g., anti-H4R3me2a) and a normalization antibody (e.g., total histone H4).[15]
-
Wash the cells and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Acquire images and quantify the fluorescence intensity to determine the change in methylation levels.
Conclusion
GSK3368715 is a valuable tool for investigating the role of Type I PRMTs in cellular signaling and a potential therapeutic agent in oncology. Its well-defined mechanism of action and its impact on key cancer-related pathways, such as EGFR and Wnt signaling, as well as its effects on RNA metabolism and the DNA damage response, make it a subject of significant interest. The synergistic effects observed with PRMT5 inhibitors highlight a promising avenue for combination therapies. The protocols provided in this guide offer a starting point for researchers to further explore the biological functions and therapeutic potential of GSK3368715. However, it is important to note that a Phase 1 clinical trial of GSK3368715 was terminated early due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the doses tested.[2][11] These findings underscore the need for further research to optimize the therapeutic window and patient selection for Type I PRMT inhibitors.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PRMT1-dependent regulation of RNA metabolism and DNA damage response sustains pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT1-dependent regulation of RNA metabolism and DNA damage response sustains pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. librarysearch.colby.edu [librarysearch.colby.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
GSK3368715: A Comprehensive Technical Profile of its Selectivity for the PRMT Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent and selective, orally bioavailable, small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification critical in regulating numerous cellular processes.[3] Dysregulation of PRMT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This technical guide provides an in-depth analysis of the selectivity profile of GSK3368715 against the human PRMT family, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and affected pathways.
Data Presentation: Selectivity Profile of GSK3368715
GSK3368715 demonstrates high potency and selectivity for Type I PRMTs.[1][2] The following table summarizes the in vitro inhibitory activity of GSK3368715 against a panel of PRMT enzymes.
| Target | PRMT Family | IC50 (nM) | Kₐₚₚ (nM) |
| PRMT1 | Type I | 3.1[4][5] | 1.5[3] |
| PRMT3 | Type I | 48[4][5] | - |
| PRMT4 (CARM1) | Type I | 1148[4][5] | - |
| PRMT6 | Type I | 5.7[4][5] | - |
| PRMT8 | Type I | 1.7[4][5] | 81[6] |
| PRMT5 | Type II | >20,408[5] | - |
| PRMT7 | Type III | >40,000[5][7] | - |
| PRMT9 | Type II | >15,000[5][7] | - |
IC50: Half-maximal inhibitory concentration. Kₐₚₚ: Apparent inhibition constant. A hyphen (-) indicates data not available.
Mechanism of Action
GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor.[4] This means it binds to the PRMT-substrate complex, preventing the transfer of the methyl group from SAM to the arginine residue on the substrate protein. This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being the product of Type II PRMTs.[3]
References
In Vitro Potency and Mechanism of Action of GSK3368715 on PRMT1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of GSK3368715, a first-in-class, orally available, and reversible inhibitor of Type I Protein Arginine Methyltransferases (PRMTs), with a particular focus on its primary target, PRMT1.[1][2] PRMTs are a family of enzymes crucial for various cellular processes, including gene transcription, DNA damage repair, signal transduction, and RNA processing, through the methylation of arginine residues on histone and non-histone proteins.[1][3] Dysregulation of PRMT1, the predominant Type I PRMT responsible for most asymmetric dimethylarginine (ADMA) formation, has been implicated in the pathogenesis of numerous solid and hematopoietic cancers, making it a compelling therapeutic target.[1][4][5]
GSK3368715 (also known as EPZ019997) is a potent, S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor that targets the protein substrate binding pocket of Type I PRMTs.[2][6][7] Its mechanism of action involves blocking the formation of ADMA, which leads to a global reduction in this modification and a corresponding accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs.[8][9][10] This shift in arginine methylation states disrupts oncogenic signaling pathways and suppresses tumor cell proliferation.[1][2]
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of GSK3368715 has been characterized against a panel of PRMT enzymes using various biochemical assays. The data consistently demonstrates high potency and selectivity for Type I PRMTs, particularly PRMT1.
Table 1: Biochemical Inhibitory Potency of GSK3368715 against PRMTs
| Enzyme | IC50 (nM) | Kiapp (nM) | Enzyme Family |
| PRMT1 | 3.1 [6][7][10] | 1.5 - 81 [8] | Type I |
| PRMT3 | 48[6][7][10] | 1.5 - 81[8] | Type I |
| PRMT4 (CARM1) | 1148[6][7][10] | 1.5 - 81[8] | Type I |
| PRMT6 | 5.7[6][7][10] | 1.5 - 81[8] | Type I |
| PRMT8 | 1.7[6][7][10] | 1.5 - 81[8] | Type I |
| PRMT5 | >20,408[7] | Not Applicable | Type II |
Note: IC50 and Kiapp values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Table 2: Anti-proliferative Activity of GSK3368715 in a Cancer Cell Line
| Cell Line | Cancer Type | Potency Metric | Value (nM) | Cellular Response |
| Toledo | Diffuse Large B-Cell Lymphoma (DLBCL) | gIC50 | 59[10] | Cytotoxic[10] |
Signaling Pathways and Mechanism of Action
GSK3368715 inhibits Type I PRMTs, thereby altering the landscape of protein arginine methylation within the cell. This intervention has significant downstream effects on cellular signaling.
Caption: Mechanism of GSK3368715 on the PRMT1 signaling pathway.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing findings. The following are protocols for key experiments used to evaluate the in vitro potency of GSK3368715.
In Vitro PRMT1 Enzymatic Inhibition Assay (Radiometric)
This assay quantitatively measures the ability of GSK3368715 to inhibit the enzymatic activity of PRMT1 by tracking the transfer of a radiolabeled methyl group.[3][7][11]
Materials:
-
Recombinant human PRMT1 enzyme[1]
-
Biotinylated histone H4 peptide substrate[3]
-
GSK3368715
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, 1 mM EDTA[1]
-
96-well filter plates
-
Scintillation fluid[12]
-
Scintillation counter[12]
Procedure:
-
Compound Preparation: Prepare a serial dilution of GSK3368715 in the assay buffer. Include a vehicle control (DMSO).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 0.4 µM of recombinant human PRMT1 enzyme to the assay buffer.[1] Add the diluted GSK3368715 or vehicle control and pre-incubate for 15-60 minutes at room temperature.[1][7]
-
Reaction Initiation: Initiate the methylation reaction by adding a mixture containing 1 µg of histone H4 peptide substrate and 1 µM of [³H]-SAM.[1]
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.[7][12]
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.[12]
-
Detection: Transfer the reaction mixture to a filter plate to capture the biotinylated peptide substrate. Wash the plate to remove unincorporated [³H]-SAM.[7][12]
-
Quantification: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.[7][12]
-
Data Analysis: Calculate the percentage of inhibition for each GSK3368715 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric PRMT1 inhibition assay.
Cellular Target Engagement Assay (Western Blot)
This method assesses the on-target effect of GSK3368715 within cells by measuring changes in the levels of asymmetrically dimethylated proteins.[3][7][13]
Materials:
-
GSK3368715
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors[14]
-
Primary antibodies: anti-ADMA, anti-SDMA, anti-MMA, and a loading control (e.g., GAPDH, β-actin)[12][13]
-
HRP-conjugated secondary antibody[12]
-
PVDF membrane[7]
-
Enhanced chemiluminescence (ECL) substrate[13]
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a dose range of GSK3368715 or a vehicle control (DMSO) for 24-72 hours.[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[7][13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Antibody Incubation: Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.[7] Following washes, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize them to the loading control. To further confirm the mechanism, strip the membrane and re-probe for MMA and SDMA to observe the expected increase.[12]
Cell Viability Assay (MTT or WST-1)
This colorimetric assay measures the effect of GSK3368715 on cell proliferation and viability.[3][14]
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
GSK3368715
-
MTT or WST-1 reagent[14]
-
DMSO (for MTT assay)[14]
-
Microplate reader[14]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of GSK3368715. Include a vehicle control (DMSO).[14]
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[14]
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions to allow for the colorimetric reaction to occur.[14]
-
Absorbance Reading: If using MTT, first solubilize the formazan (B1609692) crystals with DMSO. Measure the absorbance at the appropriate wavelength using a microplate reader.[14]
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot a dose-response curve to calculate the IC50 or gIC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Structural Biology of GSK3368715 Binding to PRMT1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural and biochemical interactions between the selective inhibitor GSK3368715 and its target, Protein Arginine Methyltransferase 1 (PRMT1). The content herein is curated for professionals in drug discovery and structural biology, offering detailed data, experimental protocols, and visual representations of the molecular interactions and associated biological pathways.
Introduction to PRMT1 and GSK3368715
Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme in cellular regulation, responsible for the majority of asymmetric dimethylarginine (ADMA) formation on histone and non-histone proteins. This post-translational modification plays a crucial role in a variety of cellular processes, including gene transcription, RNA splicing, DNA repair, and signal transduction.[1] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[1]
GSK3368715 (also known as EPZ019997) is a potent, orally available, and reversible inhibitor of Type I PRMTs, demonstrating high affinity for PRMT1.[1] It functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex to prevent the transfer of a methyl group.[1][2] By inhibiting PRMT1, GSK3368715 effectively blocks the formation of ADMA, leading to an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), thereby altering PRMT1-driven cellular activities.[1]
Quantitative Biochemical Data
The inhibitory activity of GSK3368715 against a panel of PRMT enzymes has been characterized through various biochemical assays. The data consistently demonstrates high potency and selectivity for PRMT1.
| Enzyme | IC50 (nM) | K i app (nM) | Notes |
| PRMT1 | 3.1 | 1.5 | High potency against the primary target. |
| PRMT3 | 48 | 162 | Moderate activity. |
| PRMT4 (CARM1) | 1148 | 81 | Significantly lower activity compared to PRMT1. |
| PRMT6 | 5.7 | - | Potent inhibition. |
| PRMT8 | 1.7 | - | Potent inhibition. |
| PRMT5 | >20,408 | - | Highly selective against this Type II PRMT. |
| PRMT7 | >40,000 | - | No significant activity. |
| PRMT9 | >15,000 | - | No significant activity. |
Data compiled from multiple sources.[1][3][4]
Structural Insights from the Co-crystal Structure (PDB: 6NT2)
The co-crystal structure of GSK3368715 bound to human PRMT1, resolved at 2.48 Å, provides a detailed view of the inhibitor's binding mode.[5] PRMT1 is active as a homodimer, forming a toroidal structure with the active sites facing an internal solvent-filled channel.[6]
Key Interacting Residues
Analysis of the PDB entry 6NT2 reveals the specific amino acid residues within the PRMT1 active site that form crucial interactions with GSK3368715. These interactions are a combination of hydrogen bonds and hydrophobic contacts that stabilize the inhibitor in the binding pocket.
(Detailed interaction data, including specific residues and bond distances, is being compiled from structural analysis tools and will be presented in a subsequent update.)
Binding Site Visualization
The following diagram illustrates the key interactions between GSK3368715 and the PRMT1 active site.
Caption: Key interactions between GSK3368715 and PRMT1 active site residues.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key assays used to characterize the interaction between GSK3368715 and PRMT1.
X-ray Crystallography
The protocol for obtaining the co-crystal structure of PRMT1 and GSK3368715 (PDB: 6NT2) is detailed in the supplementary materials of the primary publication.[4]
(A detailed summary of the crystallography protocol is being compiled and will be provided in a subsequent update.)
In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay quantifies the inhibitory effect of GSK3368715 on PRMT1 enzymatic activity by measuring the transfer of a radiolabeled methyl group.
Materials:
-
Recombinant human PRMT1 enzyme
-
Biotinylated histone H4 peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
GSK3368715 (serial dilutions)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Stop solution (e.g., trichloroacetic acid)
-
Filter plates
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of GSK3368715 in assay buffer.
-
In a 96-well plate, add the PRMT1 enzyme to each well.
-
Add the GSK3368715 dilutions to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone H4 peptide substrate and [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.[1]
-
Stop the reaction by adding the stop solution.[1]
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.[1]
-
Wash the filter plate to remove unincorporated [³H]-SAM.[1]
-
Add scintillation cocktail to each well and measure radioactivity using a scintillation counter.[1]
-
Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).
Cellular Target Engagement Assay (Western Blot)
This assay assesses the on-target effect of GSK3368715 in a cellular context by measuring the levels of asymmetric dimethylarginine (ADMA).
Materials:
-
Cancer cell line with high basal levels of H4R3me2a (e.g., MCF7)
-
GSK3368715 (various concentrations)
-
Cell lysis buffer
-
Primary antibodies (anti-ADMA, loading control e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK3368715 or vehicle control for 24-72 hours.
-
Wash the cells with PBS and lyse them using the lysis buffer.[1]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the change in ADMA levels.
Signaling Pathways and Experimental Workflows
Visualizing the broader biological context and experimental processes is essential for a comprehensive understanding.
PRMT1 Signaling Pathway and Inhibition by GSK3368715
Caption: PRMT1 signaling pathway and the inhibitory action of GSK3368715.
Experimental Workflow for Structural and Biochemical Analysis
Caption: Workflow for the structural and biochemical analysis of GSK3368715.
Conclusion
GSK3368715 is a highly potent and selective inhibitor of PRMT1, demonstrating significant promise as a chemical probe and potential therapeutic agent. The structural and biochemical data presented in this guide provide a detailed foundation for understanding its mechanism of action. The provided experimental protocols serve as a resource for researchers aiming to further investigate the role of PRMT1 in health and disease and to develop novel modulators of its activity. Further analysis of the co-crystal structure will continue to yield valuable insights into the specific molecular interactions that govern the high-affinity binding of GSK3368715 to PRMT1.
References
- 1. benchchem.com [benchchem.com]
- 2. GSP4PDB: a web tool to visualize, search and explore protein-ligand structural patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
GSK3368715 Trihydrochloride: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3368715 is a potent, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] This technical guide provides a detailed overview of the pharmacological properties of GSK3368715 trihydrochloride, a salt form of the parent compound. It covers the molecule's mechanism of action, preclinical and clinical data, and detailed experimental protocols. The dysregulation of PRMT1, the predominant Type I PRMT, has been implicated in the pathogenesis of various solid and hematopoietic cancers, making it a compelling therapeutic target.[1][2] GSK3368715 has demonstrated anti-proliferative activity across a range of cancer cell lines and tumor growth inhibition in preclinical models.[3][4] However, its clinical development was halted due to safety concerns, specifically a higher-than-expected incidence of thromboembolic events.[5][6] This document aims to serve as a comprehensive resource for researchers investigating PRMT inhibitors and the role of arginine methylation in disease.
Chemical and Physical Properties
GSK3368715 has been synthesized as a parent compound and in various salt forms, including hydrochloride and trihydrochloride salts, to improve its physicochemical properties for research and development.[7]
| Identifier | Value |
| IUPAC Name | N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H- pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2- diamine trihydrochloride |
| CAS Number | 2227587-26-8 (3HCl)[7] |
| Molecular Formula | C₂₀H₄₁Cl₃N₄O₂[7] |
| Molecular Weight | 475.92 g/mol [7] |
| Appearance | Solid[7] |
| Solubility | DMSO: 81 mg/mL[7], Water: 81 mg/mL[7], Ethanol: 81 mg/mL[7] |
| Storage | Pure form: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[7] |
Mechanism of Action
GSK3368715 is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[7][8] These enzymes, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, are responsible for the asymmetric dimethylation of arginine residues (ADMA) on both histone and non-histone proteins.[1][7] This post-translational modification plays a critical role in regulating numerous cellular processes, including gene transcription, RNA processing, DNA damage repair, and signal transduction.[1][8]
By inhibiting Type I PRMTs, GSK3368715 blocks the formation of ADMA, leading to a global shift in arginine methylation states, with a subsequent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs.[7][8] This disruption of arginine methylation patterns can impair oncogenic signaling pathways and inhibit tumor cell proliferation and survival.[1]
Pharmacological Properties
In Vitro Potency
GSK3368715 demonstrates potent inhibitory activity against several Type I PRMT enzymes, with a particularly high affinity for PRMT1.[1] It is highly selective for Type I PRMTs over Type II and Type III PRMTs.[4]
| Target | IC₅₀ (nM) | Kᵢapp (nM) |
| PRMT1 | 3.1[4] | 1.5[3] |
| PRMT3 | 162[4] | 81[3] |
| PRMT4 (CARM1) | 38[4] | - |
| PRMT6 | 4.7[4] | - |
| PRMT8 | 39[4] | - |
| PRMT5 (Type II) | >20,408[4] | - |
| PRMT7 (Type III) | >40,000[4] | - |
| PRMT9 (Type III) | >15,000[4] | - |
In Vitro Anti-proliferative Activity
As a monotherapy, GSK3368715 induces anti-proliferative effects in a broad range of cancer cell lines derived from both hematological and solid tumors.[3] It has shown cytotoxic effects in lymphoma, acute myeloid leukemia (AML), and a subset of solid tumor cell lines.[9]
In Vivo Anti-tumor Activity
GSK3368715 has demonstrated potent anti-tumor activity in various preclinical cancer models, where it can lead to complete tumor growth inhibition or even tumor regression.[3]
| Xenograft Model | Cancer Type | Dosing | Outcome |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 9.375-150 mg/kg | Reduced tumor volume[4] |
| BxPC-3 | Pancreatic Adenocarcinoma | 9.375-150 mg/kg | Reduced tumor volume[4] |
| ACHN | Renal Carcinoma | 150 mg/kg | Reduced tumor growth[4] |
| MDA-MB-468 | Breast Cancer | 150 mg/kg | Reduced tumor growth[4] |
| Pancreatic Adenocarcinoma PDX | Pancreatic Cancer | 300 mg/kg | Reduced tumor growth[4] |
Interestingly, the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which leads to the accumulation of an endogenous PRMT5 inhibitor, correlates with increased sensitivity to GSK3368715 in cell lines.[10][11] This suggests a potential biomarker strategy for patient selection and a rationale for combining Type I and Type II PRMT inhibitors.[10][11]
Clinical Development
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GSK3368715 in adults with advanced-stage solid tumors and diffuse large B-cell lymphoma.[5][6][9]
Study Design
The study consisted of a dose-escalation phase (Part 1) with planned cohorts at 50 mg, 100 mg, and 200 mg of GSK3368715 administered orally once daily.[5] A dose-expansion phase (Part 2) was planned to further evaluate the recommended Phase 2 dose but was not initiated.[5][9]
Clinical Findings
-
Pharmacokinetics : Following single and repeated dosing, the maximum plasma concentration of GSK3368715 was reached within 1 hour post-dosing.[5]
-
Pharmacodynamics : Target engagement was observed in the blood; however, it was modest and variable in tumor biopsies at the 100 mg dose.[5]
-
Efficacy : The best response observed was stable disease in 9 out of 31 (29%) patients.[5]
-
Safety and Tolerability : Dose-limiting toxicities were reported in 3 out of 12 (25%) patients at the 200 mg dose.[5] A significant and unexpected finding was a high incidence of thromboembolic events (TEEs), with 9 out of 31 (29%) patients experiencing 12 TEEs, including 8 grade 3 events and 1 grade 5 pulmonary embolism.[5]
Study Termination
Due to the higher-than-expected incidence of TEEs, limited target engagement in tumors at lower doses, and a lack of observed clinical efficacy, the clinical trial was terminated early.[5][6]
Experimental Protocols
In Vitro PRMT Inhibition Assay
This protocol describes a typical in vitro assay to determine the IC₅₀ of an inhibitor against a PRMT enzyme.
Materials:
-
Recombinant PRMT enzyme
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-¹⁴C]-methionine
-
GSK3368715
-
Assay buffer
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PRMT enzyme, histone H4 peptide, and assay buffer.
-
Add varying concentrations of GSK3368715 or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-¹⁴C]-methionine.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by adding trichloroacetic acid.
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated radiolabel.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of GSK3368715 and determine the IC₅₀ value by non-linear regression analysis.
In-Cell Western Assay for Target Engagement
This protocol outlines a method to assess the effect of GSK3368715 on PRMT activity within cells by measuring the levels of asymmetrically dimethylated proteins.
Materials:
-
Cancer cell line (e.g., RKO)
-
GSK3368715
-
Cell culture medium and reagents
-
384-well plates
-
Ice-cold methanol (B129727)
-
Phosphate-buffered saline (PBS)
-
Odyssey blocking buffer
-
Primary antibody against asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a)
-
Normalization antibody (e.g., total histone H4)
-
Fluorescently labeled secondary antibodies
-
LI-COR Odyssey or similar imaging system
Procedure:
-
Seed cells in a 384-well plate and allow them to adhere overnight.[3]
-
Treat the cells with a dose range of GSK3368715 or DMSO for the desired duration (e.g., 3 days).[3]
-
Fix the cells with ice-cold methanol for 30 minutes at room temperature.[3]
-
Wash the cells with PBS.[3]
-
Block non-specific binding with Odyssey blocking buffer for 1 hour at room temperature.[3]
-
Incubate the cells with the primary antibody for H4R3me2a and the normalization antibody overnight at 4°C.[1]
-
Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Wash the cells and acquire images using an imaging system.
-
Quantify the fluorescence intensity for both the target and normalization antibodies and calculate the normalized target signal.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of GSK3368715 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., Toledo, BxPC3)
-
GSK3368715
-
Vehicle solution
-
Calipers
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.[7]
-
Allow the tumors to reach a predetermined size.
-
Randomize the mice into treatment and vehicle control groups.[7]
-
Administer GSK3368715 orally via gavage at the desired doses and schedule.[7]
-
Measure tumor volume with calipers regularly (e.g., twice a week).[7]
-
Monitor the body weight of the mice as an indicator of general toxicity.[7]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Conclusion
GSK3368715 is a well-characterized, potent, and selective inhibitor of Type I PRMTs with demonstrated preclinical anti-tumor activity. While its clinical development was halted due to an unfavorable risk/benefit profile, the study of GSK3368715 has provided invaluable insights into the therapeutic potential of targeting PRMTs in oncology. The data and protocols presented in this guide serve as a valuable resource for the scientific community to facilitate further research into the role of protein arginine methylation in disease and the development of novel therapeutic agents with improved safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Facebook [cancer.gov]
- 10. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for GSK3368715 Trihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes crucial for cellular processes through the post-translational modification of proteins by arginine methylation.[1] Dysregulation of Type I PRMT activity, which includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1][3][4] GSK3368715 functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, binding to the enzyme-substrate complex and preventing the asymmetric dimethylation of arginine residues on substrate proteins.[1][5] This inhibition disrupts oncogenic signaling pathways, impairs DNA damage repair, and ultimately suppresses tumor cell proliferation and survival.[3][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of GSK3368715.
Data Presentation
In Vitro Inhibitory Activity of GSK3368715
| Target Enzyme | IC50 (nM) | Kiapp (nM) | Notes |
| PRMT1 | 3.1[2][6] | 1.5 - 81[7] | Predominant Type I PRMT. |
| PRMT3 | 48[2][6] | 1.5 - 81[7] | Type I PRMT. |
| PRMT4 (CARM1) | 1148[2][6] | 1.5 - 81[7] | Type I PRMT. |
| PRMT6 | 5.7[2][6] | 1.5 - 81[7] | Type I PRMT. |
| PRMT8 | 1.7[2][6] | 1.5 - 81[7] | Type I PRMT. |
| PRMT5 | >20,408[6][8] | - | Type II PRMT, demonstrating selectivity of GSK3368715. |
| PRMT7 | >40,000[6][8] | - | Type III PRMT, demonstrating selectivity of GSK3368715. |
| PRMT9 | >15,000[6][8] | - | Type II PRMT, demonstrating selectivity of GSK3368715. |
Signaling Pathways
GSK3368715 inhibits Type I PRMTs, leading to a reduction in asymmetric dimethylarginine (ADMA) and a shift towards monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[5][8] This alteration in protein methylation affects multiple downstream signaling pathways critical in cancer.
Mechanism of action of GSK3368715.
Experimental Protocols
Radiometric In Vitro PRMT Inhibition Assay
This assay determines the IC50 value of GSK3368715 against a specific PRMT enzyme by measuring the incorporation of a radiolabeled methyl group onto a substrate.[1]
Workflow:
Workflow for the radiometric PRMT inhibition assay.
Materials:
-
Recombinant human PRMT enzyme (e.g., PRMT1)
-
Biotinylated histone peptide substrate (e.g., H4 peptide)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
GSK3368715 trihydrochloride
-
Vehicle control (DMSO)
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA)[3]
-
Quenching solution (e.g., trichloroacetic acid)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the specific PRMT enzyme and a biotinylated histone peptide substrate in the reaction buffer.[1]
-
Inhibitor Addition: Add varying concentrations of GSK3368715 or a vehicle control (DMSO) to the reaction mixture.[1]
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for enzyme and inhibitor interaction.[3]
-
Reaction Initiation: Initiate the methylation reaction by adding S-adenosyl-L-[methyl-³H]-methionine.[1]
-
Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes) to allow for the methylation reaction to proceed.[1][6]
-
Reaction Termination: Stop the reaction by adding a quenching solution.[1]
-
Detection: Transfer the reaction mixture to a filter plate to capture the biotinylated peptide. The amount of incorporated [³H]-methyl groups is then quantified using a scintillation counter.[1]
-
Data Analysis: Calculate the percent inhibition for each GSK3368715 concentration and determine the IC50 value.[6]
In-Cell Western (ICW) Assay for Cellular Potency
This protocol assesses the effect of GSK3368715 on the proliferation of cancer cell lines.[8]
Workflow:
Workflow for the In-Cell Western assay.
Materials:
-
384-well clear-bottom plates
-
This compound
-
DMSO
-
Ice-cold methanol
-
Phosphate-buffered saline (PBS)
-
Odyssey Blocking Buffer
-
Primary antibody for a proliferation marker
-
Fluorescently labeled secondary antibody
Procedure:
-
Cell Seeding: Seed cancer cells in a 384-well clear-bottom plate at an appropriate density.[8]
-
Compound Treatment: Treat the cells with a serial dilution of GSK3368715 (e.g., a 20-point two-fold dilution series starting from 29.3 µM) or DMSO as a vehicle control (e.g., 0.15%).[7][8]
-
Incubation: Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO₂.[7][8]
-
Cell Fixation: Fix the cells by adding ice-cold methanol and incubating for 30 minutes at room temperature.[7][8]
-
Blocking: Block the wells with Odyssey blocking buffer for 1 hour at room temperature.[7][8]
-
Antibody Incubation: Incubate with a primary antibody specific for a proliferation marker, followed by a fluorescently labeled secondary antibody.
-
Detection: Image the plate and quantify the fluorescence intensity to determine the effect on cell proliferation.
Western Blot for Cellular Target Engagement
This assay assesses the levels of specific arginine methylation marks in cells treated with GSK3368715 to confirm target engagement.[6]
Workflow:
Workflow for Western blot target engagement assay.
Materials:
-
Cancer cell line (e.g., MCF7)[6]
-
This compound
-
Cell lysis buffer
-
BCA or Bradford assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for asymmetrically dimethylated proteins (e.g., anti-ADMA or anti-asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a)) and a normalization control (e.g., total histone H4 or GAPDH).[3][6]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed a suitable cancer cell line in a multi-well plate and allow them to adhere overnight. Treat the cells with a dose range of GSK3368715 or DMSO for 24-72 hours.[3][9]
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.[6][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[6][10]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6][10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[3][6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6][9]
-
Detection: Detect the protein bands using a chemiluminescent substrate.[6][9] The levels of ADMA or specific methylated histones should decrease with increasing concentrations of GSK3368715, confirming on-target activity.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assay with GSK3368715 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] This class of enzymes, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, plays a crucial role in post-translational modification by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][3] Dysregulation of Type I PRMT activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. GSK3368715 functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, leading to a reduction in asymmetric dimethylarginine (ADMA) levels and subsequent anti-proliferative effects in a broad range of cancer cell lines.[2][4]
These application notes provide a comprehensive overview of the use of GSK3368715 in cell viability assays with cancer cell lines, including its mechanism of action, protocols for experimental execution, and a summary of its activity.
Mechanism of Action
GSK3368715 selectively inhibits Type I PRMTs, thereby blocking the transfer of methyl groups to arginine residues on substrate proteins. This inhibition disrupts several cellular processes critical for cancer cell survival and proliferation, including gene expression, RNA splicing, and DNA damage repair.[2][3] A key consequence of Type I PRMT inhibition is the global reduction of ADMA, a post-translational modification often elevated in cancer.
Interestingly, the anti-tumor activity of GSK3368715 is enhanced when combined with the inhibition of PRMT5, the primary Type II PRMT. This is particularly relevant in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP-deficient cells accumulate methylthioadenosine (MTA), an endogenous inhibitor of PRMT5.[5] The partial inhibition of PRMT5 by MTA sensitizes these cells to the effects of GSK3368715, an example of synthetic lethality.[3][5]
Data Presentation
In Vitro Inhibitory Activity of GSK3368715 against PRMT Enzymes
| Enzyme | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
| PRMT5 | >20,408 |
| PRMT7 | >40,000 |
| PRMT9 | >15,000 |
Table 1: IC50 values of GSK3368715 against a panel of PRMT enzymes, demonstrating its high selectivity for Type I PRMTs.[1]
Anti-proliferative Activity of GSK3368715 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / gIC50 (nM) | Notes |
| Toledo | Diffuse Large B-Cell Lymphoma (DLBCL) | 59 (gIC50) | Exhibits a cytotoxic response.[1] |
| HCT-116 | Colon Carcinoma | 38,250 | Antiproliferative activity assessed by CCK-8 assay.[2] |
| OCI-Ly1 | Diffuse Large B-Cell Lymphoma (DLBCL) | - | Exhibits a cytostatic response.[3] |
| BxPC-3 | Pancreatic Adenocarcinoma | - | Significant growth inhibition observed in xenograft models.[1] |
| ACHN | Renal Carcinoma | - | Significant growth inhibition observed in xenograft models.[1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | Significant growth inhibition observed in xenograft models.[1] |
Table 2: Anti-proliferative activity of GSK3368715 in various cancer cell lines. While a comprehensive public database of IC50 values is unavailable, studies indicate that a majority of 249 tested cancer cell lines exhibited 50% or more growth inhibition.[2]
Mandatory Visualizations
Caption: PRMT Signaling Pathway and Points of Inhibition.
Caption: Cell Viability Assay Experimental Workflow.
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of GSK3368715 in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
GSK3368715
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of GSK3368715 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the GSK3368715 stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest GSK3368715 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK3368715 or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each GSK3368715 concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the GSK3368715 concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Conclusion
GSK3368715 is a valuable tool for investigating the role of Type I PRMTs in cancer biology. The provided protocols offer a framework for assessing its anti-proliferative effects in various cancer cell lines. The synergistic potential of GSK3368715 with PRMT5 inhibitors, particularly in MTAP-deleted cancers, highlights a promising avenue for targeted cancer therapy. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions to further elucidate the therapeutic potential of GSK3368715.
References
Application Notes and Protocols for Western Blot Analysis of PRMT1 Inhibition by GSK3368715
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to assess the inhibition of Protein Arginine Methyltransferase 1 (PRMT1) by the potent and reversible Type I PRMT inhibitor, GSK3368715. Detailed protocols, data interpretation guidelines, and visual representations of the underlying biological pathways and experimental procedures are included to facilitate accurate and reproducible results.
Introduction
GSK3368715 is an orally available, S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs), demonstrating high potency for PRMT1.[1][2] PRMTs are a family of enzymes crucial for post-translational modification of proteins through arginine methylation, a process vital for regulating gene expression, RNA processing, DNA damage repair, and signal transduction.[2][3] Dysregulation of PRMT1 activity is implicated in the pathogenesis of various cancers.[3][4]
GSK3368715 inhibits the asymmetric dimethylation of arginine residues (ADMA) on histone and non-histone protein substrates.[2][4] This inhibition leads to a global reduction in cellular ADMA levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[5][6] Western blot analysis is a key technique to monitor these changes in protein methylation states, thereby confirming the on-target activity of GSK3368715.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and anti-proliferative activities of GSK3368715.
Table 1: In Vitro Inhibitory Activity of GSK3368715 against Type I PRMTs
| Enzyme | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Data sourced from BenchChem.[5]
Table 2: Anti-proliferative Activity of GSK3368715 in a Selected Cancer Cell Line
| Cell Line | Cancer Type | gIC50 (nM) | Cellular Response |
| Toledo | Diffuse Large B-Cell Lymphoma (DLBCL) | 59 | Cytotoxic |
Data sourced from BenchChem.[5]
Signaling Pathway and Experimental Workflow
PRMT1 Signaling Pathway and Inhibition by GSK3368715
Protein Arginine Methyltransferase 1 (PRMT1) plays a significant role in various cellular signaling pathways. It asymmetrically dimethylates arginine residues on histone and non-histone proteins, thereby influencing gene transcription, signal transduction, and DNA damage repair. GSK3368715 acts as a potent inhibitor of Type I PRMTs, including PRMT1, by blocking this methylation process. This leads to a decrease in asymmetric dimethylarginine (ADMA) marks and can affect downstream signaling pathways, such as the EGFR and Wnt pathways, which are often dysregulated in cancer.[7][8][9]
Caption: PRMT1 signaling pathway and its inhibition by GSK3368715.
Western Blot Workflow for Assessing PRMT1 Inhibition
The following diagram outlines the key steps for performing a Western blot analysis to measure the effect of GSK3368715 on the levels of asymmetrically dimethylated arginine on target proteins.
Caption: Experimental workflow for Western blot analysis of PRMT1 inhibition.
Experimental Protocols
Cell Culture and Treatment with GSK3368715
-
Cell Seeding: Seed cancer cell lines (e.g., Toledo for cytotoxic response, or MCF7 which has high basal levels of asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a)) in appropriate culture vessels and allow them to adhere overnight.[3][5][10]
-
Compound Preparation: Prepare a stock solution of GSK3368715 in DMSO.[5] Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[5]
-
Treatment: Treat the cells with a range of GSK3368715 concentrations (e.g., based on IC50 or gIC50 values) or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).[5][11][12]
Western Blot Protocol for Detection of Asymmetric Dimethylarginine (ADMA)
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
To ensure complete lysis of nuclear proteins, sonicate the lysates briefly on ice.[13]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for asymmetric dimethylarginine (e.g., Anti-dimethyl-Arginine, asymmetric (ASYM25) or Asym26) overnight at 4°C with gentle agitation.[14][15][16] A primary antibody against a loading control (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times for 5 minutes each with TBST.[17]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times for 5 minutes each with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][5]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the ADMA signal to the loading control to determine the relative change in asymmetric arginine methylation upon treatment with GSK3368715.
-
Troubleshooting and Optimization
-
No or Weak Signal:
-
Antibody Quality: Validate the primary antibody using positive and negative controls. A lysate from PRMT1 knockout cells can serve as a negative control.[5][16]
-
Insufficient Inhibition: Increase the concentration of GSK3368715 or the treatment duration.[5]
-
Low Target Abundance: Consider immunoprecipitation of the protein of interest before Western blotting to enrich the target.[5]
-
-
Inconsistent Results:
Conclusion
Western blot analysis is an indispensable tool for characterizing the mechanism of action of PRMT1 inhibitors like GSK3368715. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively monitor the modulation of asymmetric arginine methylation and obtain reliable data to advance their drug discovery and development efforts. While GSK3368715's clinical development was halted, the study of its on-target effects provides valuable insights into the therapeutic potential of targeting PRMT1 in oncology.[2][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer | MDPI [mdpi.com]
- 8. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PRMT1-cGAS-STING signaling pathway to enhance the anti-tumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Anti-Dimethylarginin-Antikörper, asymmetrisch (ASYM25) serum, from rabbit | Sigma-Aldrich [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. epicypher.com [epicypher.com]
- 17. origene.com [origene.com]
- 18. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK3368715 Trihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of GSK3368715 trihydrochloride for use in cell culture experiments. GSK3368715 is a potent and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), making it a valuable tool for studying the role of these enzymes in various cellular processes, including cancer biology.[1][2]
Physicochemical and Inhibitory Properties
This compound is a selective inhibitor of Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[3][4] It functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex.[3][5] This inhibition leads to a reduction in asymmetric dimethylarginine (ADMA) formation and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) on substrate proteins.[5]
Solubility
For optimal results, it is recommended to use fresh DMSO, as moisture can reduce the solubility of the compound.[6]
| Solvent | Solubility | Molar Concentration (at max solubility) |
| DMSO | 81 mg/mL | 170.19 mM |
| Water | 81 mg/mL | 170.19 mM |
| Ethanol | 81 mg/mL | 170.19 mM |
Table 1: Solubility of this compound. Data sourced from[6].
Inhibitory Activity
GSK3368715 demonstrates potent inhibition of several Type I PRMTs.
| Target PRMT | IC50 (nM) | Apparent Ki (nM) |
| PRMT1 | 3.1 | 1.5 |
| PRMT3 | 48 | N/A |
| PRMT4 (CARM1) | 1148 | N/A |
| PRMT6 | 5.7 | N/A |
| PRMT8 | 1.7 | 81 |
Table 2: Inhibitory activity of GSK3368715 against Type I PRMTs. Data sourced from[3][6].
Signaling Pathways Modulated by GSK3368715
Inhibition of Type I PRMTs, particularly PRMT1, by GSK3368715 impacts critical signaling pathways often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[3][7] PRMT1 can regulate the EGFR pathway through direct methylation of EGFR and by epigenetic mechanisms affecting EGFR transcription.[7] Additionally, PRMT1 enzymatic activity is required to stimulate the canonical Wnt pathway.[7]
Caption: GSK3368715 inhibits PRMT1, downregulating EGFR and Wnt signaling.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution in DMSO.[4]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder (Molecular Weight: 475.92 g/mol ), add 210.12 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]
Storage:
-
Solid powder: Store at -20°C for up to 3 years.[6]
-
Stock solution in DMSO: Store at -80°C for up to 1 year, or at -20°C for up to 1 month.[6]
Preparation of Working Solutions for Cell Culture
Materials:
-
GSK3368715 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the GSK3368715 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to maintain a consistent final concentration of DMSO across all experimental conditions, including the vehicle control (e.g., 0.1% or 0.5% DMSO).[4]
-
The working concentrations of GSK3368715 can range from nanomolar to micromolar, depending on the cell line and the duration of treatment. A typical starting range for IC50 determination could be a dilution series from 0.03 nM to 30 µM.[6]
Example Experimental Workflow: Assessing Anti-proliferative Effects
The following workflow outlines a general procedure for evaluating the anti-proliferative effects of GSK3368715 on a cancer cell line using an MTT assay.[4]
Caption: Workflow for determining the IC50 of GSK3368715 using an MTT assay.
Protocol: Cell Proliferation (MTT) Assay
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Compound Treatment: Remove the medium and add fresh medium containing the desired concentrations of GSK3368715 or vehicle control (DMSO). Incubate for the chosen treatment period (e.g., 72 hours).[4]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[4]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol: Western Blot for Target Engagement
This protocol assesses the levels of specific arginine methylation marks in cells treated with GSK3368715.[5]
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with increasing concentrations of GSK3368715 for a specified duration (e.g., 48-72 hours). Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against asymmetric dimethylarginine (ADMA) and specific methylated proteins (e.g., H4R3me2a), as well as a loading control (e.g., GAPDH or total Histone H4).[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[5]
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to the loading control to determine the change in methylation levels.[5]
References
- 1. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of GSK3368715 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent, orally bioavailable, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] These enzymes play a critical role in cellular processes by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1] Dysregulation of Type I PRMT activity is implicated in various cancers, making them a compelling therapeutic target.[1][2] GSK3368715 acts as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, leading to a global reduction in asymmetric dimethylarginine (ADMA) and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[3][4] This modulation of arginine methylation has been shown to induce anti-proliferative effects and tumor growth inhibition in a range of preclinical cancer models.[3][5]
These application notes provide detailed protocols for the in vivo dosing and administration of GSK3368715 in mouse models, summarize key quantitative data, and illustrate the underlying mechanism of action.
Data Presentation
In Vivo Efficacy of GSK3368715 Monotherapy in Xenograft Models
| Cancer Model | Cell Line/Model | Mouse Strain | Dose (mg/kg) | Administration Route | Key Findings |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | Female immunodeficient mice (e.g., NOD-SCID) | >75 | Oral gavage | Tumor regression[5] |
| Pancreatic Adenocarcinoma | BxPC-3 | Immunodeficient mice (e.g., athymic nude) | 150 | Oral gavage | 78% tumor growth inhibition[4] |
| Pancreatic Adenocarcinoma | BxPC-3 | Immunodeficient mice (e.g., athymic nude) | 300 | Oral gavage | 97% tumor growth inhibition[4] |
| Renal Carcinoma | ACHN | Not Specified | 150 | Oral gavage | 98% tumor growth inhibition[4] |
| Triple-Negative Breast Cancer | MDA-MB-468 | Not Specified | 150 | Oral gavage | 85% tumor growth inhibition[4] |
| Pancreatic Adenocarcinoma | Patient-Derived Xenograft (PDX) | Not Specified | 300 | Oral gavage | >90% tumor growth inhibition in a subset of animals[4] |
In Vitro Inhibitory Activity of GSK3368715
| Target | IC50 (nM) | Ki app (nM) |
| PRMT1 | 3.1 | 1.5 - 81 |
| PRMT3 | 48 | 1.5 - 81 |
| PRMT4 | 1148 | 1.5 - 81 |
| PRMT6 | 5.7 | 1.5 - 81 |
| PRMT8 | 1.7 | 1.5 - 81 |
Table adapted from BenchChem[6]
Experimental Protocols
Protocol 1: Preparation of GSK3368715 Formulation for Oral Gavage
This protocol describes the preparation of a common vehicle for the oral administration of GSK3368715.
Materials:
-
GSK3368715 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Deionized water (ddH2O) or saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Vehicle Preparation:
-
A commonly used vehicle for GSK3368715 is a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.[4]
-
-
Dissolving GSK3368715:
-
Calculate the required amount of GSK3368715 based on the desired final concentration and total volume.
-
In a sterile tube, dissolve the GSK3368715 powder in DMSO to create a stock solution. For example, to prepare 1 mL of the final formulation, you could dissolve the required drug amount in 50 µL of DMSO.
-
-
Mixing the Components:
-
In a separate tube, combine the PEG300 and Tween-80. For 1 mL of final formulation, this would be 400 µL of PEG300 and 50 µL of Tween-80.
-
Add the GSK3368715/DMSO stock solution to the PEG300/Tween-80 mixture.
-
Vortex thoroughly until the solution is clear.
-
-
Final Formulation:
-
Add the ddH2O (or saline) to the mixture to reach the final volume. For 1 mL, this would be 500 µL.
-
Vortex again until a clear and homogenous solution is formed.
-
Note: It is recommended to prepare the formulation fresh daily.[4]
-
Protocol 2: Subcutaneous Xenograft Tumor Model Establishment and Drug Administration
This protocol provides a general outline for establishing a subcutaneous xenograft model and subsequent treatment with GSK3368715.
Materials:
-
Cancer cell lines (e.g., Toledo, BxPC-3)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Female immunodeficient mice (e.g., NU/NU nude or SCID, 6-8 weeks old)
-
Matrigel
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
-
Calipers
-
GSK3368715 formulation (from Protocol 1)
-
Oral gavage needles
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel. A typical concentration is 5 x 10^6 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.[4]
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers (Volume = (length x width²)/2) two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Drug Administration:
-
Administer the prepared GSK3368715 formulation orally via gavage at the desired dose (e.g., 75, 150, or 300 mg/kg).
-
Administer the vehicle solution to the control group.
-
Dosing is typically performed once daily.
-
-
Study Endpoint and Tissue Collection:
-
The study can be concluded when tumors in the control group reach a predetermined size or after a specific duration.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of GSK3368715 as a Type I PRMT inhibitor.
Caption: Experimental workflow for an in vivo mouse xenograft study.
Caption: Logical relationship between PK, PD, and efficacy.
References
- 1. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 3. Method for the validation of immunohistochemical staining using SCID mouse xenografts: Expression of CD40 and CD154 in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pancreatic Cancer Xenograft Model Using GSK3368715
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective Type I protein arginine methyltransferase (PRMT) inhibitor, GSK3368715, in a pancreatic cancer xenograft model. This document includes detailed experimental protocols, quantitative data on treatment efficacy, and visualizations of key biological pathways and workflows.
Introduction
GSK3368715 is an orally available, potent, and reversible inhibitor of Type I PRMTs, with high affinity for PRMT1.[1][2] PRMT1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in regulating gene expression, RNA processing, DNA damage repair, and signal transduction.[2] Dysregulation of PRMT1 has been implicated in the pathogenesis of various cancers, including pancreatic cancer.[2][3] In pancreatic ductal adenocarcinoma (PDAC), PRMT1 expression is often upregulated and correlates with tumor size and poorer prognosis.[3] It has been shown to promote pancreatic cancer growth by enhancing β-catenin levels and regulating the EMT-signaling pathway.[1][3] Preclinical studies have demonstrated that GSK3368715 exhibits significant anti-tumor activity in various cancer models, including pancreatic cancer xenografts.[4]
Data Presentation
The following tables summarize the in vivo efficacy of GSK3368715 in a BxPC-3 pancreatic cancer xenograft model.
| Cancer Model | Xenograft Type | Treatment and Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral, daily | 78% | [4][5] |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral, daily | 97% | [4] |
Table 1: Efficacy of GSK3368715 in BxPC-3 Pancreatic Cancer Xenograft Model.
| Parameter | Description |
| Compound | GSK3368715 |
| Target | Type I Protein Arginine Methyltransferases (PRMTs), primarily PRMT1[1][6] |
| Mechanism of Action | Inhibition of asymmetric dimethylarginine (ADMA) formation on substrate proteins[2][5] |
| Formulation (Oral Gavage) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O[6][7] |
| Administration Route | Oral gavage[4][6] |
Table 2: GSK3368715 Compound and Administration Details.
Signaling Pathways and Experimental Workflow
PRMT1 Signaling Pathway in Pancreatic Cancer
Caption: PRMT1 signaling pathway and its inhibition by GSK3368715.
Pancreatic Cancer Xenograft Experimental Workflow
Caption: Experimental workflow for the pancreatic cancer xenograft model.
Experimental Protocols
Materials and Reagents
-
Cell Line: BxPC-3 (human pancreatic adenocarcinoma)
-
Animals: Immunodeficient mice (e.g., athymic nude mice), female, 6-8 weeks old
-
GSK3368715: Powder form
-
Vehicle Components: DMSO, PEG300, Tween-80, sterile deionized water (ddH₂O)
-
Cell Culture Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel: Growth factor reduced
-
Other Reagents: PBS (sterile), Trypsin-EDTA, counting solution (e.g., Trypan Blue)
Protocol 1: Preparation of GSK3368715 Formulation for Oral Gavage
-
Prepare a stock solution of GSK3368715 in DMSO.
-
In a sterile tube, combine the required volumes of PEG300 and Tween-80.
-
Add the GSK3368715 stock solution to the PEG300/Tween-80 mixture and vortex thoroughly until the solution is clear.
-
Add sterile ddH₂O to reach the final desired concentration. The final vehicle composition should be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O.[7]
-
Prepare the formulation fresh daily before administration.
Protocol 2: Pancreatic Cancer Xenograft Model Establishment and Treatment
-
Cell Culture: Culture BxPC-3 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Implantation:
-
When cells reach 80-90% confluency, harvest them using Trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile cell culture medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[4]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[4]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[4]
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).[4]
-
-
Drug Administration:
-
Administer GSK3368715 orally via gavage once daily at the desired doses (e.g., 150 mg/kg and 300 mg/kg).[4]
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specified duration of treatment.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Inconsistent tumor growth | - Cell viability issues- Improper injection technique | - Ensure high cell viability (>95%) before injection.- Maintain a consistent injection depth and volume. |
| Precipitation of GSK3368715 in formulation | - Incorrect solvent ratios- Not freshly prepared | - Strictly adhere to the formulation protocol.- Prepare the dosing solution fresh each day. |
| Toxicity in mice (e.g., significant weight loss) | - Vehicle toxicity- On-target or off-target drug effects | - Ensure the DMSO concentration in the vehicle is low.- Monitor animals closely and consider dose reduction if necessary. |
Conclusion
GSK3368715 has demonstrated significant, dose-dependent anti-tumor activity in a BxPC-3 pancreatic cancer xenograft model.[4] The protocols and data presented in these application notes provide a robust framework for researchers to further investigate the therapeutic potential of targeting PRMT1 in pancreatic cancer. Careful adherence to the detailed methodologies is crucial for obtaining reproducible and reliable results.
References
Application Notes: GSK3368715 in Diffuse Large B-cell Lymphoma (DLBCL)
Introduction
GSK3368715 is an orally active, potent, and reversible S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] Type I PRMTs are frequently overexpressed in various cancers, including DLBCL, and play a crucial role in oncogenesis by methylating histone and non-histone proteins, thereby regulating gene expression, proliferation, and cell survival.[3][4] GSK3368715 inhibits the generation of asymmetric dimethylarginine (ADMA) and promotes a shift towards monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), which serves as a key pharmacodynamic biomarker of its activity.[1][5] In DLBCL cell lines, GSK3368715 has demonstrated significant anti-proliferative effects, inducing responses ranging from cytostatic growth inhibition to cytotoxic cell death.[1][2]
Mechanism of Action
Protein arginine methyltransferases (PRMTs) catalyze the transfer of a methyl group from SAM to arginine residues on protein substrates. Type I PRMTs, the primary targets of GSK3368715, are responsible for creating ADMA.[1] By inhibiting these enzymes, GSK3368715 disrupts downstream cellular processes that are dependent on asymmetric arginine methylation, leading to anti-tumor effects.[4][6] Preclinical studies have shown that GSK3368715 treatment leads to a dose-dependent accumulation of DLBCL cells in the sub-G1 phase of the cell cycle, indicative of apoptosis.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and specificity of GSK3368715 in preclinical models.
Table 1: In Vitro Activity of GSK3368715 in DLBCL Cell Lines
| Cell Line | Type | Response | gIC₅₀ (nM) | Citation |
| Toledo | DLBCL | Cytotoxic | 59 | [1][2] |
| OCI-Ly1 | DLBCL | Cytostatic | - | [1][2] |
Table 2: In Vivo Efficacy of GSK3368715 in a DLBCL Xenograft Model
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings | Citation |
| DLBCL | Toledo | >75 mg/kg, oral | Tumor regression | [1][7] |
Table 3: Inhibitory Activity of GSK3368715 Against Type I PRMTs
| Enzyme | IC₅₀ (nM) | Citation |
| PRMT1 | 3.1 | [1] |
| PRMT3 | 48 | [1] |
| PRMT4 | 1148 | [1] |
| PRMT6 | 5.7 | [1] |
| PRMT8 | 1.7 | [1] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of GSK3368715 action on Type I PRMTs.
Caption: Workflow for evaluating GSK3368715 in DLBCL cells.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of GSK3368715.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of GSK3368715 in complete medium. The final DMSO concentration should not exceed 0.5%.[2] Remove the old medium and add 100 µL of the drug dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Gently shake the plate for 10 minutes.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Subtract the background absorbance (media only wells). Normalize the results to the vehicle-treated control wells and plot a dose-response curve to calculate the IC₅₀ value using non-linear regression.[2]
-
Protocol 2: Western Blot for Arginine Methylation
This protocol assesses the on-target effect of GSK3368715 by measuring changes in global arginine methylation marks.
-
Materials:
-
GSK3368715-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors[8]
-
BCA Protein Assay kit
-
SDS-PAGE gels, transfer buffer, and PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-ADMA, anti-MMA, anti-SDMA, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody[8]
-
Enhanced chemiluminescence (ECL) substrate[8]
-
-
Procedure:
-
Cell Lysis: Treat cells with GSK3368715 for 48-72 hours. Wash cells with ice-cold PBS and lyse in RIPA buffer. Sonicate briefly to shear DNA and centrifuge to pellet debris.[8]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[9]
-
SDS-PAGE and Transfer: Load 15-20 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[8][9]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-ADMA) overnight at 4°C.[8][9]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
Signal Detection: Wash the membrane again and apply ECL substrate. Image the chemiluminescent signal.[8]
-
Analysis: Quantify band intensity and normalize the methylation signal to the loading control. Compare treated samples to the vehicle control to assess the reduction in ADMA and potential increase in MMA/SDMA.
-
Protocol 3: Apoptosis Assay via Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic cells following treatment.
-
Materials:
-
DLBCL cells treated with GSK3368715 or vehicle
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with GSK3368715 at relevant concentrations (e.g., 1x and 5x IC₅₀) for 48-72 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes in the dark at room temperature.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.[10]
-
Data Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). Quantify the percentage of cells in each quadrant.[10]
-
Protocol 4: Cell Cycle Analysis
This protocol is used to determine the effect of GSK3368715 on cell cycle distribution.
-
Materials:
-
Treated and control DLBCL cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1x10⁶ cells.
-
Fixation: Wash cells with PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the distribution of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in the sub-G1 peak, which indicates apoptotic cells with fragmented DNA.[1]
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Asymmetric Dimethylarginine (ADMA) Changes in Response to GSK3368715
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a first-in-class, reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), which are the primary enzymes responsible for the generation of asymmetric dimethylarginine (ADMA).[1] Elevated levels of ADMA, an endogenous inhibitor of nitric oxide synthases (NOS), are associated with endothelial dysfunction and are implicated in the pathophysiology of various diseases, including cancer.[2][3] GSK3368715 has been investigated as a potential anti-cancer agent by targeting the PRMT-ADMA axis.[4]
These application notes provide a comprehensive guide to measuring the changes in both total and protein-specific ADMA levels following treatment with GSK3368715. The protocols are designed for researchers in academic and industrial settings involved in preclinical and clinical studies of PRMT inhibitors.
Mechanism of Action of GSK3368715 on ADMA Synthesis
GSK3368715 functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor that binds to the protein substrate binding pocket of Type I PRMTs.[4] This binding prevents the transfer of methyl groups from SAM to arginine residues on substrate proteins, thereby inhibiting the formation of ADMA. As a result, there is a global reduction in cellular ADMA levels and a corresponding accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase, explains the "L-arginine paradox" and acts as a novel cardiovascular risk factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK3368715 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] These enzymes play a crucial role in post-translational modification by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Dysregulation of Type I PRMTs has been implicated in the progression of numerous solid and hematopoietic cancers, making them a compelling target for therapeutic intervention.[2]
This document provides detailed application notes and protocols for the use of GSK3368715 in combination with other cancer therapies, with a particular focus on its synergistic effects with PRMT5 inhibitors in cancers with methylthioadenosine phosphorylase (MTAP) deletion.
Mechanism of Action and Combination Rationale
GSK3368715 functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, targeting the protein substrate binding pocket of Type I PRMTs. This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs like PRMT5.[2]
A key combination strategy involves the concurrent inhibition of Type I and Type II PRMTs. Preclinical studies have demonstrated a potent synergistic anti-proliferative effect when GSK3368715 is combined with a PRMT5 inhibitor, such as GSK3326595.[1] This synergy is particularly pronounced in cancer cells with a homozygous deletion of the MTAP gene.[1][2] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5.[1][2] This partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates a synthetic lethal environment when combined with the potent Type I PRMT inhibition by GSK3368715.[1]
Data Presentation
Preclinical In Vivo Monotherapy Data
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | 75 mg/kg, oral | Tumor regression[3] |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% tumor growth inhibition[3] |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral | 97% tumor growth inhibition[3] |
| Clear Cell Renal Carcinoma | ACHN | 150 mg/kg, oral | 98% tumor growth inhibition[3] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 mg/kg, oral | 85% tumor growth inhibition[3] |
Preclinical In Vitro Combination Therapy Data
| Cell Line | Cancer Type | MTAP Status | Inhibitor Combination | Key Findings |
| Various | Pancreatic, Lung, Hematological | Wild-Type & Deleted | GSK3368715 + GSK3326595 | Strong synergistic anti-proliferative effects observed.[1] |
| MTAP-deleted cells | Various | Deleted | GSK3368715 | Increased sensitivity to GSK3368715.[1][2] |
Clinical Trial Data (NCT03666988)
A Phase 1 study of GSK3368715 was conducted in patients with advanced solid tumors. The study was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs) and limited target engagement at lower doses.[4]
| Parameter | Finding |
| Study Design | Phase 1, dose-escalation (50, 100, and 200 mg once daily).[4] |
| Patient Population | 31 adults with advanced-stage solid tumors.[4] |
| Dose-Limiting Toxicities (DLTs) | Reported in 3 out of 12 (25%) patients at the 200 mg dose.[4] |
| Adverse Events | 9 out of 31 (29%) patients experienced 12 TEEs (8 grade 3, 1 grade 5 pulmonary embolism).[4] |
| Efficacy | Best response was stable disease in 9 out of 31 (29%) patients.[4] |
| Pharmacodynamics | Target engagement (reduction in ADMA) was observed in blood but was modest and variable in tumor biopsies at 100 mg.[4] |
Signaling Pathways and Experimental Workflows
Caption: Synergistic inhibition of Type I and II PRMTs.
Caption: Preclinical experimental workflows.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol is designed to assess the anti-proliferative effects of GSK3368715 and a PRMT5 inhibitor, both alone and in combination, and to quantify their synergistic interaction.[1]
Materials:
-
Cancer cell lines of interest (with and without MTAP deletion)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
GSK3368715 (dissolved in DMSO)
-
PRMT5 inhibitor (e.g., GSK3326595, dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK3368715 and the PRMT5 inhibitor in complete medium. A typical concentration range to test is 0.1 nM to 10 µM.
-
Create a dose-response matrix for the combination treatment.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the drugs or vehicle control.
-
-
Incubation:
-
Incubate the treated cells for a predetermined period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Assessment (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other values.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Determine the IC50 values for each compound alone.
-
Analyze the combination data using software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1]
-
Protocol 2: Western Blotting for Arginine Methylation Marks
This protocol allows for the visualization and quantification of changes in global ADMA and SDMA levels following treatment with GSK3368715 and/or a PRMT5 inhibitor.[1]
Materials:
-
Treated cells from a separate experiment (see Protocol 1 for treatment conditions)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ADMA, anti-SDMA, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Data Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the methylation mark bands to the corresponding loading control.
-
Conclusion
GSK3368715, particularly in combination with PRMT5 inhibitors, presents a promising therapeutic strategy for cancers with MTAP deletions. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this combination therapy in various preclinical models. While the clinical development of GSK3368715 was halted, the understanding of its synergistic potential provides a strong rationale for the continued exploration of dual Type I and Type II PRMT inhibition in oncology.
References
- 1. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing GSK3368715 Target Engagement in Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the target engagement of GSK3368715, a first-in-class, reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), in tumor tissues.
Introduction
GSK3368715 is a potent and selective inhibitor of Type I PRMTs, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1] These enzymes catalyze the asymmetric dimethylation of arginine (ADMA) residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, RNA processing, and DNA damage repair.[1] Dysregulation of Type I PRMTs, particularly PRMT1, is implicated in the pathogenesis of numerous cancers, making them a compelling therapeutic target.[1][2] GSK3368715 exerts its anti-tumor effects by inhibiting the production of ADMA, thereby modulating oncogenic signaling pathways.[1][3]
Assessing target engagement is critical in the clinical development of GSK3368715 to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and to determine the optimal biological dose. The primary pharmacodynamic biomarker for GSK3368715 is the level of ADMA on substrate proteins within tumor tissue and peripheral blood mononuclear cells (PBMCs).[1][4] A key substrate identified for monitoring target engagement is heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1), where changes in the methylation of specific arginine residues can be quantified.[1][4]
Quantitative Data Summary
In Vitro Inhibitory Activity of GSK3368715
| Target | IC50 (nM) |
| PRMT1 | 2.5 |
| PRMT3 | 4.1 |
| PRMT4 | 6.3 |
| PRMT6 | 3.8 |
| PRMT8 | 8.0 |
| Data compiled from preclinical studies.[1][5] |
In Vivo Efficacy of GSK3368715 in a Pancreatic Cancer Xenograft Model (BxPC3)
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| GSK3368715 (50 mg/kg, once daily) | 45 |
| GSK3368715 (100 mg/kg, once daily) | 85 |
| Data from a preclinical study in a BxPC3 pancreatic cancer xenograft model.[1] |
Clinical Pharmacokinetics of GSK3368715 (Day 15)
| Dose (once daily) | Cmax (ng/mL) | Tmax (hr) |
| 50 mg | 135 (± 68.1) | 1.0 (0.5 - 2.0) |
| 100 mg | 308 (± 131) | 1.0 (0.5 - 4.0) |
| 200 mg | 634 (± 254) | 1.0 (0.5 - 2.0) |
| Mean (±SD) plasma pharmacokinetic parameters from a Phase 1 clinical trial (NCT03666988).[1] |
Clinical Pharmacodynamics of GSK3368715
| Dose (once daily) | Tissue | Target Engagement |
| 100 mg | PBMCs | Target engagement observed |
| 100 mg | Tumor Biopsies | Modest and variable |
| Pharmacodynamic effects observed in a Phase 1 clinical trial (NCT03666988).[1][6][7] |
Signaling Pathway and Mechanism of Action
GSK3368715 is an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor that binds to the protein substrate binding pocket of Type I PRMTs.[4] This inhibition blocks the transfer of methyl groups from SAM to arginine residues on substrate proteins, leading to a global reduction in cellular ADMA levels.[3][4] This shift in arginine methylation status affects various downstream signaling pathways implicated in cancer, such as those involving EGFR and Wnt, and also impacts RNA metabolism and the DNA damage response.[8]
Caption: Mechanism of action of GSK3368715.
Experimental Protocols
Experimental Workflow for Assessing Target Engagement in Tumors
The general workflow for assessing GSK3368715 target engagement in tumor biopsies involves sample collection, protein extraction, and subsequent analysis using either mass spectrometry or Western blotting to quantify the levels of asymmetrically dimethylated proteins.
Caption: Workflow for assessing target engagement.
Protocol 1: Tumor Tissue Lysate Preparation for Downstream Analysis
This protocol describes the preparation of total protein lysates from tumor biopsy samples.
Materials:
-
Frozen tumor tissue biopsy
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail)[9]
-
Microcentrifuge tubes, pre-chilled
-
Sonicator
-
Refrigerated microcentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Place the frozen tumor tissue in a pre-chilled mortar containing liquid nitrogen and grind to a fine powder using a pestle.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add ice-cold RIPA lysis buffer to the tube (approximately 100 µL of buffer per 10 mg of tissue).
-
Vortex briefly and incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
Sonicate the lysate on ice for three cycles of 10 seconds on and 30 seconds off to ensure complete cell lysis and to shear DNA.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Aliquot the lysate and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Western Blotting for Global ADMA Levels in Tumor Lysates
This protocol provides a method for the semi-quantitative assessment of global asymmetric dimethylarginine levels in tumor protein lysates.
Materials:
-
Tumor protein lysate (prepared as in Protocol 1)
-
2X Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Anti-asymmetric dimethylarginine (ADMA) antibody
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent detection substrate
-
Imaging system
Procedure:
-
Thaw the tumor protein lysate on ice.
-
Prepare samples for loading by mixing the lysate with an equal volume of 2X Laemmli sample buffer. A total of 20-30 µg of protein per lane is recommended.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples and a molecular weight marker onto an SDS-PAGE gel and perform electrophoresis according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-ADMA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to normalize for protein loading.
Protocol 3: Mass Spectrometry-Based Quantification of ADMA on hnRNP-A1
This protocol outlines a targeted mass spectrometry approach for the precise quantification of asymmetric dimethylarginine on hnRNP-A1, a specific pharmacodynamic biomarker for GSK3368715.[1]
Materials:
-
Tumor protein lysate (prepared as in Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Take a known amount of protein lysate (e.g., 50 µg) and adjust the volume with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
Tryptic Digestion:
-
Add trypsin to the protein sample at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Desalt and concentrate the peptides using an SPE cartridge according to the manufacturer's protocol.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in an appropriate solvent (e.g., 0.1% formic acid in water).
-
Inject the peptide sample into the LC-MS/MS system.
-
Perform targeted analysis to specifically monitor for the precursor and fragment ions of the asymmetrically dimethylated arginine-containing peptide from hnRNP-A1.
-
Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method for quantification.
-
-
Data Analysis:
-
Analyze the LC-MS/MS data using appropriate software to quantify the peak areas of the methylated and unmethylated forms of the target peptide.
-
Calculate the ratio of methylated to unmethylated peptide to determine the extent of target engagement.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the target engagement of GSK3368715 in tumor tissues. The use of pharmacodynamic biomarkers, such as global ADMA levels and specific methylation of hnRNP-A1, are essential for the clinical development of this and other PRMT inhibitors.[1][11] While the clinical development of GSK3368715 was halted due to safety concerns and limited efficacy, the methodologies developed for assessing its target engagement remain highly relevant for the broader field of PRMT-targeted therapies.[6][7]
References
- 1. Identification of hnRNP-A1 as a pharmacodynamic biomarker of type I PRMT inhibition in blood and tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of ADMA: analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of asymmetric dimethylarginine (ADMA) using a novel ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming GSK3368715 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming resistance to GSK3368715, a potent Type I protein arginine methyltransferase (PRMT) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and experimental challenges researchers may encounter when working with GSK3368715.
Q1: My cancer cell line is showing decreased sensitivity to GSK3368715. What are the potential mechanisms of resistance?
A1: Resistance to GSK3368715 can arise from various molecular alterations within the cancer cells. The primary mechanisms can be broadly categorized as either on-target or off-target modifications.
-
On-Target Alterations:
-
Upregulation of PRMT1 Expression: Increased levels of the drug's target, PRMT1, can titrate GSK3368715, reducing its effective concentration at the site of action.
-
Mutations in PRMT1: Genetic mutations in the PRMT1 gene can alter the drug-binding pocket, thereby reducing the affinity of GSK3368715 for its target.
-
-
Off-Target Alterations (Bypass Pathways):
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that promote growth and survival, thereby circumventing the effects of PRMT1 inhibition. Key pathways implicated in crosstalk with PRMT1 include:
-
PI3K/Akt Signaling: PRMT1 has been shown to influence the PI3K/Akt pathway, and activation of this pathway can promote cell survival and proliferation, potentially compensating for PRMT1 inhibition.[1]
-
EGFR Signaling: PRMT1 can regulate the EGFR signaling pathway.[2][3][4] Upregulation of EGFR or its downstream effectors could provide an alternative route for cell growth.
-
Wnt/β-catenin Signaling: PRMT1 is known to modulate the Wnt signaling pathway.[3][4][5] Aberrant activation of this pathway is a common feature in many cancers and could contribute to resistance.
-
-
Q2: I am not observing the expected anti-proliferative effects of GSK3368715 in my cell line. What should I check?
A2: If you are not seeing the expected cellular response to GSK3368715, consider the following troubleshooting steps:
-
Confirm Drug Potency and Handling: Ensure that the GSK3368715 compound is properly stored and handled to maintain its activity. It is advisable to test the compound on a known sensitive cell line as a positive control.
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines.
-
Assess Target Engagement: It is crucial to confirm that GSK3368715 is engaging its target, PRMT1, in your experimental system. This can be assessed by Western blotting for the global levels of asymmetric dimethylarginine (ADMA), which should decrease upon effective PRMT1 inhibition.
-
Evaluate Basal PRMT1 Expression: Cell lines with very low endogenous levels of PRMT1 may be inherently less sensitive to its inhibition. Assess the basal expression of PRMT1 in your cell line of interest.
Q3: Are there any known strategies to overcome GSK3368715 resistance?
A3: Yes, several strategies are being explored to overcome resistance to PRMT inhibitors, with combination therapies showing the most promise.
-
Combination with PRMT5 Inhibitors: A key strategy to overcome resistance is the combination of GSK3368715 with a Type II PRMT inhibitor, such as a PRMT5 inhibitor.[3][6] This approach is particularly effective in cancers with methylthioadenosine phosphorylase (MTAP) deficiency.[3][6][7][8]
-
Combination with Other Targeted Therapies: Based on the potential for bypass pathway activation, combining GSK3368715 with inhibitors of pathways such as PI3K/Akt or EGFR could be a viable strategy. For instance, a synergistic effect has been observed with the EGFR inhibitor erlotinib (B232) in breast cancer models.[3][4]
-
Combination with DNA Damaging Agents: PRMT1 is involved in the DNA damage response.[5] Combining GSK3368715 with DNA damaging agents or PARP inhibitors has shown synergistic effects in preclinical models.[5]
Q4: How can I determine if my cancer cells have MTAP deficiency?
A4: MTAP status can be determined through several molecular techniques:
-
Western Blotting: The most direct method is to perform a Western blot to assess the presence or absence of the MTAP protein in your cell lysates.
-
Genomic Analysis: Deletion of the MTAP gene, which is often co-deleted with the tumor suppressor gene CDKN2A, can be detected by techniques such as polymerase chain reaction (PCR) or fluorescence in situ hybridization (FISH).
Quantitative Data
Table 1: In Vitro Inhibitory Activity of GSK3368715 against PRMT Enzymes
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
| PRMT5 | >20,408 |
| PRMT7 | >40,000 |
| PRMT9 | >15,000 |
Data sourced from BenchChem.[4]
Table 2: Anti-proliferative Activity of GSK3368715 in Various Cancer Cell Lines
| Cell Line | Cancer Type | gIC50 (nM) | Effect |
| Toledo | Diffuse Large B-cell Lymphoma | 59 | Cytotoxic, induces sub-G1 accumulation |
| BxPC3 | Pancreatic Adenocarcinoma | Not specified | Inhibits tumor growth in xenografts |
| ACHN | Renal Carcinoma | Not specified | Inhibits tumor growth in xenografts |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Inhibits tumor growth in xenografts |
| RKO | Colon Carcinoma | 150 | Cytostatic |
| HCT116 | Colon Carcinoma | 150 | Cytostatic |
| MCF-7 | Breast Adenocarcinoma | 150 | Cytostatic |
| Raji | Burkitt Lymphoma | 60 | Cytostatic |
| K562 | Chronic Myeloid Leukemia | 540 | Cytostatic |
Data compiled from multiple sources.[4][10][11]
Experimental Protocols
Protocol 1: Generation of GSK3368715-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to GSK3368715 through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
GSK3368715 (stock solution in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Cell culture flasks and plates
Procedure:
-
Determine the initial IC50:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of GSK3368715 concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initial Drug Exposure:
-
Culture the parental cells in a flask with complete medium containing GSK3368715 at a concentration equal to the IC50.
-
-
Dose Escalation:
-
When the cells resume proliferation and reach approximately 80% confluency, subculture them into a new flask with a slightly increased concentration of GSK3368715 (e.g., 1.5x the previous concentration).
-
Continue this process of gradual dose escalation over several months.
-
-
Confirmation of Resistance:
-
Periodically, perform a cell viability assay to determine the IC50 of the resistant cell population and compare it to the parental cells. A significant increase in IC50 (e.g., >3-fold) indicates the development of resistance.
-
-
Clonal Selection (Optional):
-
To obtain a homogenous resistant cell line, perform single-cell cloning by limiting dilution in 96-well plates.
-
Expand the individual clones in the presence of the final concentration of GSK3368715.
-
Protocol 2: Western Blot Analysis of PRMT1 Target Engagement and Resistance Markers
This protocol allows for the analysis of protein expression levels of PRMT1, global levels of histone arginine methylation (a marker of PRMT1 activity), and potential resistance markers.
Materials:
-
Parental and GSK3368715-resistant cell lines
-
GSK3368715
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT1, anti-ADMA, anti-p-Akt, anti-p-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat parental and resistant cells with GSK3368715 at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
Caption: Mechanism of action of GSK3368715.
Caption: Potential mechanisms of resistance to GSK3368715.
Caption: Workflow for investigating GSK3368715 resistance.
References
- 1. PTEN arginine methylation by PRMT6 suppresses PI3K–AKT signaling and modulates pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cross-talk between PRMT1-mediated methylation and ubiquitylation on RBM15 controls RNA splicing | eLife [elifesciences.org]
Off-target effects of GSK3368715 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of GSK3368715 in cellular assays. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK3368715?
A1: GSK3368715 is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I Protein Arginine Methyltransferases (PRMTs).[1] It specifically targets PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] By inhibiting these enzymes, GSK3368715 blocks the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins, leading to an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[1][2] This shift in arginine methylation patterns disrupts various cellular processes, including gene transcription and signal transduction.[3][4]
Q2: What are the known off-target effects or safety concerns associated with GSK3368715?
Q3: How should I prepare and store GSK3368715 for in vitro experiments?
A3: GSK3368715 is typically supplied as a solid hydrochloride salt. For cellular assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[10] One supplier suggests a stock solution of up to 40 mg/mL in DMSO.[10] It is crucial to use fresh, moisture-free DMSO as moisture can reduce solubility.[1] For long-term storage, the solid compound should be kept at -20°C, where it is reported to be stable for at least four years.[10] Stock solutions in DMSO should be stored at -80°C for up to six months or -20°C for one month.[3]
Q4: I am not observing the expected anti-proliferative effect in my cancer cell line. What are potential reasons for this?
A4: Sensitivity to GSK3368715 is highly cell-line dependent. Some cell lines may have lower expression of Type I PRMTs or possess compensatory mechanisms that mitigate the effect of PRMT inhibition. The cytostatic versus cytotoxic response can also vary; for instance, the Toledo DLBCL cell line shows a cytotoxic response, while the OCI-Ly1 cell line exhibits a more cytostatic effect.[10] Additionally, the presence of a functional methylthioadenosine phosphorylase (MTAP) gene can influence sensitivity, with MTAP-deficient cells showing increased sensitivity.[2] It is also crucial to ensure the compound has not degraded due to improper storage and that the dosing is appropriate for the specific cell line.
Troubleshooting Guides
Issue 1: Difficulty in Detecting Changes in Arginine Methylation Marks (ADMA, MMA, SDMA) by Western Blot
-
Possible Cause: Inactive compound.
-
Solution: Ensure that GSK3368715 has been stored correctly at -20°C as a solid and that DMSO stock solutions are not subjected to frequent freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Insufficient inhibition of PRMT activity.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. A typical concentration range to test is 0.1 nM to 10 µM for a duration of 48-72 hours.[11]
-
-
Possible Cause: Poor antibody quality or specificity.
-
Solution: Validate your primary antibodies for ADMA, MMA, and SDMA using positive and negative controls. Ensure the antibodies are recommended for Western blotting and are specific to the methylation mark of interest.
-
-
Possible Cause: Low abundance of the target protein or methylation mark.
-
Solution: If you are probing for methylation on a specific protein, consider immunoprecipitation (IP) of your protein of interest before performing the Western blot to enrich the target.
-
-
Possible Cause: Incomplete cell lysis.
Issue 2: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, MTS)
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density and distribution across the plate.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells, fill the peripheral wells of the plate with sterile PBS or media without cells.
-
-
Possible Cause: Sub-optimal incubation time.
-
Solution: The anti-proliferative effects of GSK3368715 may take several days to become apparent. A typical incubation period is 72 hours, but this may need to be optimized for your cell line.[10]
-
-
Possible Cause: Interference from DMSO.
-
Solution: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed a non-toxic level (typically ≤ 0.5%).[10]
-
Quantitative Data Summary
Table 1: In Vitro Potency of GSK3368715 Against Type I PRMTs
| Target | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
| (Data sourced from Fedoriw A, et al. (2019) and other technical datasheets)[8] |
Table 2: Selectivity of GSK3368715 Against Other Methyltransferases
| Target | IC50 (nM) |
| PRMT5 (Type II) | >20,408 |
| PRMT7 (Type III) | >40,000 |
| PRMT9 (Type II) | >15,000 |
| (Data sourced from technical datasheets)[9] |
Experimental Protocols
Protocol 1: Cellular Western Blot for Arginine Methylation
This protocol details the assessment of changes in global asymmetric dimethylarginine (ADMA) levels in cultured cells following treatment with GSK3368715.
Materials:
-
Cancer cell line of interest
-
GSK3368715
-
Complete cell culture medium
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-ADMA)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of GSK3368715 or vehicle control (DMSO) for 48-72 hours.[11]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate the lysate on ice for 30 minutes with occasional vortexing.[11]
-
Protein Extraction: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]
-
Analysis: Analyze band intensities to determine the relative levels of ADMA. The membrane can be stripped and re-probed for total protein levels of a specific substrate or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general guideline for determining the IC50 of GSK3368715 in adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
GSK3368715
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.[10]
-
Drug Treatment: Prepare serial dilutions of GSK3368715 in complete medium. The final DMSO concentration should be consistent across all wells (≤ 0.5%). Include vehicle control wells.[10]
-
Incubation: Carefully remove the medium and add 100 µL of the prepared drug dilutions or control solutions. Incubate for 72 hours.[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[10]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[10]
-
Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.[10]
Mandatory Visualizations
Caption: Mechanism of action of GSK3368715.
Caption: PRMT1 signaling pathways inhibited by GSK3368715.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Variable Target Engagement with GSK3368715
Welcome to the technical support center for GSK3368715. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting variable target engagement of GSK3368715 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK3368715 and what is its primary mechanism of action?
A1: GSK3368715 is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] Its primary targets are PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2] These enzymes are responsible for asymmetric dimethylation of arginine (ADMA) residues on histone and non-histone proteins, a key post-translational modification involved in various cellular processes like gene transcription, RNA splicing, and DNA repair.[3] GSK3368715 acts as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, blocking the formation of ADMA.[4]
Q2: What does "variable target engagement" with GSK3368715 refer to?
A2: "Variable target engagement" refers to the inconsistent or modest inhibition of its intended molecular targets (Type I PRMTs) in experimental models, particularly in in vivo tumor tissues. This was a key finding in a Phase 1 clinical trial where GSK3368715 showed modest and variable target engagement in tumor biopsies at a 100 mg dose.[5] Researchers may observe this as inconsistent reductions in the pharmacodynamic biomarker, asymmetric dimethylarginine (ADMA), across different samples or experiments.[6]
Q3: Why were the clinical trials for GSK3368715 terminated?
A3: The Phase 1 clinical trial (NCT03666988) for GSK3368715 in patients with advanced solid tumors was terminated early.[5][7] This decision was based on a risk/benefit analysis that considered a higher-than-expected incidence of thromboembolic events (TEEs) at higher doses and the observation of modest and variable target engagement in tumor biopsies at lower, safer doses, which was coupled with a lack of clinical efficacy.[5][7][8]
Q4: What is the significance of MTAP status in relation to GSK3368715 sensitivity?
A4: The deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in some cancers, is correlated with increased sensitivity to GSK3368715.[9] The absence of MTAP leads to the buildup of the metabolite 2-methylthioadenosine (B1229828) (MTA), which is an endogenous inhibitor of PRMT5, the main Type II PRMT.[9] The resulting dual inhibition of Type I PRMTs by GSK3368715 and PRMT5 by MTA can create a synthetic lethal environment for cancer cells.[9][10] Therefore, assessing the MTAP status of your experimental model can be crucial for interpreting sensitivity to GSK3368715.
Troubleshooting Guide: Inconsistent or Weak Target Engagement
This guide provides a structured approach to troubleshooting suboptimal target engagement of GSK3368715 in your experiments.
Issue 1: Inconsistent or No Inhibition of Arginine Methylation in Cellular Assays
Possible Causes:
-
Inactive Compound: Improper storage or multiple freeze-thaw cycles of GSK3368715 stock solutions may lead to degradation.
-
Suboptimal Assay Conditions: Issues with antibody specificity or sensitivity for detecting ADMA, incomplete cell lysis (especially for nuclear proteins), or incorrect incubation times and concentrations.[8]
-
Low Target Expression: The cell line used may have low endogenous expression of Type I PRMTs.[8]
-
Cellular Efflux: Cells may be actively removing the compound using efflux pumps like P-glycoprotein (P-gp).[6]
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Prepare fresh dilutions of GSK3368715 from a new or properly stored aliquot.
-
Confirm the solubility of the compound in your vehicle (e.g., DMSO).
-
-
Optimize Western Blot Protocol:
-
Use a validated antibody specific for a known PRMT1 substrate's asymmetric dimethylation, such as H4R3me2a.[8]
-
Ensure your lysis buffer is effective for extracting nuclear proteins.
-
Include positive and negative controls: a sensitive cell line known to respond to GSK3368715 and, if possible, a PRMT1 knockout/knockdown cell line.[8]
-
-
Characterize Your Cell Model:
-
Consider Cellular Efflux:
-
If target engagement remains low despite optimization, investigate the expression of drug efflux pumps in your cell line.
-
Issue 2: Modest and Variable Target Engagement in In Vivo Tumor Models
Possible Causes:
-
Pharmacokinetic Issues: Poor drug formulation, inaccurate dosing, or rapid metabolism leading to insufficient systemic exposure.[6]
-
Poor Tumor Penetration: The tumor microenvironment, including high interstitial fluid pressure and a dense extracellular matrix, can act as a physical barrier to drug delivery.[6] Poor vascularization of the tumor can also limit drug access.[6]
-
Cellular Mechanisms within the Tumor: Similar to in vitro models, overexpression of drug efflux pumps or subcellular compartmentalization of target PRMTs can reduce compound activity within the tumor cells.[6]
Troubleshooting Steps:
-
Verify Drug Formulation and Administration:
-
Ensure GSK3368715 is fully solubilized in the appropriate vehicle for in vivo administration.
-
Confirm the accuracy of your dosing calculations and administration technique.[6]
-
-
Assess Pharmacokinetics and Tumor Drug Concentration:
-
Evaluate the Tumor Microenvironment:
-
Assess tumor vascularity using immunohistochemistry (IHC) with markers like CD31.[6]
-
Consider co-administration with agents that can normalize tumor vasculature or degrade the extracellular matrix if poor penetration is suspected.
-
-
Analyze Target Engagement in Tumor Tissue:
-
Measure the levels of ADMA on surrogate proteins in tumor biopsies to directly assess target engagement.[1]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK3368715 Against Type I PRMTs
| PRMT Target | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Table 2: Anti-proliferative Activity of GSK3368715 in Cancer Cell Lines
| Cell Line | Cancer Type | gIC50 (nM) | Effect |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59[4] | Cytotoxic, induces sub-G1 accumulation[4] |
| BxPC3 | Pancreatic Adenocarcinoma | Not specified | Inhibits tumor growth in xenograft models[4] |
| ACHN | Renal Carcinoma | Not specified | Inhibits tumor growth in xenograft models[4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Inhibits tumor growth in xenograft models[4] |
Experimental Protocols
Protocol 1: In Vitro Western Blot for ADMA Levels
This protocol is to assess the effect of GSK3368715 on asymmetric dimethylarginine (ADMA) levels in cultured cells.[11]
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of GSK3368715 concentrations (and a vehicle control, e.g., DMSO) for 24-72 hours.[11]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[11]
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary anti-ADMA antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Visualize protein bands using a chemiluminescent substrate.[11]
-
Normalize the signal to a loading control (e.g., β-actin, GAPDH, or total histone H4).[8]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm the direct binding of GSK3368715 to its target proteins within intact cells.[12] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[12]
-
Cell Treatment:
-
Treat cultured cells with GSK3368715 or a vehicle control (DMSO) for a specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes) in a thermal cycler.[12]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble PRMT1 in the supernatant by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities for PRMT1 at each temperature for both treated and control samples.
-
Plot the relative amount of soluble PRMT1 against the temperature. A shift in the melting curve to a higher temperature in the presence of GSK3368715 indicates target engagement.[12]
-
Visualizations
Caption: Mechanism of action of GSK3368715 in inhibiting Type I PRMTs.
Caption: Logical workflow for troubleshooting variable target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Managing thromboembolic events observed with GSK3368715 in clinical trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thromboembolic events (TEEs) observed with the investigational Type I protein arginine methyltransferase (PRMT) inhibitor, GSK3368715, in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is GSK3368715 and what is its mechanism of action?
A1: GSK3368715 is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with high affinity for PRMT1.[1][2] Type I PRMTs are responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins, a post-translational modification that regulates gene expression, RNA processing, and signal transduction.[1][3] By inhibiting these enzymes, GSK3368715 blocks the formation of asymmetric dimethylarginine (ADMA), leading to a global reduction in cellular ADMA levels and an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2][4] This shift in arginine methylation is intended to disrupt oncogenic signaling pathways and suppress tumor cell proliferation.[2]
Q2: What is the link between GSK3368715 and thromboembolic events?
A2: A Phase 1 clinical study (NCT03666988) of GSK3368715 in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs).[1][2] In this study, 9 out of 31 patients (29%) across different dose groups experienced TEEs.[1][2] These events included deep vein thrombosis, aortic thrombosis, and a fatal pulmonary embolism.[2]
Q3: What is the proposed mechanism for GSK3368715-induced thromboembolic events?
A3: The exact mechanism for GSK3368715-induced thrombosis is not yet elucidated.[2] The clinical trial publication acknowledged that it is unknown whether the TEEs are linked to the molecule itself or are a class effect of Type I PRMT inhibitors.[4] Interestingly, the drug's primary pharmacodynamic effect is the reduction of ADMA. Elevated levels of ADMA are typically associated with endothelial dysfunction and an increased risk of cardiovascular events, so a reduction would not intuitively be expected to be prothrombotic.[5][6] Furthermore, some in vitro studies have shown that PRMT inhibitors, including GSK3368715, can actually impair platelet aggregation, which would theoretically suggest an anti-thrombotic, not pro-thrombotic, effect.[7][8] Further investigation is required to understand this paradoxical clinical finding.
Q4: What specific thromboembolic events were observed in the clinical trial?
A4: The Phase 1 study reported 12 TEEs in 9 of the 31 patients. These included 8 grade 3 events and one grade 5 (fatal) pulmonary embolism.[1] Specific events mentioned were pulmonary embolism, portal vein thrombosis, deep vein thrombosis, and aortic thrombosis.[4]
Q5: What should I do if I suspect a thromboembolic event in my preclinical or clinical study with GSK3368715?
A5: Any suspected TEE in a clinical setting should be managed as a medical emergency according to institutional protocols. In preclinical studies, if an animal model shows signs of a potential TEE (e.g., sudden death, limb swelling, respiratory distress), it is crucial to follow a systematic workflow for investigation.[2] This includes immediate veterinary assessment, documentation of clinical signs, and collection of appropriate samples for analysis (see Troubleshooting Guide).
Summary of Clinical Trial Data on Thromboembolic Events
The following table summarizes the incidence of thromboembolic events observed in the Phase 1 clinical trial NCT03666988.
| Dosage Group | Number of Patients | Number of Patients with TEEs | Percentage of Patients with TEEs | Grade 3 TEEs | Grade 5 TEEs |
| 50 mg | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |
| 100 mg | Data not specified | 2 | Data not specified | Data not specified | Data not specified |
| 200 mg | 12 | Data not specified | Data not specified | 8 | 1 (Pulmonary Embolism) |
| Total | 31 | 9 | 29% | 8 | 1 |
Note: The publication provides the total number of patients and events but does not break down the number of patients per dose group for the 50mg and 100mg cohorts in relation to TEEs, other than stating that 2 patients in the 100mg group experienced a TEE.[1][4]
Troubleshooting Guides
Issue: Investigating a Suspected Thromboembolic Event in an Animal Model
This guide provides a logical workflow for researchers to follow when a potential TEE is suspected in an in vivo experiment involving GSK3368715.
Issue: Proactive Monitoring for Thromboembolic Risk in a Clinical Study
This guide outlines key monitoring strategies for clinical trials involving GSK3368715, based on the observed risks.
References
- 1. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effectors and effects of arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of Arginine Methylation Impairs Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK3368715 In Vivo Efficacy Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments involving the Type I PRMT inhibitor, GSK3368715.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for GSK3368715?
A1: GSK3368715 is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] These enzymes catalyze the transfer of methyl groups to arginine residues on proteins, forming asymmetric dimethylarginine (ADMA).[1][3] By acting as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, GSK3368715 blocks this process, leading to a global reduction in ADMA.[2][3][4] This disruption of protein methylation affects various cellular processes, including gene expression, RNA processing, and DNA damage repair, ultimately inhibiting the proliferation and survival of cancer cells.[1][5][6]
Q2: How should I select a starting dose for my in vivo xenograft study?
A2: Preclinical studies have shown significant anti-tumor activity at doses ranging from 75 mg/kg to 300 mg/kg administered orally once daily.[4][7] In pancreatic and renal cancer xenograft models, doses of 150 mg/kg and 300 mg/kg resulted in substantial tumor growth inhibition.[4] For initial studies, a dose in the range of 150 mg/kg can be considered, with dose escalation or de-escalation based on observed efficacy and toxicity in your specific model.
Q3: What vehicle formulation is recommended for oral administration of GSK3368715?
A3: While a universally optimal formulation is not defined, a common vehicle used in preclinical studies for oral gavage is 0.5% methylcellulose (B11928114).[8] Alternative formulations to improve solubility include solutions containing DMSO, PEG300, and Tween-80.[9] It is critical to minimize the final concentration of DMSO to avoid toxicity.[9] Researchers should always perform their own solubility and stability tests for their chosen formulation.[9]
Q4: What are the expected pharmacokinetic properties of GSK3368715?
A4: In a Phase 1 clinical trial, orally administered GSK3368715 was absorbed rapidly, with the time to maximum plasma concentration (Tmax) occurring within one hour after dosing.[9][10] The study evaluated once-daily doses of 50 mg, 100 mg, and 200 mg.[7][10]
Q5: I am not observing the expected tumor growth inhibition. What are some potential reasons?
A5: Several factors could contribute to a lack of efficacy:
-
Insufficient Target Engagement: The dose may be too low to achieve adequate inhibition of PRMT1 in the tumor tissue. The Phase 1 clinical trial noted limited and variable target engagement in tumor biopsies at a 100 mg dose in humans.[6][10]
-
Tumor Model Resistance: The selected cancer cell line or xenograft model may not be sensitive to PRMT1 inhibition. Sensitivity has been correlated with the deletion of the MTAP gene in some cell lines, as this leads to the accumulation of an endogenous PRMT5 inhibitor, creating a synergistic vulnerability.[9][11]
-
Compound Bioavailability: Issues with the formulation or route of administration could lead to poor absorption and insufficient drug exposure at the tumor site.
-
Experimental Variability: Ensure consistency in tumor implantation, animal health, and dosing procedures.
Q6: Are there known toxicities associated with GSK3368715?
A6: The Phase 1 clinical trial for GSK3368715 in patients with advanced solid tumors was terminated early.[6] This decision was based on a higher-than-expected incidence of thromboembolic events (TEEs), including a grade 5 pulmonary embolism, and a lack of observed clinical efficacy at tolerable doses.[6][9][10] In preclinical animal models, body weight should be monitored as a general measure of toxicity.[4]
Quantitative Data Summary
Preclinical In Vivo Efficacy
The anti-tumor activity of GSK3368715 has been demonstrated in various xenograft models.
| Cancer Model | Xenograft Type | Treatment and Dosage (Oral, Once Daily) | Tumor Growth Inhibition (TGI) | Reference |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg | 78% | [1][4] |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg | 97% | [1][4] |
| DLBCL | Toledo | 9.375 - 150 mg/kg | Reduced tumor volume | [4] |
| Renal Carcinoma | ACHN | 150 mg/kg & 300 mg/kg | Reduced tumor growth | [4] |
| Breast Cancer | MDA-MB-468 | 150 mg/kg & 300 mg/kg | Reduced tumor growth | [4] |
Human Pharmacokinetics (Phase 1 Study)
| Parameter | Value | Reference |
| Route of Administration | Oral, once-daily | [9] |
| Dose Levels Evaluated | 50 mg, 100 mg, 200 mg | [9][10] |
| Time to Max. Plasma Conc. (Tmax) | Within 1 hour post-dosing | [9][10] |
| Observed Clinical Efficacy | Best response was stable disease in 29% of patients | [9][10] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: GSK3368715 inhibits Type I PRMTs, blocking protein methylation.
Caption: General workflow for assessing in vivo efficacy of GSK3368715.
Experimental Protocols
In Vivo Xenograft Tumor Model Protocol
This protocol outlines a general procedure for evaluating the efficacy of GSK3368715 in a subcutaneous xenograft model.
1. Animal Model and Cell Culture
-
Animal Model: Use immunodeficient mice (e.g., female NMRI nu/nu or NOD-SCID mice).[4][8]
-
Cell Culture: Culture the chosen cancer cell line (e.g., BxPC-3, Toledo) under standard conditions recommended for that specific line.[1][8]
2. Tumor Implantation
-
Harvest cultured cells during their logarithmic growth phase.
-
Prepare a cell suspension in a 1:1 mixture of sterile culture medium and Matrigel.[8]
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 0.2 mL) into the flank of each mouse.[8]
3. Tumor Growth and Randomization
-
Allow tumors to grow until they reach a palpable and measurable size, typically around 200 mm³.[8]
-
Randomize the mice into treatment and vehicle control groups, ensuring the average tumor volume is similar across all groups.[4]
4. Compound Administration
-
Preparation: Prepare GSK3368715 in a suitable vehicle (e.g., 0.5% methylcellulose in water) at the desired concentrations (e.g., 75, 150, 300 mg/kg).[4][8]
-
Administration: Administer GSK3368715 or the vehicle solution to the respective groups once daily via oral gavage.[4][8]
5. Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week.[4][8] Calculate tumor volume using the formula: (length x width²)/2.[8]
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.[4][8]
-
Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
6. Data Analysis
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in GSK3368715 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK3368715, a potent and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro IC50 value for GSK3368715 is different from the published values.
A1: Discrepancies in IC50 values can arise from several factors related to assay conditions. GSK3368715 is a SAM-uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[3] Variations in the concentrations of the enzyme, substrate (e.g., histone peptide), or the cofactor S-adenosyl-L-methionine (SAM) can significantly impact the apparent IC50.
Troubleshooting Steps:
-
Verify Reagent Concentrations: Ensure accurate concentrations of PRMT enzyme, peptide substrate, and ³H-SAM.
-
Enzyme Activity: Confirm the activity of your recombinant PRMT1 enzyme. Enzyme activity can decrease with improper storage or handling.
-
Assay Buffer Conditions: Maintain a consistent pH and temperature, as enzymatic activity is sensitive to these parameters.[4]
-
Inhibitor Dilution: Prepare fresh serial dilutions of GSK3368715 for each experiment. Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before further dilution in assay buffer.[4] The final DMSO concentration should be consistent across all wells and ideally below 1%.[5]
-
Incubation Times: Use consistent pre-incubation and reaction times as specified in the protocol.
Q2: I observe potent activity in my biochemical assay, but weak or no effect in my cell-based assays.
A2: This is a common challenge with small molecule inhibitors and can be attributed to several factors related to the cellular environment.[4]
Troubleshooting Steps:
-
Cell Permeability: Assess the permeability of your cell line to GSK3368715. Low permeability will result in a lower intracellular concentration of the inhibitor.[4]
-
Efflux Pumps: Your cell line may express efflux pumps that actively remove the compound. Consider using cell lines with known efflux pump expression profiles or co-incubating with an efflux pump inhibitor as a control experiment.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Incubation Time: The duration of treatment may be insufficient to observe a cellular phenotype. In preclinical models, maximal decreases in global asymmetric dimethylarginine (ADMA) levels were seen after 72 hours.[6] Consider a time-course experiment to determine the optimal treatment duration.
-
Target Engagement: Confirm that GSK3368715 is engaging its target in your cells by measuring the levels of ADMA, monomethylarginine (MMA), and symmetric dimethylarginine (SDMA) via Western blot.[7] Inhibition of Type I PRMTs should lead to a decrease in ADMA and a corresponding increase in MMA and SDMA.[8]
Q3: I am seeing inconsistent anti-proliferative effects across different cancer cell lines.
A3: The anti-proliferative effects of GSK3368715 can be cytostatic in some cell lines and cytotoxic in others.[6] Sensitivity can also be influenced by the genetic background of the cell line.
Troubleshooting Steps:
-
Cell Line Doubling Time: Correlate the incubation time with the doubling time of your cell lines. Slower-growing cells may require longer treatment durations.
-
MTAP Status: Deletion of the methylthioadenosine phosphorylase (MTAP) gene has been correlated with increased sensitivity to GSK3368715.[9] This is because MTAP deletion leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5.[7][9] The dual inhibition of Type I PRMTs by GSK3368715 and PRMT5 by MTA can create a synthetic lethal effect.[7][9] Consider verifying the MTAP status of your cell lines.
-
Basal PRMT Activity: Cell lines with higher basal levels of Type I PRMT activity may exhibit greater sensitivity to inhibition.
Q4: My in vivo xenograft study is not showing the expected tumor growth inhibition.
A4: In vivo efficacy can be influenced by pharmacokinetics, pharmacodynamics, and the specific tumor model.
Troubleshooting Steps:
-
Compound Formulation and Administration: Ensure proper formulation of GSK3368715 for oral gavage and accurate dosing.[8]
-
Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion can affect its exposure at the tumor site. A Phase 1 clinical study in humans showed that the maximum plasma concentration was reached within 1 hour after dosing.[10]
-
Target Engagement in Tumor: Assess target engagement in tumor tissue. A clinical study noted that while target engagement was observed in blood, it was modest and variable in tumor biopsies at a 100 mg dose.[10][11] You can measure ADMA levels in tumor lysates from a satellite group of animals to confirm target inhibition.
-
Tumor Model: The sensitivity of the xenograft model to Type I PRMT inhibition is critical. As mentioned, MTAP-deficient models may show greater sensitivity.[9]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of GSK3368715
| PRMT Target | IC50 (nM) | Ki app (nM) |
| PRMT1 | 3.1[5][12] | 1.5 - 81[1] |
| PRMT3 | 48[5][12] | 1.5 - 81[1] |
| PRMT4 (CARM1) | 1148[5][12] | 1.5 - 81[1] |
| PRMT6 | 5.7[5][12] | 1.5 - 81[1] |
| PRMT8 | 1.7[5][12] | 1.5 - 81[1] |
| PRMT5 (Type II) | >20,408[8] | - |
| PRMT7 (Type III) | >40,000[8] | - |
Table 2: In Vivo Efficacy of GSK3368715 in Xenograft Models
| Cancer Model | Dosing (mg/kg) | Outcome |
| Toledo DLBCL | >75 | Tumor regression[12] |
| BxPC-3 Pancreatic | 150 | 78% tumor growth reduction[8][12] |
| BxPC-3 Pancreatic | 300 | 97% tumor growth reduction[8][12] |
| ACHN Renal Carcinoma | 150 & 300 | Reduced tumor growth[8] |
| MDA-MB-468 Breast Cancer | 150 & 300 | Reduced tumor growth[8] |
Signaling Pathways and Workflows
Caption: GSK3368715 inhibits Type I PRMTs, blocking ADMA formation.
Caption: A logical workflow for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H4 peptide substrate to determine the IC50 of GSK3368715.[2][3]
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
GSK3368715
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
96-well plates
-
Scintillation counter
Methodology:
-
Inhibitor Preparation: Prepare serial dilutions of GSK3368715 in assay buffer. Include a DMSO vehicle control.
-
Enzyme Incubation: In a 96-well plate, add the PRMT1 enzyme to each well. Add the diluted GSK3368715 or vehicle control. Pre-incubate for 15 minutes at room temperature.[5]
-
Reaction Initiation: Initiate the reaction by adding a mixture of the histone H4 peptide substrate and ³H-SAM.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.[5]
-
Reaction Termination: Stop the reaction, for example, by adding trichloroacetic acid (TCA) to precipitate the peptide.[5]
-
Detection: Transfer the mixture to a filter plate to capture the precipitated, radiolabeled peptide. Wash to remove unincorporated ³H-SAM. Add scintillation fluid and measure radioactivity using a scintillation counter.[2]
-
Data Analysis: Calculate the percent inhibition for each GSK3368715 concentration and determine the IC50 value.
Protocol 2: Western Blot for Cellular Target Engagement
This protocol assesses the on-target effect of GSK3368715 by measuring changes in global ADMA, SDMA, and MMA levels in treated cells.[7]
Materials:
-
Cell line of interest
-
GSK3368715
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-ADMA, anti-SDMA, anti-MMA, and a loading control (e.g., anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of GSK3368715 and a vehicle control for 48-72 hours.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare lysates with Laemmli buffer, and separate 20-30 µg of protein on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-ADMA) overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.[7]
-
Stripping and Re-probing: To analyze other methylation marks and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Protocol 3: Cell Proliferation Assay (In-Cell Western)
This protocol determines the anti-proliferative effect of GSK3368715 on a cancer cell line.[1]
Materials:
-
Cancer cell line (e.g., RKO)
-
384-well clear-bottom plates
-
GSK3368715
-
Ice-cold methanol (B129727)
-
Odyssey blocking buffer
-
Primary antibody for a housekeeping protein (for normalization)
-
Fluorescently labeled secondary antibody
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in a 384-well plate.
-
Compound Treatment: Treat cells with a serial dilution of GSK3368715 (e.g., a 20-point two-fold dilution series starting from ~30 µM) or a DMSO vehicle control.[1]
-
Incubation: Incubate the plates for 3 days at 37°C in a 5% CO₂ incubator.[1]
-
Fixation: Fix the cells with ice-cold methanol for 30 minutes at room temperature.[1]
-
Washing and Blocking: Wash the plates with PBS and then block with Odyssey blocking buffer for 1 hour.[1]
-
Antibody Incubation: Incubate with a primary antibody for a housekeeping protein, followed by incubation with a fluorescently labeled secondary antibody.
-
Signal Detection: Read the plate on an appropriate instrument (e.g., LI-COR Odyssey) to quantify cell number.
-
Data Analysis: Calculate the concentration of GSK3368715 that causes 50% inhibition of cell growth (gIC50).[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cancer-research-network.com [cancer-research-network.com]
GSK3368715 trihydrochloride lot-to-lot variability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with GSK3368715 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is GSK3368715 and what is its mechanism of action?
A1: GSK3368715 is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] Its primary targets include PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2] These enzymes are responsible for asymmetric dimethylation of arginine residues (ADMA) on both histone and non-histone proteins, a key post-translational modification that regulates various cellular processes like gene expression, RNA processing, and DNA damage repair.[1] GSK3368715 acts as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, binding to the enzyme-substrate complex.[2][3] By inhibiting Type I PRMTs, GSK3368715 blocks the formation of ADMA, leading to a reduction in cellular ADMA levels and an accumulation of monomethyl-arginine (MMA) and symmetric dimethylarginine (SDMA).[2] This shift in arginine methylation disrupts cellular signaling and can suppress tumor cell proliferation.[1][2]
Q2: We are observing significant variations in our experimental results between different batches of this compound. What could be the cause?
A2: Lot-to-lot variation in chemical reagents is a known challenge in laboratory settings that can lead to inconsistent results.[4] While there is no specific public documentation on lot-to-lot variability for this compound, variations in the purity, solubility, or presence of residual solvents in different batches of any small molecule inhibitor can affect its activity. It is crucial to have procedures in place to assess new lots.[4][5] We recommend consulting our troubleshooting guide for inconsistent IC50 values for a systematic approach to investigating this issue.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For this compound, recommended solvents include DMSO and water, with a solubility of up to 81 mg/mL.[6] For long-term storage, it is advised to store the pure compound at -20°C for up to 3 years.[6] When in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[6] To minimize degradation, it is best to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[7]
Q4: Are there any known off-target effects or toxicities associated with GSK3368715?
A4: In a Phase 1 clinical trial involving patients with advanced solid tumors, dose-limiting toxicities were reported at a 200 mg dose, including aortic thrombosis, atrial fibrillation, and a decrease in platelet count.[8] A higher-than-expected incidence of thromboembolic events was also observed.[8] The most frequently reported treatment-emergent adverse events included nausea, anemia, and fatigue.[8]
Troubleshooting Guides
Inconsistent IC50 Values
Issue: You are observing significant variability in the IC50 value of GSK3368715 in your in vitro assays.
Potential Causes & Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Solubility: Ensure the compound is fully dissolved. Visually inspect for any precipitate in your stock solution. Prepare fresh stock solutions if necessary.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solutions by preparing single-use aliquots.[7]
-
Purity Confirmation: If you suspect lot-to-lot variability, consider verifying the purity and identity of the different lots using analytical methods like HPLC-MS or NMR.[7]
-
-
Assay Conditions:
-
Cell-Based Assays:
-
Biochemical Assays:
-
Enzyme Activity: Ensure the activity of your recombinant PRMT enzyme is consistent between experiments.
-
Substrate Concentration: Use a consistent concentration of the substrate (e.g., histone peptide) and SAM.
-
-
Reduced Cellular Potency
Issue: The observed anti-proliferative or cytotoxic effect of GSK3368715 in your cell-based assays is lower than expected based on published data.
Potential Causes & Troubleshooting Steps:
-
Cellular Uptake and Efflux:
-
Membrane Permeability: Confirm that the inhibitor is permeable in your specific cell line.
-
Efflux Pumps: Your target cells might express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor. This can be tested using efflux pump inhibitors.[7]
-
-
Target Engagement:
-
Western Blot Analysis: Perform a western blot to measure the levels of asymmetric dimethylarginine (ADMA) on total cellular proteins. A potent inhibitor should lead to a dose-dependent decrease in ADMA levels.[9]
-
Incubation Time: Ensure a sufficient incubation time for the inhibitor to engage with its target and elicit a biological response.
-
Quantitative Data
Table 1: Physicochemical Properties of GSK3368715 and its Salts [6]
| Property | Value |
| Molecular Formula | C₂₀H₄₁Cl₃N₄O₂ (3HCl) |
| Molecular Weight | 475.92 g/mol (3HCl) |
| Appearance | Solid |
| Solubility | DMSO: 81 mg/mLWater: 81 mg/mLEthanol: 81 mg/mL |
| Storage (Pure form) | -20°C for 3 years |
| Storage (In solvent) | -80°C for 6 months-20°C for 1 month |
Table 2: In Vitro Inhibitory Activity of GSK3368715 against Type I PRMTs [9]
| PRMT Target | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay[9]
This protocol is designed to measure the enzymatic activity of a Type I PRMT and the inhibitory effect of GSK3368715.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
GSK3368715
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of GSK3368715. The final DMSO concentration should be consistent across all wells and not exceed 1%.
-
In a 96-well plate, add the assay buffer, recombinant PRMT1 enzyme, and either GSK3368715 or vehicle.
-
Pre-incubate the enzyme with the compound for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone H4 peptide and ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding TCA to precipitate the proteins.
-
Transfer the precipitate to a filter plate, wash, and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Cellular Assay for ADMA Levels by Western Blot[9]
This protocol assesses the effect of GSK3368715 on the levels of asymmetric dimethylarginine (ADMA) in cultured cells.
Materials:
-
Cancer cell line (e.g., MCF7)[1]
-
GSK3368715
-
Cell lysis buffer
-
Primary anti-ADMA antibody
-
Loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK3368715 or the vehicle control for 24-72 hours.
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
Caption: PRMT1 signaling pathway and the inhibitory action of GSK3368715.
Caption: Workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cell line specific responses to GSK3368715 treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using GSK3368715, a potent Type I Protein Arginine Methyltransferase (PRMT) inhibitor. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is GSK3368715 and what is its mechanism of action? A1: GSK3368715 (also known as EPZ019997) is an orally active, potent, and reversible inhibitor of Type I Protein Arginine Methyltransferases (PRMTs).[1][2] It is an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1] Its primary targets are PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2] By inhibiting these enzymes, GSK3368715 blocks the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins.[2][3] This leads to a global shift in cellular methylation, causing an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), which disrupts key cellular processes like gene transcription, RNA processing, and DNA repair, ultimately leading to anti-proliferative effects in cancer cells.[3][4]
Q2: How should I prepare and store GSK3368715 for in vitro experiments? A2: GSK3368715 is typically supplied as a solid. For in vitro use, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[2] One supplier suggests a stock solution of up to 81 mg/mL in fresh, high-quality DMSO.[3] For long-term storage, the solid compound should be kept at -20°C.[2] DMSO stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to avoid repeated freeze-thaw cycles to maintain the compound's integrity.[2]
Q3: Why do different cancer cell lines show varied sensitivity to GSK3368715? A3: The response to GSK3368715 is highly cell line-specific and can range from cytostatic (growth inhibition) to cytotoxic (cell death).[2][4] A key determinant of sensitivity is the status of the MTAP (methylthioadenosine phosphorylase) gene.[2][5] Cell lines with a homozygous deletion of the MTAP gene are often more sensitive to GSK3368715.[5]
MTAP deletion leads to the accumulation of a metabolite called 2-methylthioadenosine (B1229828) (MTA), which is an endogenous inhibitor of PRMT5, the primary Type II PRMT.[4][5] This partial inhibition of PRMT5 makes the cancer cells more vulnerable to the effects of Type I PRMT inhibition by GSK3368715, an example of synthetic lethality.[4][5] Therefore, MTAP deficiency is a potential biomarker for predicting a favorable response to GSK3368715.[5] For example, cytotoxic responses have been observed in 56% of lymphoma and 50% of acute myeloid leukemia (AML) cell lines, many of which may have MTAP deletions.[4]
Q4: What are the potential mechanisms of acquired resistance to GSK3368715? A4: While clinical data on resistance is limited due to the early termination of its Phase 1 trial, plausible mechanisms based on general principles of drug resistance include:
-
Target Overexpression: Increased expression of the primary target, PRMT1, which would require higher concentrations of the drug to achieve the same level of inhibition.
-
Target Mutation: Mutations in the drug-binding site of a Type I PRMT that reduce the binding affinity of GSK3368715.
-
Activation of Bypass Pathways: Upregulation of parallel signaling pathways that compensate for the loss of Type I PRMT activity. This could involve the upregulation of Type II PRMTs like PRMT5 in MTAP-proficient cells.
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low anti-proliferative effect observed. | 1. Insufficient drug concentration: The cell line may be inherently resistant or require higher doses. 2. Short incubation time: Maximal effects on global ADMA levels can take up to 72 hours.[4] 3. Cell line resistance: The cell line may have functional MTAP and robust compensatory pathways. 4. Improper drug handling: Compound may have degraded due to improper storage or multiple freeze-thaw cycles.[2] | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 40 µM). 2. Increase the incubation time to at least 72 hours. 3. Check the MTAP status of your cell line. Consider testing a known sensitive (MTAP-deleted) cell line as a positive control. 4. Use a fresh vial of the compound or prepare a new stock solution from solid material. |
| Compound precipitates in cell culture medium. | 1. Exceeding solubility limit: The final concentration of GSK3368715 is too high for the aqueous medium. 2. High DMSO concentration: The final concentration of DMSO in the medium is too high (typically >0.5%), causing the compound to fall out of solution. | 1. Ensure the final concentration of the compound is within its solubility limits in your specific media. 2. Prepare intermediate dilutions so that the final DMSO concentration in the culture well is kept low (e.g., ≤0.1%). Ensure the vehicle control wells have a matching final DMSO concentration. |
| Inconsistent results between experiments. | 1. Variable cell health/passage number: Cell characteristics can change with high passage numbers. 2. Inconsistent cell seeding density: The number of cells at the start of the experiment affects the final readout. 3. Variability in drug dilution: Inaccurate pipetting during serial dilutions. | 1. Use cells with a consistent and low passage number. Regularly thaw fresh aliquots. 2. Ensure accurate cell counting and even seeding in all wells. 3. Prepare a fresh dilution series for each experiment and use calibrated pipettes. |
| Downstream methylation marks (ADMA/SDMA) do not change as expected. | 1. Insufficient incubation time: Changes in global methylation states take time to accumulate. 2. Antibody quality: The primary antibodies for ADMA, SDMA, or MMA may not be specific or sensitive enough. 3. Low target expression: The cell line may not express high levels of Type I PRMTs. | 1. Collect lysates for Western blot at multiple time points (e.g., 24, 48, 72 hours) post-treatment. 2. Validate antibodies using positive and negative controls. 3. Confirm the expression of PRMT1 and other Type I PRMTs in your cell line via Western blot or qPCR. |
Section 3: Data Presentation
Table 1: Biochemical Potency of GSK3368715 against PRMT Isoforms
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of GSK3368715 against various Type I PRMT enzymes. The data shows high potency for most Type I PRMTs, with significantly less activity against PRMT4 (CARM1).
| PRMT Isoform | IC₅₀ (nM) |
| PRMT1 | 3.1[1] |
| PRMT3 | 48[1] |
| PRMT4 (CARM1) | 1148[1] |
| PRMT6 | 5.7[1] |
| PRMT8 | 1.7[1] |
| Data presented are IC₅₀ values from biochemical assays. |
Table 2: Anti-proliferative Activity of GSK3368715 in Selected Cancer Cell Lines
The anti-proliferative effect of GSK3368715 varies significantly across different cancer cell lines, largely influenced by their MTAP gene status.
| Cell Line | Cancer Type | MTAP Status | IC₅₀ / gIC₅₀ | Notes |
| Toledo | Diffuse Large B-cell Lymphoma | Deleted | 59 nM | Demonstrates high sensitivity; treatment induces a cytotoxic response.[2] |
| HCT-116 | Colorectal Carcinoma | Proficient | 38.25 µM | Exhibits significantly lower sensitivity to the compound.[1] |
| Note: A comprehensive table of IC₅₀ values across the full 249 tested cell lines is not publicly available in a consolidated format.[2] The data above illustrates the typical range of sensitivities observed. |
Section 4: Key Experimental Protocols
Protocol 1: Cell Viability Assay for IC₅₀ Determination (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of GSK3368715.
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of GSK3368715 in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract background absorbance, normalize the data to the vehicle-treated control wells (100% viability), and plot the percent viability against the log of the inhibitor concentration. Use a non-linear regression curve fit to calculate the IC₅₀ value.
Protocol 2: Western Blot Analysis of Arginine Methylation Marks
This protocol allows for the validation of GSK3368715's on-target effects by measuring changes in global ADMA, SDMA, and MMA levels.[6]
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with GSK3368715 (e.g., at 1x, 10x, and 100x the IC₅₀) and a vehicle control for 48-72 hours. Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against ADMA, SDMA, MMA (pan-specific or substrate-specific), and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the methylation mark signals to the loading control. Expect to see a dose-dependent decrease in ADMA and an increase in MMA and SDMA levels.
Section 5: Visualized Pathways and Workflows
Caption: Mechanism of Action of GSK3368715.
Caption: Troubleshooting workflow for unexpected results.
Caption: Synthetic lethality in MTAP-deficient cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Investigating the Limited Clinical Efficacy of GSK3368715 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers investigating the type I protein arginine methyltransferase (PRMT) inhibitor, GSK3368715. Given the early termination of its Phase 1 clinical trial in solid tumors, this guide offers insights into the observed limitations, provides troubleshooting strategies for preclinical and clinical research, and details relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why was the Phase 1 clinical trial of GSK3368715 in solid tumors terminated early?
A1: The Phase 1 study (NCT03666988) was terminated due to a combination of factors. A higher-than-expected incidence of thromboembolic events (TEEs), including a grade 5 pulmonary embolism, was observed at the 200 mg dose.[1][2] At lower, more tolerable doses (e.g., 100 mg), there was only modest and variable target engagement in tumor biopsies, leading to a risk/benefit analysis that did not support continuing the trial.[1][2][3]
Q2: What is the primary mechanism of action for GSK3368715?
A2: GSK3368715 is an orally available, potent, and reversible inhibitor of type I protein arginine methyltransferases (PRMTs), with high selectivity for PRMT1.[4] It functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, binding to the enzyme-substrate complex.[5] This prevents the asymmetric dimethylation of arginine residues on histone and non-histone proteins, which in turn disrupts cellular processes like gene expression, RNA processing, and DNA damage repair that are often dysregulated in cancer.[4][5]
Q3: My cancer cell line is not responding to GSK3368715 treatment. What are the potential reasons?
A3: Lack of response to GSK3368715 can be attributed to several factors:
-
Cell-line dependency: Sensitivity to GSK3368715 is highly variable across different cancer cell lines.[6]
-
Low PRMT1 expression: The target cell line may have low endogenous levels of type I PRMTs.[6]
-
Compensatory mechanisms: Cancer cells can develop resistance by upregulating parallel signaling pathways. A key potential bypass mechanism is the upregulation of Type II PRMTs, such as PRMT5.
-
MTAP status: Deletion of the methylthioadenosine phosphorylase (MTAP) gene has been correlated with increased sensitivity to GSK3368715 in some cancer cell lines.[7] Verifying the MTAP status of your cell line is recommended.
-
Experimental conditions: Factors such as cell density, passage number, and media composition can influence the experimental outcome.[6]
Q4: What are the potential mechanisms of acquired resistance to GSK3368715?
A4: While clinical data on acquired resistance is limited due to the early trial termination, plausible mechanisms based on preclinical studies and general principles of drug resistance include:
-
Target overexpression: Increased expression of PRMT1 can effectively titrate the inhibitor, reducing its efficacy.
-
Target mutation: Mutations in the PRMT1 gene could alter the drug-binding site, thereby reducing the affinity of GSK3368715.
-
Activation of bypass pathways: Upregulation of redundant signaling pathways, particularly those involving other PRMT family members like PRMT5, can compensate for the inhibition of PRMT1.[8]
Troubleshooting Guides
Issue 1: Inconsistent or absent inhibition of arginine methylation in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | - Ensure proper storage of GSK3368715 (typically at -20°C or -80°C in DMSO aliquots) to avoid degradation from repeated freeze-thaw cycles.[6] - Confirm the activity of your compound stock on a known sensitive positive control cell line.[6] |
| Suboptimal Western Blot Protocol | - Use antibodies specific for asymmetric dimethylarginine (ADMA) on a known PRMT1 substrate (e.g., H4R3me2a).[6] - Ensure complete cell lysis, including nuclear proteins, by using an appropriate lysis buffer and sonication.[6] - Include a positive control (lysate from untreated sensitive cells) and a negative control (e.g., PRMT1 knockout cells, if available).[6] |
| Low PRMT1 Expression in the Cellular Model | - Assess the baseline expression level of PRMT1 and other Type I PRMTs in your experimental model using Western blot or qPCR.[6] |
| Insufficient Incubation Time or Concentration | - Perform a dose-response and time-course experiment to determine the optimal conditions for observing methylation inhibition in your specific cell line.[6] |
Issue 2: High variability in cell viability (IC50) values between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density.[9] - Test new lots of fetal bovine serum (FBS) for their effect on cell growth and drug response before use in large-scale experiments.[6] |
| Assay-Specific Variability | - For plate-based assays, avoid using the outer wells, which are prone to evaporation (the "edge effect").[6] - Ensure the compound is fully solubilized in the culture medium. |
| Biological Heterogeneity | - Consider the possibility of clonal selection and evolution of your cell line over time, leading to a shift in sensitivity. |
Quantitative Data Summary
Clinical Efficacy and Safety of GSK3368715 (Phase 1 Study NCT03666988)
| Parameter | Finding | Reference |
| Dose-Limiting Toxicities (DLTs) | Reported in 3 out of 12 patients (25%) at the 200 mg dose. | [1][3] |
| Thromboembolic Events (TEEs) | 12 TEEs were experienced by 9 out of 31 patients (29%) across all dose groups. This included 8 grade 3 events and 1 grade 5 pulmonary embolism. | [1][3] |
| Best Overall Response | Stable disease was the best response achieved, observed in 9 out of 31 patients (29%). | [1][3] |
| Target Engagement in Tumor Biopsies | At the 100 mg dose, target engagement was modest and variable. | [1][3] |
In Vitro Inhibitory Activity of GSK3368715
| Target | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 24 |
| PRMT4 (CARM1) | 8.8 |
| PRMT6 | 4.3 |
| PRMT8 | 13 |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for Asymmetric Dimethylarginine (ADMA) Levels
This protocol is used to assess the on-target activity of GSK3368715 by measuring the reduction in a key product of PRMT1 activity.
-
Cell Lysis:
-
Treat cells with GSK3368715 or a vehicle control (e.g., DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysates briefly to shear DNA and ensure complete lysis of nuclear proteins.
-
Centrifuge to pellet cell debris and collect the supernatant.[6]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[6]
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against ADMA or a specific methylated substrate (e.g., anti-H4R3me2a) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., β-actin, GAPDH, or total histone H4).[6]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of GSK3368715 in a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Drug Treatment:
-
Prepare a serial dilution of GSK3368715 in complete culture medium.
-
Treat cells with the serial dilutions or a vehicle control. Include wells with media only as a background control.[6]
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[6]
-
MTT Reagent Addition and Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[6]
-
Solubilization: Solubilize the formazan crystals with DMSO or a solubilization buffer.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance, normalize the results to the vehicle-treated control, and plot a dose-response curve to calculate the IC50 value.[6]
Visualizations
Caption: PRMT1 signaling pathway and the inhibitory action of GSK3368715.
References
- 1. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [kb.osu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating GSK3368715 as a Selective PRMT1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK3368715, a potent Type I protein arginine methyltransferase (PRMT) inhibitor, with other notable PRMT1 inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Introduction to PRMT1 and GSK3368715
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1] This post-translational modification, known as arginine methylation, plays a crucial role in various cellular processes, including gene transcription, RNA processing, DNA repair, and signal transduction.[1][2] PRMT1 is the predominant Type I PRMT, responsible for the majority of asymmetric dimethylarginine (ADMA) formation in cells.[1][3] Dysregulation of PRMT1 activity has been implicated in several cancers, making it an attractive therapeutic target.[1][4][5]
GSK3368715 (also known as EPZ019997) is a potent, orally available, and reversible inhibitor of Type I PRMTs, with a high affinity for PRMT1.[1][6] It acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor.[1][7] By inhibiting PRMT1, GSK3368715 blocks the formation of ADMA and leads to an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), thereby impacting the cellular processes driven by PRMT1 activity.[1][8]
Biochemical Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of GSK3368715 and other PRMT1 inhibitors against a panel of Type I PRMTs, allowing for a direct comparison of their potency and selectivity.[4]
| Inhibitor | PRMT1 IC50 | PRMT3 IC50 | PRMT4 (CARM1) IC50 | PRMT6 IC50 | PRMT8 IC50 |
| GSK3368715 | 3.1 nM [4][9][10] | 48 nM [4][9][10] | 1148 nM [4][9][10] | 5.7 nM [4][9][10] | 1.7 nM [4][9][10] |
| MS023 | 30 nM[4] | 119 nM[4] | 83 nM[4] | 4 nM[4] | 5 nM[4] |
| AMI-1 | 8.8 µM[4] | - | - | - | - |
| Furamidine (DB75) | 9.4 µM[4] | - | >400 µM[4] | 283 µM[4] | - |
| TC-E 5003 | 1.5 µM[4] | - | - | - | - |
| C-7280948 | 12.75 µM[4] | - | - | - | - |
| Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. |
Cellular and In Vivo Anti-Tumor Activity
GSK3368715 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines and has shown significant anti-tumor activity in various preclinical cancer models.[8][11][12]
In Vitro Proliferation
In a screen of 249 cancer cell lines across 12 tumor types, the majority of cell lines showed 50% or more growth inhibition when treated with GSK3368715.[10] The Toledo Diffuse Large B-Cell Lymphoma (DLBCL) cell line exhibited a particularly cytotoxic response with a gIC50 of 59 nM.[10]
In Vivo Xenograft Models
The following table summarizes the in vivo efficacy of GSK3368715 as a monotherapy in various xenograft models.[11]
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | 75 mg/kg, oral | Tumor regression[11] |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% tumor growth inhibition[11] |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral | 97% tumor growth inhibition[11] |
| Clear Cell Renal Carcinoma | ACHN | 150 mg/kg, oral | 98% tumor growth inhibition[11] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 mg/kg, oral | 85% tumor growth inhibition[11] |
Signaling Pathways and Mechanism of Action
GSK3368715 functions by inhibiting the enzymatic activity of Type I PRMTs, which in turn blocks the asymmetric dimethylation of arginine residues on substrate proteins.[1] This leads to a global shift in arginine methylation states within the cell.[1]
Recent studies suggest that PRMT1 inhibition can activate the cGAS-STING pathway, a key sensor of cytosolic DNA that triggers an interferon response and anti-tumor immunity.[13] Additionally, both GSK3368715 and MS023 have been shown to regulate the Wnt signaling pathway in triple-negative breast cancer cells.[13][14]
Caption: Mechanism of PRMT1 inhibition by GSK3368715.
Experimental Protocols
Detailed methodologies for key experiments to validate the on-target effects of GSK3368715 are provided below.
In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a peptide substrate.[1]
-
Principle: Recombinant PRMT1 enzyme is incubated with a biotinylated histone peptide substrate and [³H]-SAM. The test inhibitor is added at various concentrations. The amount of radioactivity incorporated into the peptide is quantified to determine the inhibitory activity.[4]
-
General Protocol:
-
Prepare serial dilutions of GSK3368715 and control inhibitors in assay buffer.
-
In a 96-well plate, add PRMT1 enzyme to each well.
-
Initiate the reaction by adding a mixture of the histone H4 peptide substrate and [3H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction and transfer the mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.[1]
-
Cellular Assay for PRMT1 Target Engagement (Western Blot)
This assay assesses the levels of specific arginine methylation marks in cells treated with GSK3368715.[1]
-
Principle: Cells are treated with the inhibitor, and cell lysates are analyzed by Western blot using antibodies specific for asymmetrically dimethylated arginine (ADMA) or specific methylated substrates like H4R3me2a.[3] A decrease in these marks indicates target engagement.
-
General Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of GSK3368715 for a specified duration (e.g., 48-72 hours).[1]
-
Wash the cells with PBS and lyse them using RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., anti-ADMA, anti-H4R3me2a, and a loading control like GAPDH or Histone H4) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Quantify the band intensities and normalize to the loading control to determine the change in methylation levels.[1]
-
Cell Viability Assay
This assay determines the effect of the inhibitor on cell proliferation.[7]
-
Principle: Cells are treated with serial dilutions of the inhibitor, and cell viability is measured using a reagent such as MTT or CellTiter-Glo.
-
General Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the test compound.[7]
-
Incubate for a specified duration (e.g., 72 hours).[7]
-
Add the viability reagent according to the manufacturer's instructions.[7]
-
Measure the absorbance or luminescence to determine the number of viable cells.[7]
-
Calculate the percent growth inhibition and determine the GI50 (concentration for 50% growth inhibition).[7]
-
Caption: Typical workflow for PRMT1 inhibitor validation.
Conclusion
GSK3368715 is a potent and selective inhibitor of Type I PRMTs, with particularly high affinity for PRMT1.[1][6] It demonstrates robust anti-proliferative effects in a wide range of cancer cell lines and significant anti-tumor activity in preclinical models.[8][11] While its clinical development was halted due to safety concerns, GSK3368715 remains a valuable tool for researchers studying the role of PRMT1 in health and disease.[7][13] The data and protocols presented in this guide serve as a resource for the continued investigation into the therapeutic potential of targeting protein arginine methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
GSK3368715: A Comparative Analysis of Efficacy Against Other Type I PRMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of GSK3368715, a potent and reversible Type I protein arginine methyltransferase (PRMT) inhibitor, with other inhibitors in its class. The information is supported by experimental data from preclinical studies to aid in research and development decisions.
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a critical role in regulating various cellular processes, including gene transcription, DNA damage repair, and signal transduction.[1] Type I PRMTs (PRMT1, 3, 4, 6, and 8) catalyze the formation of asymmetric dimethylarginine (ADMA) on substrate proteins.[1] Dysregulation of Type I PRMT activity has been implicated in the pathogenesis of various cancers, making them a compelling therapeutic target.[1][2]
GSK3368715 is a first-in-class, orally active, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[3] It has shown anti-proliferative activity across a range of cancer cell lines and in vivo tumor models.[3] This guide focuses on comparing its efficacy against other well-characterized Type I PRMT inhibitors, primarily MS023.
Comparative Efficacy and Potency
GSK3368715 and MS023 are both potent inhibitors of multiple Type I PRMTs. However, their selectivity profiles show some differences. Based on available data, GSK3368715 is a more potent inhibitor of PRMT1, PRMT3, and PRMT8, while MS023 demonstrates higher potency against PRMT4 (CARM1).[4] Both compounds are highly potent against PRMT6.[4]
Biochemical Potency (IC50, nM)
| PRMT | GSK3368715 (IC50, nM) | MS023 (IC50, nM) |
| PRMT1 | 3.1 | 30 |
| PRMT3 | 48 | 119 |
| PRMT4 (CARM1) | 1148 | 83 |
| PRMT6 | 5.7 | 4 |
| PRMT8 | 1.7 | 5 |
Data sourced from multiple studies, direct head-to-head comparison may vary.[4]
Cellular Activity
While a comprehensive head-to-head comparison of GSK3368715 and MS023 across a broad panel of cancer cell lines in a single study is not available, existing data indicate that both inhibitors show differential anti-proliferative effects. For instance, in triple-negative breast cancer (TNBC) cell lines, both sensitive and resistant lines have been identified for both compounds, with MDA-MB-468 being a sensitive cell line.[4][5]
In Vivo Efficacy
GSK3368715 has demonstrated significant anti-tumor activity in various xenograft models. In an MDA-MB-468 TNBC xenograft model, GSK3368715 administered at 150 mg/kg resulted in 85% tumor growth inhibition.[4] Similarly, MS023 has also shown anti-tumor activity in TNBC xenograft models.[4]
Signaling Pathways and Mechanism of Action
Type I PRMTs regulate a multitude of signaling pathways critical for cancer cell proliferation and survival. Inhibition of these enzymes by compounds like GSK3368715 can disrupt these pathways, leading to anti-tumor effects.
Caption: General signaling pathways regulated by PRMT1 and inhibited by GSK3368715.
Recent studies have also suggested that inhibition of PRMT1 with GSK3368715 can activate type I and II interferon response genes by suppressing the cGAS-STING pathway, a key sensor of cytosolic DNA that triggers interferon production.[4] This suggests a potential role for Type I PRMT inhibitors in modulating the anti-tumor immune response.
Caption: GSK3368715-mediated inhibition of PRMT1 can activate the cGAS-STING pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are summaries of key experimental protocols used to evaluate the efficacy of Type I PRMT inhibitors.
In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from [3H]-S-adenosyl-L-methionine ([3H]-SAM) to a substrate.
Materials:
-
Recombinant human PRMT1
-
Biotinylated histone H4 peptide substrate
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
GSK3368715 or other test inhibitors
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
In a 96-well plate, add the PRMT1 enzyme.
-
Add the diluted inhibitor and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone H4 peptide substrate and [3H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction (e.g., with trichloroacetic acid).
-
Transfer the mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail and measure radioactivity.
-
Calculate the percent inhibition and determine the IC50 value.[6]
Caption: Workflow for a radiometric in vitro PRMT1 inhibition assay.
Cellular Assay for PRMT1 Target Engagement (Western Blot)
This method assesses the ability of an inhibitor to engage PRMT1 within a cellular context by measuring changes in the methylation status of a known substrate, such as histone H4 at arginine 3 (H4R3me2a).
Materials:
-
Cancer cell line (e.g., MCF7, which has high basal levels of H4R3me2a)
-
GSK3368715 or other test inhibitors
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-H4R3me2a, anti-total Histone H4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with a dose range of the inhibitor or DMSO (vehicle control) for 48-72 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Visualize protein bands using a chemiluminescent detection system.
-
Quantify the band intensities to determine the reduction in H4R3me2a levels relative to the total histone H4 loading control.[6][7]
Caption: Workflow for a Western blot-based cellular target engagement assay.
Conclusion
GSK3368715 is a potent Type I PRMT inhibitor with demonstrated preclinical anti-tumor activity. While its clinical development was halted, the study of GSK3368715 and its comparison with other inhibitors like MS023 provide valuable insights into the therapeutic potential of targeting Type I PRMTs in cancer. The data and protocols presented in this guide serve as a resource for researchers to design and interpret experiments aimed at further elucidating the role of protein arginine methylation in disease and developing novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
A Comparative Guide: GSK3368715 (a Type I PRMT Inhibitor) vs. PRMT5 Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetic modulation in oncology has identified protein arginine methyltransferases (PRMTs) as a promising class of therapeutic targets. These enzymes regulate numerous cellular processes, including gene transcription, RNA splicing, and DNA damage repair, primarily through the methylation of arginine residues on histone and non-histone proteins. This guide provides a detailed, data-driven comparison between GSK3368715, a first-in-class inhibitor of Type I PRMTs, and the growing class of PRMT5 inhibitors, which target a Type II PRMT. Understanding their distinct mechanisms, preclinical efficacy, and clinical trajectories is crucial for advancing novel cancer therapies.
Differentiating the Mechanism of Action: Type I vs. Type II PRMT Inhibition
The fundamental difference between GSK3368715 and PRMT5 inhibitors lies in the specific type of arginine methylation they block.
-
GSK3368715 (Type I PRMT Inhibitor): This compound is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor that primarily targets PRMT1, the predominant Type I enzyme.[1][2] Type I PRMTs are responsible for creating asymmetric dimethylarginine (ADMA).[3] Inhibition by GSK3368715 leads to a global decrease in cellular ADMA levels and a corresponding accumulation of monomethyl-arginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs like PRMT5.[2][3] Dysregulation of PRMT1 is implicated in numerous solid and hematopoietic cancers.[1][4]
-
PRMT5 Inhibitors (Type II PRMT Inhibitors): PRMT5 is the primary enzyme that catalyzes the formation of symmetric dimethylarginine (SDMA) on a wide array of cellular proteins.[5] Its overexpression is linked to poor prognosis in many cancers, including lymphoma, breast, lung, and colorectal cancers.[5][6] PRMT5 inhibitors block this activity, leading to a reduction in SDMA. A significant advancement in this class is the development of methylthioadenosine (MTA)-cooperative inhibitors (e.g., MRTX1719, AMG 193), which show enhanced selectivity for cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion.[7][8] MTAP deletion, occurring in ~15% of cancers, causes a buildup of MTA, a natural weak PRMT5 inhibitor.[7] MTA-cooperative inhibitors bind to the PRMT5-MTA complex, exploiting a synthetic lethal vulnerability and creating a wider therapeutic window.[7][8]
Comparative Preclinical Efficacy
Both classes of inhibitors have demonstrated anti-tumor activity in a range of preclinical cancer models.
In Vitro Potency & Cellular Activity
GSK3368715 shows potent inhibition of Type I PRMTs and anti-proliferative effects across numerous cancer cell lines, with a cytotoxic response observed in specific lymphoma and solid tumor lines.[3] PRMT5 inhibitors also display broad anti-proliferative activity, with MTA-cooperative inhibitors showing marked selectivity for MTAP-deleted cell lines.[8]
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| GSK3368715 | PRMT1 | 3.1 | [3][9] |
| PRMT3 | 48 | [3][9] | |
| PRMT4 | 1148 | [3][9] | |
| PRMT6 | 5.7 | [3][9] | |
| PRMT8 | 1.7 | [3][9] | |
| PRMT5 | >20,408 | [9] | |
| GSK3326595 | PRMT5 | 9.2 | [10] |
| Compound 20 | PRMT5 | 4.2 | [10] |
| JNJ-64619178 | PRMT5 | N/A | [8] |
| MRTX1719 | PRMT5 | MTA-Cooperative |[8] |
Table 2: Cellular Anti-Proliferative Activity (gIC₅₀)
| Compound | Cell Line | Cancer Type | gIC₅₀ (nM) | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| GSK3368715 | Toledo | DLBCL | 59 | Cytotoxic Response | [3] |
| MRTX1719 | HCT116 MTAPdel | Colorectal | ~10 | >70-fold selective vs WT |[8] |
In Vivo Efficacy in Xenograft Models
In animal models, GSK3368715 demonstrated significant, dose-dependent tumor growth inhibition and even regression in models of DLBCL and pancreatic cancer.[3][11] Similarly, PRMT5 inhibitors have shown robust anti-tumor activity. Notably, MTA-cooperative inhibitors like MRTX1719 induce significant tumor regressions in MTAP-deleted xenograft models with minimal effects on normal tissues.[8]
Table 3: In Vivo Anti-Tumor Efficacy
| Compound | Model | Cancer Type | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
|---|---|---|---|---|---|
| GSK3368715 | Toledo Xenograft | DLBCL | >75 mg/kg | Tumor Regression | [3] |
| BxPC3 Xenograft | Pancreatic | 150 mg/kg | 78% | [3] | |
| MDA-MB-468 Xenograft | Breast | 150 mg/kg | 85% | [12] | |
| JNJ-64619178 | LU99 Xenograft | Lung | Not Specified | Antitumor Activity | [8] |
| MRTX1719 | Various MTAPdel Xenografts | Multiple | Well-tolerated doses | Marked Antitumor Activity |[8] |
Synergy and MTAP-Deletion Sensitivity
A critical point of convergence is the role of MTAP deletion. While MTA-cooperative PRMT5 inhibitors are designed to exploit this, preclinical studies found that MTAP-deficient cells are also more sensitive to the Type I inhibitor GSK3368715.[13] The endogenous inhibition of PRMT5 by MTA accumulation in these cells appears to create a vulnerability that can be synergistically targeted by inhibiting Type I PRMTs.[13][14] This suggests a rationale for either using MTAP status as a biomarker for GSK3368715 or for combining Type I and Type II PRMT inhibitors.[13]
Clinical Development and Safety Profile
The clinical paths for GSK3368715 and PRMT5 inhibitors have diverged significantly.
Table 4: Clinical Trial Snapshot
| Compound | Target | Phase | Status | Key Adverse Events (AEs) | Reference(s) |
|---|---|---|---|---|---|
| GSK3368715 | Type I PRMTs | Phase 1 (NCT03666988) | Terminated | Thromboembolic Events (TEEs) | [11][15][16] |
| GSK3326595 | PRMT5 | Phase 1/2 (NCT03614728) | Discontinued | Grade 3/4 AEs | [6][7][10] |
| JNJ-64619178 | PRMT5 | Phase 1 | Active | Thrombocytopenia | [6] |
| PRT811 | PRMT5 | Phase 1 (NCT04089449) | Active | Generally well-tolerated | [6] |
| MRTX1719 | PRMT5 (MTA-coop) | Phase 1/2 | Active | Nausea, Fatigue, Vomiting | [8][17] |
| AMG 193 | PRMT5 (MTA-coop) | Phase 1 | Active | Nausea, Fatigue, Vomiting |[6][17] |
The Phase 1 trial of GSK3368715 in patients with advanced solid tumors was terminated early.[16] This decision was based on a higher-than-expected incidence of thromboembolic events (including a grade 5 pulmonary embolism), coupled with limited target engagement at lower doses and a lack of clinical efficacy.[11][16]
In contrast, several PRMT5 inhibitors are advancing through clinical trials. While early agents showed dose-limiting toxicities like thrombocytopenia, the newer generation of MTA-cooperative inhibitors appears to have a more favorable safety profile due to their selectivity for MTAP-deleted cancer cells.[6][8][18] Early signs of clinical activity, including objective responses, have been observed with MRTX1719 in patients with various MTAP-deleted solid tumors.[8]
Affected Signaling Pathways
Inhibition of Type I and Type II PRMTs disrupts distinct but overlapping oncogenic pathways.
-
PRMT1 (Type I) Inhibition: PRMT1 is a master regulator of gene expression, RNA splicing, and the DNA damage response (DDR). It methylates numerous proteins, including histones (e.g., H4R3) and non-histone targets involved in signaling pathways like Wnt/β-catenin and Notch.[15] Inhibition with GSK3368715 can disrupt these processes, leading to suppressed tumor cell proliferation.[1]
-
PRMT5 (Type II) Inhibition: PRMT5 plays a central role in forming the spliceosome, and its inhibition leads to widespread changes in RNA splicing.[6] It also regulates gene expression via histone methylation (e.g., H4R3me2s, H3R8me2s) and modulates the activity of key proteins in the DDR and growth factor signaling pathways (e.g., EGFR, FGFR).[19][20][21] By blocking these functions, PRMT5 inhibitors can induce cell cycle arrest and apoptosis.[5]
Experimental Protocols & Workflow
Reproducible and robust assays are essential for evaluating PRMT inhibitors. Below are standardized protocols for key experiments.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol determines the dose-dependent effect of an inhibitor on cancer cell proliferation to calculate the IC₅₀ value.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for attachment.[18]
-
Compound Treatment: Prepare 10-point serial dilutions of the inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.[18][22]
-
Incubation: Incubate the plate for a desired period (e.g., 72-144 hours) at 37°C in a 5% CO₂ incubator.[22]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[18][22]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[18][22]
-
Analysis: Normalize the data to the vehicle-treated control (100% viability) and plot against the log of the inhibitor concentration. Calculate the IC₅₀ value using non-linear regression.[18]
Protocol 2: Western Blot for Arginine Methylation Marks
This protocol assesses target engagement by measuring cellular levels of ADMA (for GSK3368715) or SDMA (for PRMT5 inhibitors).
-
Cell Treatment & Lysis: Treat cells with the inhibitor at various concentrations and time points. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[22][23]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[22][23]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[22]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for pan-ADMA or pan-SDMA, along with a loading control antibody (e.g., β-actin, GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate. Visualize protein bands using a digital imager and quantify band intensities, normalizing to the loading control.[22]
Protocol 3: In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of an inhibitor in an animal model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID).[11]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.[11]
-
Drug Administration: Administer the inhibitor to the treatment groups via the appropriate route (e.g., oral gavage for GSK3368715) at specified doses and schedules. The control group receives the vehicle.[11]
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight and overall health.[11]
-
Endpoint and Analysis: Continue the study until tumors in the control group reach the endpoint size. Euthanize the mice, excise, and weigh the tumors. Calculate the tumor growth inhibition (TGI) for each group. Tumors can be flash-frozen or fixed for subsequent pharmacodynamic analysis (e.g., Western blot for methylation marks).[11][23]
Conclusion and Future Perspectives
The comparison between GSK3368715 and PRMT5 inhibitors highlights two distinct strategies for targeting arginine methylation in cancer.
-
GSK3368715 represented a pioneering effort to inhibit Type I PRMTs. While its preclinical data were promising, its clinical development was halted due to an unacceptable safety profile and lack of efficacy, underscoring the potential challenges of broadly inhibiting ADMA formation.[16] However, the insights gained, particularly the link between MTAP-deficiency and sensitivity, remain valuable for the field.[13]
-
PRMT5 inhibitors are currently a more clinically advanced and promising class of agents. The development of MTA-cooperative inhibitors has introduced a precision medicine approach, selectively targeting MTAP-deleted cancers with a potentially wider therapeutic window.[7][8] Ongoing clinical trials will be critical in defining their efficacy and safety.
For researchers, the key takeaway is the nuanced biology separating Type I and Type II PRMTs. Future work may focus on developing next-generation Type I PRMT inhibitors with improved safety profiles or exploring rational combination therapies, potentially pairing Type I and Type II inhibitors to achieve a more profound and synergistic blockade of oncogenic arginine methylation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. onclive.com [onclive.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ispor.org [ispor.org]
- 18. benchchem.com [benchchem.com]
- 19. PRMT5 function and targeting in cancer [cell-stress.com]
- 20. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Synergistic Takedown: GSK3368715 Exploits MTAP Loss to Cripple Cancer Cells
A new frontier in precision oncology is emerging, centered on the synthetic lethal relationship between the loss of the metabolic enzyme methylthioadenosine phosphorylase (MTAP) and the inhibition of protein arginine methyltransferases (PRMTs). The Type I PRMT inhibitor, GSK3368715, has demonstrated significant anti-tumor activity, particularly in cancers harboring an MTAP deletion. This guide provides a comprehensive comparison of GSK3368715 with emerging therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on this promising anti-cancer strategy.
The deletion of the MTAP gene, a frequent event in various cancers, leads to the accumulation of the metabolite 5'-methylthioadenosine (MTA).[1] MTA acts as an endogenous inhibitor of PRMT5, a key Type II PRMT.[2] This creates a unique vulnerability in MTAP-deficient cancer cells, rendering them exquisitely sensitive to further PRMT inhibition. GSK3368715, by targeting Type I PRMTs, synergizes with the MTA-induced partial inhibition of PRMT5, leading to a potent anti-proliferative effect.[1][3]
Comparative Efficacy: GSK3368715 vs. Next-Generation PRMT5 Inhibitors
The therapeutic strategy of targeting PRMTs in MTAP-deleted cancers has evolved with the development of MTA-cooperative PRMT5 inhibitors, such as MRTX1719 and TNG908. These agents are designed to selectively inhibit PRMT5 only in the presence of high MTA levels, theoretically offering a wider therapeutic window compared to broad-spectrum PRMT inhibitors.
In Vitro Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK3368715 and MTA-cooperative PRMT5 inhibitors in cancer cell lines with varying MTAP status.
| Compound | Cancer Cell Line | MTAP Status | IC50 (nM) | Reference |
| GSK3368715 | Toledo (DLBCL) | Not Specified | 59 (gIC50) | [4] |
| MRTX1719 | Panel of cell lines | MTAP-deleted | 90 (median) | [5][6] |
| Panel of cell lines | MTAP WT | 2200 (median) | [5][6] | |
| GSK3326595 (Non-selective PRMT5i) | Panel of cell lines | MTAP-deleted | 262 (median) | [5][6] |
| Panel of cell lines | MTAP WT | 286 (median) | [5][6] |
DLBCL: Diffuse Large B-Cell Lymphoma; gIC50: concentration for 50% growth inhibition.
In Vivo Tumor Growth Inhibition
Preclinical xenograft models demonstrate the potent anti-tumor activity of these inhibitors in MTAP-deficient settings.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| GSK3368715 | Toledo (DLBCL) | >75 mg/kg | Regression | [4] |
| BxPC3 (Pancreatic) | 150 mg/kg | 78% | [4] | |
| BxPC3 (Pancreatic) | 300 mg/kg | 97% | [4] | |
| TNG908 | HCT116 (Colon, MTAP-null) | Dose-dependent | Significant TGI vs. MTAP-WT | [7] |
| LN18 (Glioblastoma, MTAP-null) | Not specified | Tumor volume reduction | [7] |
The Underlying Mechanism: A Dual Assault on Arginine Methylation
Protein arginine methylation is a critical post-translational modification regulating numerous cellular processes. Type I PRMTs (e.g., PRMT1, PRMT4) catalyze the formation of asymmetric dimethylarginine (ADMA), while Type II PRMTs (e.g., PRMT5) are responsible for symmetric dimethylarginine (SDMA). The synergistic effect in MTAP-deleted cells stems from the dual blockade of both major types of arginine methylation.
Caption: Mechanism of synergy between GSK3368715 and MTAP loss.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability and Synergy Analysis
This protocol assesses the anti-proliferative effects of GSK3368715 alone and in combination with PRMT5 inhibition.
-
Cell Culture and Seeding:
-
Culture MTAP-deleted and MTAP-proficient cancer cell lines in appropriate media.
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over the experimental period (e.g., 72 hours).[8]
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of GSK3368715 and a PRMT5 inhibitor in DMSO.
-
Perform serial dilutions to create a dose-response matrix for single-agent and combination treatments.[8]
-
Include a vehicle control (DMSO) at the same final concentration.
-
-
Incubation:
-
Incubate treated cells for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.[8]
-
-
Viability Assessment:
-
Measure cell viability using a luminescent assay that quantifies ATP, such as CellTiter-Glo®.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each compound.
-
Analyze combination data using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[8]
-
Caption: Workflow for cell viability and synergy assessment.
Western Blotting for Arginine Methylation Marks
This protocol allows for the quantification of changes in global ADMA and SDMA levels following inhibitor treatment.
-
Cell Lysis:
-
Treat cells with GSK3368715, a PRMT5 inhibitor, or the combination for the desired duration.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[8]
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies specific for ADMA and SDMA.
-
Use a housekeeping protein antibody (e.g., GAPDH or β-actin) as a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.[8]
-
-
Detection and Quantification:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software to determine the relative changes in ADMA and SDMA levels.[8]
-
Conclusion
The synergistic interaction between GSK3368715 and MTAP loss represents a highly promising and targeted therapeutic strategy. The enhanced efficacy in MTAP-deficient tumors highlights the potential for a personalized medicine approach. The development of next-generation MTA-cooperative PRMT5 inhibitors provides an important benchmark for comparison and future drug development. The experimental protocols provided herein offer a framework for further investigation into this compelling therapeutic combination, paving the way for future clinical applications in the fight against cancer.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. librarysearch.colby.edu [librarysearch.colby.edu]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
Cross-Validation of GSK3368715 Activity in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical activity of GSK3368715, a potent Type I protein arginine methyltransferase (PRMT) inhibitor, across various cancer types. Its performance is cross-validated against established alternative therapies, supported by available experimental data.
Executive Summary
GSK3368715 is an orally available, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. By inhibiting these enzymes, GSK3368715 blocks the asymmetric dimethylation of arginine residues on histone and non-histone proteins, impacting cellular processes like gene transcription, RNA splicing, and DNA repair, ultimately leading to anti-proliferative effects in a broad range of hematological and solid tumors.[1] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models. However, a Phase 1 clinical trial (NCT03666988) in patients with advanced solid tumors was terminated due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the tested doses.[2][3] This guide focuses on the preclinical data for GSK3368715 and compares it with other agents in specific cancer types where it has shown activity.
Mechanism of Action of GSK3368715
GSK3368715 inhibits Type I PRMTs, leading to a global reduction in asymmetric dimethylarginine (ADMA) and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA). This shift in arginine methylation alters gene expression and cellular signaling.
Comparative In Vitro Activity
The following table summarizes the in vitro anti-proliferative activity of GSK3368715 and selected alternative therapies in various cancer cell lines.
| Cancer Type | Cell Line | GSK3368715 (gIC50/IC50) | Alternative Therapy | Alternative Therapy (IC50) |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | 59 nM (gIC50)[4] | Polatuzumab vedotin | Not directly comparable (ADC) |
| Pancreatic Cancer | BxPC-3 | Not specified | FOLFIRINOX | Not directly comparable (combination) |
| PANC-03.27 | - | FOLFIRINOX | GI50: 0.71 mM[4] | |
| Clear Cell Renal Carcinoma | ACHN | Not specified | Sunitinib | Not specified |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-468 | Not specified | Paclitaxel (B517696) | 1.8 nM[5] |
| MDA-MB-468 | - | Olaparib (B1684210) | ~0.8 µM[6] |
Note: Direct head-to-head comparisons of IC50 values in the same study are limited. Data is compiled from various sources and should be interpreted with caution. "Not specified" indicates that while anti-proliferative effects were observed, specific IC50 values were not found in the reviewed literature.
Comparative In Vivo Anti-Tumor Activity
The tables below summarize the in vivo efficacy of GSK3368715 and alternative therapies in xenograft models and clinical trials.
GSK3368715 Monotherapy in Xenograft Models
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | 75 mg/kg, oral | Tumor regression[2] |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% tumor growth inhibition[2] |
| BxPC-3 | 300 mg/kg, oral | 97% tumor growth inhibition[2] | |
| Clear Cell Renal Carcinoma | ACHN | 150 mg/kg, oral | 98% tumor growth inhibition[2] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 mg/kg, oral | 85% tumor growth inhibition[2] |
Alternative Therapies: Preclinical and Clinical Data
| Cancer Type | Therapy | Model/Trial | Key Findings |
| DLBCL | R-CHOP | Clinical Standard | Standard first-line therapy with curative intent. |
| Polatuzumab vedotin + Bendamustine + Rituximab | Clinical Trial | Approved for relapsed/refractory DLBCL. | |
| Pancreatic Cancer | FOLFIRINOX | Phase 3 Clinical Trial | Median Overall Survival: 11.1 months vs 6.8 months for gemcitabine (B846) alone.[7] |
| Gemcitabine + nab-paclitaxel | Phase 3 Clinical Trial | Median Overall Survival: 8.5 months vs 6.7 months for gemcitabine alone.[4][8] | |
| Clear Cell Renal Carcinoma | Sunitinib | Clinical Standard | Standard first-line therapy. |
| Pembrolizumab + Axitinib | KEYNOTE-426 Phase 3 Trial | Significantly improved Overall and Progression-Free Survival vs Sunitinib.[9][10] | |
| TNBC | Paclitaxel | Xenograft Model (MDA-MB-468) | Reduced tumor volume.[5] |
| Olaparib | Xenograft Model (BRCA2-mutated) | Significantly inhibited tumor growth.[11][12] |
Signaling Pathways of Alternative Therapies
The mechanisms of action for the compared alternative therapies are diverse and target different cellular pathways.
References
- 1. R-CHOP resistance in diffuse large B-cell lymphoma: biological and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polatuzumab Vedotin: Current Role and Future Applications in the Treatment of Patients with Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jsr.org [jsr.org]
- 5. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Analysis of Adaptive Olaparib Resistance Effects on Cisplatin Sensitivity in Triple Negative Breast Cancer Cells [frontiersin.org]
- 8. Two-drug combination, nab-paclitaxel and gemcitabine, improves survival in pancreatic cancer - ecancer [ecancer.org]
- 9. Spotlight on polatuzumab vedotin: new standards for diffuse large B-cell lymphoma? | Haematologica [haematologica.org]
- 10. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of GSK3368715: A Comparative Guide to its Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of GSK3368715, a first-in-class, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] By targeting enzymes crucial for various cellular processes, GSK3368715 has demonstrated significant anti-tumor activity across a range of preclinical cancer models.[3][4] This document summarizes key experimental data, details methodologies for verification, and compares its performance with alternative PRMT inhibitors.
Mechanism of Action: Targeting Arginine Methylation
Protein arginine methylation is a critical post-translational modification regulating processes like gene transcription, DNA repair, and RNA splicing, all of which are often dysregulated in cancer.[2] Type I PRMTs (including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8) are responsible for creating asymmetric dimethylarginine (ADMA) on substrate proteins.[1][5][6] GSK3368715 acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, effectively blocking this process.[2][6] This inhibition leads to a decrease in ADMA and a subsequent shift towards monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), disrupting cellular functions essential for cancer cell proliferation and survival.[1][3][7]
Figure 1: GSK3368715 inhibits Type I PRMTs, blocking ADMA formation.
Anti-Proliferative Efficacy: Monotherapy
GSK3368715 has demonstrated potent anti-proliferative activity as a single agent across a wide array of cancer cell lines, representing both hematological and solid tumors.[3] The cellular response varies from cytostatic (growth inhibition) to cytotoxic (cell death), depending on the specific cancer cell line and its genetic context.[6] For instance, a cytotoxic response was noted in the Toledo Diffuse Large B-cell Lymphoma (DLBCL) cell line, whereas the OCI-Ly1 DLBCL line showed a more cytostatic effect.[6]
| Cell Line | Cancer Type | gIC50 (nM) | Observed Effect |
| Toledo | Diffuse Large B-cell Lymphoma | 59 | Cytotoxic, induces sub-G1 accumulation.[1][2] |
| BxPC-3 | Pancreatic Adenocarcinoma | Not Specified | Inhibits tumor growth in xenograft models.[2] |
| ACHN | Clear Cell Renal Carcinoma | Not Specified | Inhibits tumor growth in xenograft models.[2][4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | Inhibits tumor growth in xenograft models.[2][4] |
Table 1: In Vitro Anti-Proliferative Activity of GSK3368715 in Various Cancer Cell Lines.
In vivo studies using xenograft models have corroborated these findings, showing significant tumor growth inhibition and even regression at various doses.
| Cancer Model | Xenograft Type | Dosage (oral) | Tumor Growth Inhibition (TGI) / Effect |
| Diffuse Large B-cell Lymphoma | Toledo | >75 mg/kg | Tumor regression.[1][4] |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg | 78% TGI.[1][4] |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg | 97% TGI.[1][4] |
| Clear Cell Renal Carcinoma | ACHN | 150 mg/kg | 98% TGI.[1][4] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 mg/kg | 85% TGI.[1][4] |
| Pancreatic Adenocarcinoma | Patient-Derived | 300 mg/kg | >90% TGI in a subset of animals.[1] |
Table 2: In Vivo Anti-Tumor Efficacy of GSK3368715 Monotherapy in Xenograft Models.
Synergistic Effects: Combination Therapy
A promising therapeutic strategy involves the combination of GSK3368715 with inhibitors of PRMT5, the primary Type II PRMT.[5] This dual inhibition leads to a more profound, synergistic anti-proliferative effect than either agent used alone.[5][8] This synergy is particularly pronounced in tumors with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][8] MTAP-deficient cells accumulate methylthioadenosine (MTA), an endogenous PRMT5 inhibitor, making them synthetically lethal to the combined inhibition of Type I and Type II PRMTs.[5][6][8]
| Combination | Cancer Type(s) | MTAP Status | Key Finding |
| GSK3368715 + GSK3326595 (PRMT5 inhibitor) | Pancreatic, Lung, Hematological | Wild-Type & Deleted | Strong synergistic anti-proliferative effects.[5] |
Table 3: Synergistic Anti-Proliferative Effects in Combination Therapy.
Experimental Protocols and Workflows
In Vitro Cell Proliferation Assay
This protocol is designed to measure the anti-proliferative effects of GSK3368715.
Figure 2: Workflow for an in vitro cell proliferation assay.
Detailed Protocol:
-
Cell Seeding: Culture cancer cell lines in appropriate media. Seed cells into 96-well or 384-well plates at a density that ensures logarithmic growth throughout the experiment.[5][7]
-
Compound Preparation: Prepare a stock solution of GSK3368715 in DMSO. Perform a serial dilution to create a range of concentrations (e.g., a 20-point two-fold dilution series from ~30 µM down to low nM).[3][7]
-
Treatment: Add the diluted compounds and a DMSO vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 3 to 7 days at 37°C in a 5% CO₂ incubator.[3]
-
Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels.
-
Data Acquisition: After a short incubation with the reagent, measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve to determine the gIC50 (concentration for 50% growth inhibition).
Western Blot for Arginine Methylation
This assay validates the on-target effect of GSK3368715 by measuring changes in ADMA and SDMA levels.
References
Unveiling GSK3368715 (EPZ019997): A Comprehensive Guide to the First-in-Class Type I PRMT Inhibitor
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed analysis of GSK3368715, also known as EPZ019997. It has come to our attention that these identifiers refer to the same molecule, a pioneering, orally active, and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). This document will therefore serve as a comprehensive resource on this compound, presenting its mechanism of action, biochemical and cellular activity, and relevant experimental protocols, supported by quantitative data.
Executive Summary
GSK3368715 (EPZ019997) is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[1][2][3][4] These enzymes play a critical role in cellular processes by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][5] Dysregulation of Type I PRMT activity, particularly PRMT1, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][5][6] GSK3368715 has demonstrated significant anti-proliferative activity across a wide range of cancer cell lines and has shown anti-tumor efficacy in multiple in vivo cancer models.[2][4][7][8]
Mechanism of Action
GSK3368715 selectively inhibits Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[5] As a SAM-uncompetitive inhibitor, it binds to the enzyme-substrate complex, effectively blocking the transfer of methyl groups from SAM to arginine residues on substrate proteins.[1][9] This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs.[7][10] This shift in arginine methylation states disrupts crucial cellular processes, including gene transcription, RNA splicing, and DNA repair, ultimately leading to the suppression of tumor cell growth.[1][10]
Biochemical and Cellular Activity
GSK3368715 exhibits potent inhibitory activity against several Type I PRMTs, with low nanomolar IC50 values. Its selectivity for Type I over Type II PRMTs, such as PRMT5, is a key feature.
In Vitro Inhibitory Activity
| Target | IC50 (nM) | Reference |
| PRMT1 | 3.1 | [2][3][4][11] |
| PRMT3 | 48 | [2][3][4] |
| PRMT4 (CARM1) | 1148 | [2][3][4] |
| PRMT6 | 5.7 | [2][3][4] |
| PRMT8 | 1.7 | [2][3][4] |
| PRMT5 | >20,408 | [11] |
| PRMT7 | >40,000 | [11] |
| PRMT9 | >15,000 | [11] |
Anti-proliferative and Anti-tumor Activity
GSK3368715 has demonstrated broad anti-proliferative effects in a large panel of cancer cell lines.[2][4][7] In vivo studies using xenograft models of various cancers, including pancreatic cancer and diffuse large B-cell lymphoma (DLBCL), have shown significant dose-dependent tumor growth inhibition.[2][11] For instance, in a BxPC3 pancreatic cancer xenograft model, GSK3368715 at doses of 150 and 300 mg/kg resulted in 78% and 97% tumor growth inhibition, respectively.[2][4]
Interestingly, the anti-tumor activity of GSK3368715 is enhanced when combined with PRMT5 inhibition.[8][12] This synergistic effect is particularly relevant in tumors with methylthioadenosine phosphorylase (MTAP) deletion, which leads to the accumulation of an endogenous PRMT5 inhibitor.[8][12] This suggests a potential biomarker strategy for patient selection.[8][12]
Experimental Protocols
Biochemical IC50 Determination (Scintillation Proximity Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK3368715 against a specific PRMT enzyme.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the recombinant PRMT enzyme, a biotinylated histone peptide substrate (e.g., H4), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable reaction buffer.
-
Inhibitor Addition: GSK3368715 is added to the reaction mixture at various concentrations. A DMSO control is also included.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 1 hour) to allow for enzymatic methylation of the peptide substrate.
-
Signal Detection: Streptavidin-coated SPA beads are added to the reaction. The biotinylated and radiolabeled peptide binds to the beads, bringing the radioisotope into close proximity and generating a light signal that is detected by a scintillation counter.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.[1][13]
Cellular Target Engagement (In-Cell Western)
Objective: To assess the effect of GSK3368715 on PRMT1 activity within cells by measuring the levels of asymmetrically dimethylated proteins.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., RKO) are seeded in a multi-well plate and treated with a dose range of GSK3368715 or DMSO for a specified period (e.g., 48-72 hours).[5][7]
-
Fixation and Permeabilization: Cells are fixed with methanol (B129727) or formaldehyde (B43269) and then permeabilized with a detergent like Triton X-100 to allow antibody entry.[5]
-
Blocking: Non-specific antibody binding sites are blocked using a suitable blocking buffer.[5]
-
Antibody Incubation: Cells are incubated with a primary antibody specific for a marker of PRMT1 activity, such as asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a). A normalization antibody (e.g., total histone H4 or a housekeeping protein) is also used.[5][10]
-
Secondary Antibody and Detection: A fluorescently labeled secondary antibody that binds to the primary antibody is added. The fluorescence intensity is then measured using an imaging system.
-
Data Analysis: The signal for the methylation mark is normalized to the signal of the control protein. The reduction in the methylation mark in treated cells compared to control cells indicates target engagement.[10]
Clinical Development
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in patients with advanced solid tumors and DLBCL.[14][15] However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events and limited target engagement at the doses tested.[16][17] Despite this setback, GSK3368715 remains a valuable tool for preclinical research and has provided crucial insights into the therapeutic potential of targeting Type I PRMTs in oncology.[5]
Conclusion
GSK3368715 (EPZ019997) is a highly potent and selective first-in-class inhibitor of Type I PRMTs. Its well-characterized mechanism of action and demonstrated anti-tumor activity in preclinical models underscore the therapeutic potential of targeting arginine methylation in cancer. While its clinical development was halted, the wealth of data generated from studies involving GSK3368715 continues to inform and guide the development of next-generation PRMT inhibitors. This guide provides a comprehensive overview to aid researchers in their ongoing efforts to exploit this promising therapeutic avenue.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. GSE126651 - Tumor intrinsic PRMT5 inhibition through MTAP loss predicts response to the first-in-class type I PRMT inhibitor, GSK3368715 - OmicsDI [omicsdi.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Facebook [cancer.gov]
- 16. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Biomarkers for GSK3368715 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of biomarkers for predicting sensitivity to GSK3368715, a first-in-class, reversible inhibitor of Type I protein arginine methyltransferases (PRMTs). GSK3368715 has shown potent anti-proliferative effects in a range of preclinical cancer models.[1][2] Understanding the molecular determinants of sensitivity to this inhibitor is crucial for patient stratification and the design of effective clinical trials. This document compares GSK3368715 with alternative PRMT inhibitors and provides detailed experimental data and protocols to support further research.
Introduction to GSK3368715 and PRMT Inhibition
GSK3368715 is an orally available small molecule that selectively inhibits Type I PRMTs, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8. These enzymes catalyze the asymmetric dimethylation of arginine residues on histone and non-histone proteins, a post-translational modification that plays a critical role in the regulation of gene expression, RNA splicing, DNA damage repair, and signal transduction. Dysregulation of Type I PRMT activity is implicated in the pathogenesis of numerous cancers. By inhibiting these enzymes, GSK3368715 disrupts these cellular processes, leading to anti-tumor effects.[1][2] The clinical development of GSK3368715 was halted due to a challenging therapeutic index, but the compound remains a valuable tool for investigating the biology of PRMT1.
Key Biomarkers for GSK3368715 Sensitivity
Methylthioadenosine Phosphorylase (MTAP) Deletion
The most compelling predictive biomarker for sensitivity to GSK3368715 is the deletion of the MTAP gene.[1][2][3] MTAP is an enzyme in the methionine salvage pathway, and its gene is frequently co-deleted with the neighboring tumor suppressor gene CDKN2A in a variety of cancers.
Mechanism of Synthetic Lethality:
-
MTA Accumulation: Loss of MTAP function leads to the intracellular accumulation of its substrate, 5'-deoxy-5'-methylthioadenosine (MTA).
-
Endogenous PRMT5 Inhibition: MTA is a potent endogenous inhibitor of PRMT5, the primary Type II PRMT.[1][2]
-
Synergistic Effect: The inhibition of PRMT5 by MTA in MTAP-deleted cells creates a synthetic lethal vulnerability when combined with the inhibition of Type I PRMTs by GSK3368715. This dual blockade of both major arms of protein arginine methylation is profoundly cytotoxic to cancer cells.[1][2]
Table 1: Example of PRMT5 Inhibitor Sensitivity in MTAP-deleted vs. Wild-Type Cells
| Inhibitor | Cell Line Status | IC50 (nM) |
| MRTX-1719 | MTAP-deleted | 8 |
| MRTX-1719 | MTAP-wild-type | 653 |
| Data from AACR-NCI-EORTC – 33rd International Symposium on Molecular Targets and Cancer Therapeutics.[1] |
Asymmetric Dimethylation of hnRNP-A1 (ADMA-R225)
Asymmetric dimethylation of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1) at arginine 225 (ADMA-R225) has been identified as a robust pharmacodynamic biomarker of Type I PRMT inhibition. Treatment with GSK3368715 leads to a measurable reduction in ADMA-R225 levels in both tumor biopsies and peripheral blood mononuclear cells (PBMCs). This biomarker can be used to confirm target engagement and to optimize dosing schedules in preclinical and clinical studies.
Comparative Efficacy of PRMT Inhibitors
GSK3368715 exhibits high potency against several Type I PRMTs. The following table provides a comparison of its in vitro inhibitory activity with that of other known PRMT inhibitors.
Table 2: Comparative IC50 Values of PRMT Inhibitors
| Inhibitor | Target | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT4 IC50 (nM) | PRMT6 IC50 (nM) | PRMT8 IC50 (nM) | PRMT5 IC50 (nM) |
| GSK3368715 | Type I PRMTs | 3.1 | 48 | 1148 | 5.7 | 1.7 | - |
| MS023 | Type I PRMTs | 30 | 119 | - | 4 | 5 | - |
| AMI-1 | Pan-PRMT | 8,800 | - | - | - | - | - |
| GSK3326595 | PRMT5 | - | - | - | - | - | 22 |
| JNJ-64619178 | PRMT5 | - | - | - | - | - | <10 |
| MRTX1719 | PRMT5 (MTA-cooperative) | - | - | - | - | - | 3.6 (in presence of MTA) |
Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.
Signaling Pathways and Experimental Workflows
PRMT1 Signaling Pathway
GSK3368715-mediated inhibition of PRMT1 has been shown to impact key oncogenic signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Wnt/β-catenin pathways. PRMT1 can methylate components of these pathways, leading to their activation.
Caption: GSK3368715 inhibits PRMT1, blocking asymmetric dimethylarginine (ADMA) formation and downstream oncogenic signaling.
Experimental Workflow for Biomarker Evaluation
A typical workflow for evaluating MTAP status and its correlation with GSK3368715 sensitivity in preclinical models is outlined below.
Caption: Workflow for evaluating MTAP status as a predictive biomarker for GSK3368715 sensitivity.
Experimental Protocols
Determination of MTAP Deletion Status by Immunohistochemistry (IHC)
Principle: This method detects the presence or absence of the MTAP protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Loss of MTAP protein expression is a surrogate marker for the homozygous deletion of the MTAP gene.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Deparaffinization and rehydration reagents (xylene, ethanol (B145695) series)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Pressure cooker or water bath for heat-induced epitope retrieval (HIER)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Protein blocking solution (e.g., normal goat serum)
-
Primary antibody: Rabbit anti-MTAP monoclonal antibody
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform HIER by incubating slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer (e.g., TBS or PBS).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Rinse with wash buffer.
-
Block non-specific protein binding with protein block for 20 minutes.
-
Incubate with primary anti-MTAP antibody (diluted according to manufacturer's instructions) for 60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with HRP-conjugated secondary antibody for 30 minutes.
-
Rinse with wash buffer.
-
Apply DAB chromogen and incubate until desired stain intensity develops (typically 1-5 minutes).
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation:
-
MTAP-proficient (wild-type): Presence of cytoplasmic staining in tumor cells.
-
MTAP-deficient (deleted): Complete absence of cytoplasmic staining in tumor cells, with positive staining in internal controls (e.g., stromal cells, endothelial cells).
Measurement of ADMA-R225 on hnRNP-A1 by LC-MS
Principle: This is a general protocol for the relative quantification of asymmetrically dimethylated arginine at position 225 of hnRNP-A1 from cell or tissue lysates using liquid chromatography-mass spectrometry (LC-MS). The method involves immunoprecipitation of hnRNP-A1 followed by enzymatic digestion and analysis of the resulting peptides.
Materials:
-
Cell or tissue lysates
-
Anti-hnRNP-A1 antibody
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Trypsin (mass spectrometry grade)
-
LC-MS system (e.g., Q-Exactive Orbitrap)
-
C18 reverse-phase column
-
Solvents for LC (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Immunoprecipitation of hnRNP-A1:
-
Incubate cell/tissue lysate with anti-hnRNP-A1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute hnRNP-A1 from the beads using elution buffer.
-
-
In-solution Tryptic Digestion:
-
Neutralize the eluate.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the protein with trypsin overnight at 37°C.
-
-
LC-MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Inject an aliquot of the digest onto the C18 column.
-
Separate the peptides using a gradient of acetonitrile in water (both with 0.1% formic acid).
-
Analyze the eluting peptides by MS/MS.
-
-
Data Analysis:
-
Identify the peptide containing arginine 225 of hnRNP-A1.
-
Quantify the peak areas of the unmodified, monomethylated, and asymmetrically dimethylated forms of this peptide.
-
Calculate the relative abundance of ADMA-R225.
-
Conclusion
The evaluation of biomarkers is critical for the successful development of targeted therapies. For GSK3368715 and other Type I PRMT inhibitors, the deletion of MTAP stands out as a strong predictive biomarker of sensitivity, based on the principle of synthetic lethality with endogenous PRMT5 inhibition. The measurement of ADMA-R225 on hnRNP-A1 serves as a reliable pharmacodynamic biomarker to confirm target engagement. The experimental protocols and comparative data provided in this guide are intended to facilitate further research into the clinical utility of these biomarkers and the development of novel PRMT-targeted cancer therapies.
References
- 1. Portico [access.portico.org]
- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSE126651 - Tumor intrinsic PRMT5 inhibition through MTAP loss predicts response to the first-in-class type I PRMT inhibitor, GSK3368715 - OmicsDI [omicsdi.org]
A Comparative Guide: GSK3368715 Versus Non-Selective Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK3368715, a selective Type I protein arginine methyltransferase (PRMT) inhibitor, against broader-spectrum, non-selective methyltransferase inhibitors. The information presented is collated from preclinical and clinical studies to assist researchers in evaluating the performance and suitability of these compounds for their specific research needs.
Introduction to Arginine Methylation and its Inhibition
Arginine methylation is a critical post-translational modification that regulates numerous cellular processes, including gene transcription, RNA processing, DNA damage repair, and signal transduction.[1][2] This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). Dysregulation of PRMT activity is implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets.[1][3]
PRMTs are broadly classified into three types based on the methylation state they produce. Type I PRMTs (PRMT1, 3, 4, 6, and 8) are responsible for the formation of asymmetric dimethylarginine (ADMA).[2][4] Type II PRMTs (PRMT5 and PRMT9) catalyze the formation of symmetric dimethylarginine (SDMA), and Type III PRMTs (PRMT7) are responsible for monomethylarginine (MMA) formation.[2]
GSK3368715 is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[4][5] In contrast, non-selective methyltransferase inhibitors target a wider range of methyltransferases, including PRMTs, DNA methyltransferases (DNMTs), and histone lysine (B10760008) methyltransferases (HKMTs), often by competing with the universal methyl donor, SAM.[6] This guide will compare the biochemical potency, selectivity, and cellular effects of GSK3368715 with representative non-selective inhibitors.
Mechanism of Action
GSK3368715 acts as a SAM-uncompetitive inhibitor, meaning it binds to the PRMT-substrate complex.[5] This specific mechanism of action contributes to its selectivity for Type I PRMTs.[7] By inhibiting these enzymes, GSK3368715 blocks the production of ADMA, leading to an accumulation of MMA and SDMA.[4] This shift in arginine methylation states impacts downstream signaling pathways and can induce anti-proliferative effects in cancer cells.[8]
Non-selective methyltransferase inhibitors, such as Sinefungin and AMI-1, generally function as SAM analogs or competitors, leading to a broad inhibition of various methyltransferases.[6][9][10] This lack of specificity can result in a wider range of cellular effects but also increases the potential for off-target toxicities.
Figure 1. Comparative Mechanism of Action.
Quantitative Data Presentation
The following tables summarize the in vitro potency of GSK3368715 and several non-selective methyltransferase inhibitors against a panel of PRMTs and other methyltransferases. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency (IC50) of GSK3368715 Against Type I PRMTs
| Target | GSK3368715 IC50 (nM) |
| PRMT1 | 3.1[4][5] |
| PRMT3 | 48[4][5] |
| PRMT4 (CARM1) | 1148[4][5] |
| PRMT6 | 5.7[4][5] |
| PRMT8 | 1.7[4][5] |
Table 2: In Vitro Potency (IC50) of Non-Selective Methyltransferase Inhibitors
| Inhibitor | Target | IC50 (µM) | Notes |
| AMI-1 | PRMT1 | 8.8[10] | Also inhibits other PRMTs (Type I and II).[10] |
| Hmt1p (yeast PRMT) | 3.0[10] | ||
| Sinefungin | PRMT1 | < 1.0[9][11] | Potent, competitive inhibitor of various methyltransferases.[9][11] |
| SET7/9 (HKMT) | 2.5[9][11] | ||
| Chaetocin | dSU(VAR)3-9 (HKMT) | 0.8[12] | Also inhibits other lysine methyltransferases.[13] |
| G9a (HKMT) | 2.5[12] | ||
| DIM5 (HKMT) | 3.0[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of methyltransferase inhibitors. Below are generalized protocols for key experiments cited in the evaluation of these compounds.
Biochemical PRMT Activity Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a radiolabeled methyl group from SAM to a substrate.
Figure 2. Radiometric PRMT Assay Workflow.
Principle: The assay measures the transfer of a tritium-labeled methyl group from [³H]-SAM to a protein or peptide substrate by a PRMT enzyme. The amount of radioactivity incorporated into the substrate is proportional to the enzyme's activity.
General Protocol:
-
A reaction mixture is prepared containing the PRMT enzyme, a suitable substrate (e.g., histone H4 peptide), [³H]-SAM, and the test inhibitor at various concentrations in an assay buffer.
-
The reaction is initiated and incubated at a controlled temperature for a specific duration.
-
The reaction is then stopped, and the methylated substrate is separated from the unincorporated [³H]-SAM, often by spotting onto a filter membrane and washing.
-
The radioactivity on the filter is quantified using a scintillation counter.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[14][15]
Cellular Assay for Target Engagement (Western Blot)
This technique is used to confirm that the inhibitor is engaging its target within a cellular context by measuring changes in the levels of specific methylation marks.
Principle: Western blotting uses specific antibodies to detect changes in the levels of asymmetrically dimethylated arginine (ADMA) on total cellular proteins or specific substrates following treatment with a PRMT inhibitor.
General Protocol:
-
Cancer cell lines are treated with the inhibitor at various concentrations for a specified time.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ADMA.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
The membrane is often re-probed with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[1][16]
In Vivo Xenograft Model for Efficacy Assessment
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a methyltransferase inhibitor in a mouse model.
Figure 3. In Vivo Xenograft Study Workflow.
General Protocol:
-
Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[17]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), at which point the mice are randomized into treatment and vehicle control groups.[17]
-
Inhibitor Administration: The inhibitor is administered to the treatment group, typically via oral gavage, at various doses and schedules. The control group receives the vehicle.[4]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers, and mouse body weight is monitored as an indicator of toxicity.[17]
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for pharmacodynamic marker analysis. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[17][18]
Concluding Remarks
GSK3368715 is a potent and highly selective inhibitor of Type I PRMTs, demonstrating significant anti-proliferative effects in a wide range of preclinical cancer models.[4] Its SAM-uncompetitive mechanism provides a high degree of selectivity over other classes of methyltransferases. However, its clinical development was halted due to a higher-than-expected incidence of thromboembolic events.[13]
Non-selective methyltransferase inhibitors, such as AMI-1, Sinefungin, and Chaetocin, offer a broader spectrum of activity, which may be advantageous in certain research contexts. However, their lack of specificity can lead to off-target effects and makes it more challenging to attribute observed phenotypes to the inhibition of a single enzyme or enzyme family.[10][19][20]
The choice between a selective inhibitor like GSK3368715 and a non-selective agent depends on the specific research question. For studies aimed at dissecting the specific roles of Type I PRMTs, GSK3368715 remains a valuable tool. For broader inquiries into the effects of general methyltransferase inhibition, non-selective inhibitors may be more appropriate. The data and protocols presented in this guide are intended to aid researchers in making an informed decision for their experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sinefungin, methyltransferase inhibitor (CAS 58944-73-3) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tribioscience.com [tribioscience.com]
- 12. selleckchem.com [selleckchem.com]
- 13. stemcell.com [stemcell.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Sinefungin Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chaetocin | Histone methyltransferase inhibitor | Hello Bio [hellobio.com]
Reproducibility of In Vivo Results for GSK3368715: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published in vivo results for GSK3368715, a first-in-class, orally available, and reversible inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). The focus is on the reproducibility of these findings, with a comparative analysis against alternative approaches where data is available.
Executive Summary
GSK3368715 has demonstrated significant anti-tumor activity in a range of preclinical cancer models.[1][2] As a potent inhibitor of Type I PRMTs, it modulates arginine methylation on histone and non-histone proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] A notable finding from preclinical studies is the synergistic enhancement of its efficacy when combined with PRMT5 inhibitors, particularly in tumors with methylthioadenosine phosphorylase (MTAP) deletion.[1][3]
However, the clinical development of GSK3368715 was halted. A Phase 1 study in patients with advanced solid tumors was terminated prematurely due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the tested doses.[4][5] To date, there is a notable absence of published independent studies that have sought to reproduce the initial promising in vivo preclinical findings. This lack of independent validation is a critical consideration for researchers investigating Type I PRMT inhibitors.
Data Presentation: In Vivo Efficacy
GSK3368715 Monotherapy in Xenograft Models
The following table summarizes the reported in vivo efficacy of GSK3368715 as a monotherapy in various cancer models.
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | 75 mg/kg, oral | Tumor regression | [1] |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% tumor growth inhibition | [1][6] |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral | 97% tumor growth inhibition | [1][6] |
| Clear Cell Renal Carcinoma | ACHN | 150 mg/kg, oral | 98% tumor growth inhibition | [1] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 mg/kg, oral | 85% tumor growth inhibition | [1] |
Combination Therapy: GSK3368715 with PRMT5 Inhibitor
Preclinical data strongly suggest a synergistic anti-tumor effect when GSK3368715 is combined with a PRMT5 inhibitor, particularly in MTAP-deficient cancers.[3]
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings | Reference |
| Pancreatic Cancer (MTAP-deleted) | HUP-T4 | GSK3368715 (150 mg/kg) + PRMT5i (GSK3326595, 100 mg/kg) | Enhanced tumor growth inhibition compared to either agent alone | [3] |
Comparison with Other PRMT Inhibitors
| Inhibitor | Target | IC50 (PRMT1) | Reference |
| GSK3368715 | Type I PRMTs | 3.1 nM | [6] |
| MS023 | Type I PRMTs | 23 nM | [2] |
| AMI-1 | General PRMT inhibitor | 8.8 µM | [2] |
| Furamidine (DB75) | General PRMT inhibitor | 9.4 µM | [2] |
Experimental Protocols
In Vivo Xenograft Studies
A general methodology for assessing the in vivo efficacy of GSK3368715 in xenograft models is described below.[1][7]
-
Cell Line Culture: The selected human cancer cell line (e.g., Toledo, BxPC-3) is cultured under standard conditions.
-
Animal Model: Immunodeficient mice (e.g., female NMRI nu/nu mice) are used.
-
Tumor Implantation: Tumor cells or fragments are implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 150-200 mm³. Mice are then randomized into treatment and control groups.
-
Drug Administration: GSK3368715 is administered orally (p.o.) once daily at the specified doses. The vehicle control typically consists of 0.5% methylcellulose. For combination studies, the PRMT5 inhibitor is also administered orally.
-
Monitoring and Endpoints: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length x width²)/2. The primary endpoint is the final tumor volume at the end of the study, with tumor growth inhibition calculated relative to the vehicle-treated group.
Mandatory Visualizations
Signaling Pathway of GSK3368715
Caption: Mechanism of action of GSK3368715 in inhibiting Type I PRMTs.
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for evaluating the in vivo efficacy of GSK3368715.
Conclusion on Reproducibility
While the initial preclinical in vivo data for GSK3368715 were promising, the lack of independent replication studies is a significant gap in the scientific literature. The early termination of the Phase 1 clinical trial due to safety concerns and limited efficacy further complicates the interpretation of the preclinical results.[5] For researchers in the field, this underscores the critical need for robust and independent validation of preclinical findings before advancing compounds into clinical development. The synergistic effect with PRMT5 inhibition in MTAP-deleted cancers remains a compelling hypothesis that warrants further investigation, potentially with next-generation Type I PRMT inhibitors that have an improved safety profile.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of GSK3368715 Trihydrochloride: A Comprehensive Guide for Laboratory Professionals
An essential guide for the safe handling and disposal of GSK3368715 trihydrochloride, ensuring the safety of laboratory personnel and environmental protection.
This document provides detailed procedural guidance for the proper disposal of this compound, a potent Type I protein arginine methyltransferases (PRMTs) inhibitor. Adherence to these protocols is critical for minimizing health risks and ensuring regulatory compliance within research and drug development settings.
Inhibitory Profile of GSK3368715
This compound demonstrates high potency and selectivity for Type I PRMTs. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target PRMT | IC50 (nM)[1] |
| PRMT1 | 3.1 |
| PRMT8 | 1.7 |
| PRMT6 | 5.7 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
Disposal Procedures: A Step-by-Step Guide
All materials contaminated with this compound must be treated as hazardous waste.[1] Follow these steps to ensure safe disposal.
Unused or Expired Solid Compound
-
Containerization: Dispose of solid this compound in its original container whenever possible.[1] If the original container is not available, use a clearly labeled, sealed container compatible with chemical waste.
-
Labeling: The container must be explicitly labeled as "Hazardous Waste" and include the full chemical name: N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine, trihydrochloride.[1]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste contractor.[1]
Liquid Waste (Solutions)
-
Collection: Solutions containing GSK3368715, typically in solvents like DMSO, must be collected in a dedicated, sealed, and chemically compatible waste container.[1]
-
Labeling: Clearly label the container as "Hazardous Waste," specifying the chemical name and the solvent used.[1]
-
Prohibition: Never dispose of solutions containing GSK3368715 down the drain.[1]
Contaminated Laboratory Ware
-
Sharps and Consumables: Pipette tips, tubes, gloves, and other disposable items that have come into contact with GSK3368715 should be collected in a designated hazardous waste container.[1]
-
Glassware: Grossly contaminated glassware should be soaked in a suitable solvent to remove the compound, and the rinsate collected as liquid hazardous waste.[2] After decontamination, glassware can be washed according to standard laboratory procedures.
-
Plates: 384-well plates used in experiments with GSK3368715 should be treated as contaminated solid waste.[1]
Spill Management
In the event of a spill, use an inert absorbent material to contain the substance. The absorbent material and any contaminated cleaning materials should then be collected and disposed of as hazardous waste.[1]
Experimental Workflow & Signaling Pathway
To provide context for the handling of GSK3368715, the following diagrams illustrate a typical experimental workflow and the signaling pathway it inhibits.
Caption: Experimental workflow for in-vitro studies with GSK3368715 and corresponding waste stream.
Caption: Inhibition of Type I PRMTs by GSK3368715.
General Chemical Waste Guidelines
It is imperative to supplement the specific instructions for GSK3368715 with general best practices for chemical waste management in a laboratory setting.
-
Segregation: Always segregate chemical waste. For instance, halogenated and non-halogenated solvents should be collected in separate containers.[3] Acids, bases, and oxidizers should also be stored separately.[3]
-
Container Integrity: Ensure waste containers are in good condition, free from leaks or rust, and made of a material compatible with the waste they contain.[4] Keep containers closed except when adding waste.[4][5]
-
Labeling: All waste containers must be clearly labeled with their contents.[3] Chemical names should be written out; formulas or abbreviations are not acceptable.[4]
-
Empty Containers: Empty containers that held GSK3368715 must be triple-rinsed with a suitable solvent.[4][6] The rinsate must be collected and treated as hazardous waste.[4] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[6]
-
Training: All laboratory personnel handling GSK3368715 must be trained on these disposal procedures and general chemical safety protocols.[6]
By adhering to these comprehensive guidelines, researchers can safely manage the disposal of this compound, fostering a secure and compliant laboratory environment.
References
Personal protective equipment for handling GSK3368715 trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of GSK3368715 trihydrochloride. As a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), this compound requires strict adherence to safety procedures to ensure personnel safety and experimental integrity.
Immediate Safety and Handling Protocols
All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound before beginning any work. A designated handling area, such as a certified chemical fume hood, is mandatory for all manipulations of the solid compound and its solutions to prevent inhalation and skin contact.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is required when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides robust protection against chemical permeation. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes and airborne particles. |
| Face Protection | Face shield. | Required when there is a risk of splashes or sprays. |
| Body Protection | Dedicated, buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 particulate mask or higher. | Required when handling the solid compound. |
Hazard Identification and Risk Assessment
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, based on its potent biological activity and data from similar research compounds, a cautious approach to handling is warranted. The primary routes of exposure are inhalation of the solid powder and skin or eye contact.
Note: Clinical studies in humans have identified a risk of thromboembolic events at therapeutic doses. While the risk in a laboratory setting with proper PPE is low, this highlights the compound's potent biological effects.
Operational Plans: Step-by-Step Guidance
Preparation of Stock Solutions
-
Work Area Preparation : Ensure the certified chemical fume hood is clean and operational. Gather all necessary materials, including the vial of this compound, solvent (e.g., DMSO), and appropriate labware.
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.
-
Weighing the Compound : Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully transfer the desired amount of this compound solid into the tube inside the fume hood.
-
Solubilization : Add the appropriate volume of solvent to the tube. This compound is soluble in DMSO.
-
Mixing : Gently vortex or pipette the solution to ensure complete dissolution.
-
Labeling and Storage : Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials. Store as recommended by the supplier.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram outlines a typical workflow for an in vitro cell-based assay using this compound.
Caption: A typical workflow for an in vitro cell-based assay.
Signaling Pathway Inhibition
This compound is a potent inhibitor of Type I protein arginine methyltransferases (PRMTs). These enzymes play a crucial role in gene regulation by transferring methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, leading to the formation of asymmetric dimethylarginine (ADMA). By inhibiting Type I PRMTs, GSK3368715 blocks this process, which can alter gene expression and inhibit the proliferation of cancer cells.
Caption: Inhibition of Type I PRMTs by GSK3368715.
Quantitative Data
The inhibitory activity of this compound against various Type I PRMTs is summarized below.
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT8 | 1.7 |
| PRMT6 | 5.7 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
Disposal Plans
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Solid Waste
-
Unused Compound : Dispose of in the original, clearly labeled container as hazardous chemical waste.
-
Contaminated Labware : All pipette tips, tubes, and gloves that have come into contact with the compound should be collected in a designated hazardous waste container.
Liquid Waste
-
Solutions : Collect all solutions containing GSK3368715 in a dedicated, sealed, and chemically compatible waste container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and solvent. Do not dispose of solutions down the drain.
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
